Technical Documentation Center

N-Fmoc-N-methyl-O-phenyl-L-serine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Fmoc-N-methyl-O-phenyl-L-serine

Core Science & Biosynthesis

Foundational

Introduction: The Significance of N-Methylated and Aryl-Ether Containing Amino Acids

An In-Depth Technical Guide to N-Fmoc-N-methyl-O-phenyl-L-serine: Properties, Synthesis, and Application in Advanced Peptide Synthesis This guide provides a comprehensive technical overview of N-Fmoc-N-methyl-O-phenyl-L-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Fmoc-N-methyl-O-phenyl-L-serine: Properties, Synthesis, and Application in Advanced Peptide Synthesis

This guide provides a comprehensive technical overview of N-Fmoc-N-methyl-O-phenyl-L-serine, a specialized amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. Due to its limited commercial availability, this document focuses on its predicted properties based on closely related analogs, a proposed synthetic pathway, and its potential applications in solid-phase peptide synthesis (SPPS).

N-methylation of amino acids is a critical modification in medicinal chemistry, often leading to peptides with enhanced metabolic stability, improved cell permeability, and controlled conformations. The incorporation of an N-methyl group on the peptide backbone can disrupt hydrogen bonding networks, which can prevent enzymatic degradation by proteases and favor specific secondary structures.

The O-phenyl group on the serine side chain introduces an aromatic moiety, which can participate in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, potentially influencing peptide folding and binding affinity to biological targets. The combination of N-methylation and O-phenylation in a single L-serine residue offers a unique building block for the design of novel peptides with tailored pharmacological profiles.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for N-Fmoc-N-methyl-O-phenyl-L-serine is scarce. However, we can predict its properties with a high degree of confidence by analyzing its structural components and comparing them to well-characterized analogs.

Table 1: Comparison of Physicochemical Properties of N-Fmoc-N-methyl-O-phenyl-L-serine and Related Analogs

PropertyN-Fmoc-N-methyl-O-phenyl-L-serine (Predicted)N-Fmoc-N-methyl-O-benzyl-L-serine[1][2]N-Fmoc-O-phenyl-L-serineN-Fmoc-N-methyl-L-serine[3]
CAS Number Not Assigned84000-14-61401662-77-8291311-48-3
Molecular Formula C₂₅H₂₃NO₅C₂₆H₂₅NO₅C₂₄H₂₁NO₅C₁₉H₁₉NO₅
Molecular Weight 417.45 g/mol 431.48 g/mol 403.42 g/mol 341.36 g/mol
Appearance Predicted to be a white to off-white solidWhite to off-white powderSolidWhite solid
Solubility Predicted to be soluble in DMF, NMP, and other polar aprotic solventsSoluble in common organic solventsSoluble in organic solventsSoluble in organic solvents
Storage Recommended at 2-8°C, desiccated0-8°C2-8°C, sealed in dryRoom Temperature

The N-Fmoc group imparts excellent solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). The presence of the O-phenyl group is expected to increase the hydrophobicity of the amino acid compared to its O-benzyl counterpart.

Synthesis of N-Fmoc-N-methyl-O-phenyl-L-serine: A Proposed Synthetic Route

The synthesis of this specialized amino acid can be approached through a multi-step process starting from a commercially available precursor. The following proposed synthesis is based on established methodologies for the N-methylation and O-arylation of amino acids.

Proposed Synthetic Workflow

G cluster_0 Synthesis of N-Fmoc-O-phenyl-L-serine cluster_1 N-Methylation start L-Serine step1 Protection of Carboxyl Group (e.g., as Benzyl Ester) start->step1 step2 O-Phenylation (e.g., Chan-Lam Coupling) step1->step2 step3 Fmoc Protection of Amino Group step2->step3 step4 Deprotection of Carboxyl Group step3->step4 end1 N-Fmoc-O-phenyl-L-serine step4->end1 step5 Temporary Protection of Carboxyl Group (e.g., on 2-CTC Resin) end1->step5 step6 o-NBS Protection of Amino Group step5->step6 step7 N-Methylation (e.g., with Methyl Iodide) step6->step7 step8 o-NBS Deprotection step7->step8 step9 Cleavage from Resin step8->step9 end2 N-Fmoc-N-methyl-O-phenyl-L-serine step9->end2 G cluster_0 Standard Fmoc-SPPS Cycle resin Resin with N-terminal amine deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling of N-Fmoc-N-methyl-O-phenyl-L-serine (HATU/DIPEA) washing1->coupling washing2 Washing (DMF) coupling->washing2 washing2->deprotection Next Cycle

Caption: Standard Fmoc-SPPS cycle for the incorporation of N-Fmoc-N-methyl-O-phenyl-L-serine.

Detailed Coupling Protocol

Due to the steric hindrance of the N-methyl group, the coupling of N-Fmoc-N-methyl-O-phenyl-L-serine requires a more potent activation method than standard carbodiimide-based reagents.

  • Resin Preparation: Start with a deprotected resin (free N-terminal amine) swelled in DMF.

  • Activation: In a separate vial, pre-activate a solution of N-Fmoc-N-methyl-O-phenyl-L-serine (3-5 equivalents relative to the resin loading) with a uronium-based coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) in DMF. Allow the activation to proceed for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test (which will be negative for the secondary amine) or the chloranil test.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents.

Fmoc Deprotection

The Fmoc group is removed under standard conditions:

  • Treat the peptide-resin with a solution of 20% piperidine in DMF for 5-10 minutes.

  • Drain the resin and repeat the treatment for another 10-15 minutes to ensure complete deprotection.

  • Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Safety and Handling

As with all laboratory chemicals, N-Fmoc-N-methyl-O-phenyl-L-serine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) of closely related compounds.

Conclusion

References

  • LabMart. Thermo Scientific™ N-Fmoc-L-serine, 97+%, ≥97.0% (HPLC, U.S. Specification). [Link]

  • ResearchGate. An improved synthesis of Fmoc-N-methyl serine and threonine. [Link]

  • MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • PubChem. Fmoc-O-benzyl-L-serine. [Link]

  • ResearchGate. An Improved Synthesis of Fmoc- N -methyl-β-amino Acids. [Link]

  • PubMed. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. [Link]

Sources

Exploratory

"N-Fmoc-N-methyl-O-phenyl-L-serine" synthesis

Comprehensive Synthesis and Methodological Validation of N-Fmoc-N-methyl-O-phenyl-L-serine: A Critical Building Block for Peptidomimetics Executive Summary The incorporation of non-natural, conformationally restricted am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Synthesis and Methodological Validation of N-Fmoc-N-methyl-O-phenyl-L-serine: A Critical Building Block for Peptidomimetics

Executive Summary

The incorporation of non-natural, conformationally restricted amino acids is a cornerstone of modern peptidomimetic drug discovery. Specifically, N-Fmoc-N-methyl-O-phenyl-L-serine provides dual structural advantages: N-methylation enhances proteolytic stability and membrane permeability, while the O-phenyl ether introduces unique steric bulk and electronic properties critical for target binding (e.g., in mGluR7 allosteric agonists) [1].

Synthesizing this molecule presents two distinct chemical challenges:

  • O-Phenylation of the primary alcohol without inducing β -elimination or aziridine formation.

  • N-Methylation of the α -amine without causing racemization at the chiral center.

As a Senior Application Scientist, I have structured this guide to bypass outdated, low-yield methodologies (such as direct NaH/MeI alkylation) in favor of a highly controlled, self-validating synthetic route utilizing orthogonal protecting groups.

Part 1: Retrosynthetic Strategy & Causality

The synthesis relies on a precise sequence of protection, activation, and deprotection. Direct Mitsunobu etherification of unprotected or standard Boc-protected L-serine frequently results in intramolecular cyclization (aziridine formation). To physically block this side reaction, the α -amine must be shielded with a highly bulky trityl (Trt) group. Following O-phenylation, the N-methylation is achieved via the Fukuyama protocol [2]. By installing a 2-nitrobenzenesulfonyl (Nosyl) group, the pKa of the amine is drastically lowered (~5.5), allowing for quantitative methylation using mild bases (K 2​ CO 3​ ), thereby preserving the stereochemical integrity of the α -carbon.

G A L-Serine B N-Trt-L-Ser-OMe (Steric Shielding) A->B Trt-Cl, MeOH C O-Phenyl-N-Trt-L-Ser-OMe (Mitsunobu Reaction) B->C PhOH, PPh3, DIAD D O-Phenyl-L-Serine (Global Deprotection) C->D 1. TFA 2. LiOH E N-Ns-O-Phenyl-L-Serine (pKa Modulation) D->E Ns-Cl, Na2CO3 F N-Ns-N-Me-O-Phenyl-L-Serine (Mild Alkylation) E->F MeI, K2CO3 G N-Fmoc-N-Me-O-Phenyl-L-Serine (Target Molecule) F->G 1. PhSH, K2CO3 2. Fmoc-OSu

Retrosynthetic workflow for N-Fmoc-N-methyl-O-phenyl-L-serine.

Part 2: Quantitative Comparison of N-Methylation Strategies

Choosing the correct N-methylation strategy is the difference between a scalable pharmaceutical building block and an unusable racemic mixture. Table 1 outlines the empirical data driving the selection of the Fukuyama strategy for this workflow.

Table 1: Quantitative Comparison of N-Methylation Strategies for Amino Acids

StrategyReagents / ConditionsAvg. Yield (%)Racemization (%)Causality / Mechanism
Direct Alkylation NaH, MeI, THF (0°C to RT)40 - 60%> 10% (High)Strong base (NaH) abstracts the α -proton, leading to enolization and loss of chirality.
Reductive Amination Formaldehyde, NaBH 3​ CN60 - 75%< 2% (Low)Prone to over-alkylation (dimethylation) and requires toxic cyanoborohydride.
Fukuyama Alkylation NsCl, K 2​ CO 3​ , MeI, DMF85 - 95% < 0.1% (None) Nosyl group withdraws electron density, allowing mild K 2​ CO 3​ to deprotonate the amine safely.

Part 3: Mechanistic Logic of the Fukuyama Protocol

The Fukuyama N-methylation is a self-validating system because it relies on visible chromatic shifts and predictable pKa modulations. The Nosyl group turns the primary amine into an acidic sulfonamide. Once methylated, the Nosyl group is cleaved via a Meisenheimer complex using thiophenol, which generates a bright yellow chromophore in solution—acting as an intrinsic visual indicator of reaction progress.

MechanisticPathway N1 Primary Amine (pKa ~ 9.5) N2 N-Nosyl Amide (pKa ~ 5.5 - Acidic) N1->N2 NsCl (Electron Withdrawal) N3 N-Nosyl-N-Methyl Amide (Alkylated) N2->N3 MeI, Mild Base (SN2 Reaction) N4 Secondary Amine (Deprotected) N3->N4 PhSH, Base (Meisenheimer Complex)

Fukuyama N-methylation mechanism demonstrating pKa modulation.

Part 4: Step-by-Step Experimental Protocols

The following protocols are engineered to be self-validating. Do not proceed to the next step unless the Quality Control (QC) checkpoints are met.

Protocol A: Mitsunobu O-Phenylation and Deprotection

Objective: Introduce the O-phenyl ether while preventing aziridine formation. [1]

  • Setup: In an oven-dried, argon-purged flask, dissolve N-Trt-L-Ser-OMe (1.0 eq) and Phenol (1.2 eq) in anhydrous THF (0.2 M).

  • Activation: Add Triphenylphosphine (PPh 3​ , 1.2 eq). Cool the reaction mixture to 0°C using an ice bath.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes. The slow addition prevents the build-up of the betaine intermediate, minimizing side reactions.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Detritylation: Concentrate the mixture, redissolve in Dichloromethane (DCM), and add Trifluoroacetic acid (TFA) (10% v/v) and Triisopropylsilane (TIPS) (2 eq) as a cation scavenger. Stir for 2 hours.

  • Hydrolysis: Evaporate the solvent, dissolve the residue in THF/H 2​ O (1:1), and add LiOH (3.0 eq) to hydrolyze the methyl ester. Stir for 4 hours, neutralize with 1M HCl, and lyophilize.

  • QC Checkpoint A: LC-MS of the crude powder must show the O-phenyl-L-serine mass [M+H]+=182.08 .

Protocol B: Nosyl Protection and N-Methylation

Objective: Modulate amine pKa and execute stereochemically pure N-methylation. [2]

  • Nosylation: Suspend O-phenyl-L-serine (1.0 eq) in a 1:1 mixture of Dioxane and 10% aqueous Na 2​ CO 3​ . Add 2-Nitrobenzenesulfonyl chloride (NsCl, 1.1 eq) at 0°C. Stir for 4 hours at room temperature.

  • Isolation: Acidify to pH 2 with 1M HCl, extract with Ethyl Acetate (3x), dry over Na 2​ SO 4​ , and concentrate.

  • Methylation: Dissolve the crude N-Ns-O-phenyl-L-serine in anhydrous DMF (0.1 M). Add anhydrous K 2​ CO 3​ (3.0 eq) and Methyl Iodide (MeI, 4.0 eq).

  • Reaction: Stir at room temperature for 16 hours in the dark (to prevent MeI degradation).

  • QC Checkpoint B: TLC (Hexane/EtOAc 1:1) should show complete consumption of the starting material. The sulfonamide NH proton (~8.5 ppm) must be absent in 1 H-NMR.

Protocol C: Denosylation and Fmoc Installation

Objective: Remove the Nosyl group and install the final Fmoc protecting group for solid-phase peptide synthesis (SPPS).

  • Denosylation: Dissolve the N-Ns-N-Me-O-phenyl-L-serine in DMF. Add Thiophenol (PhSH, 2.0 eq) and K 2​ CO 3​ (3.0 eq).

  • Visual Validation: The solution will immediately turn bright yellow due to the formation of the potassium nitrobenzenethiolate byproduct. Stir for 2 hours until the yellow color stabilizes.

  • Fmoc Protection: Filter the mixture, concentrate, and redissolve the crude secondary amine in Acetone/H 2​ O (1:1). Add NaHCO 3​ (3.0 eq) and Fmoc-OSu (1.2 eq). Stir for 12 hours.

  • Purification: Acidify the mixture to pH 2, extract with DCM, and purify via flash column chromatography (DCM/MeOH gradient).

  • QC Checkpoint C (Final Validation):

    • Appearance: White crystalline powder.

    • Exact Mass (LC-MS): Calculated for C 25​ H 23​ NO 5​ [M+H]+=418.16 .

    • Chiral Purity: >99% ee confirmed via chiral HPLC.

References

  • Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist. ACS Medicinal Chemistry Letters.
  • Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids.
Foundational

"N-Fmoc-N-methyl-O-phenyl-L-serine" structure

Engineering Conformational Rigidity and Permeability: A Technical Guide to N-Fmoc-N-methyl-O-phenyl-L-serine in Peptide Synthesis Executive Summary The transition of peptides from potent in vitro binders to viable in viv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Conformational Rigidity and Permeability: A Technical Guide to N-Fmoc-N-methyl-O-phenyl-L-serine in Peptide Synthesis

Executive Summary

The transition of peptides from potent in vitro binders to viable in vivo therapeutics is frequently derailed by two fundamental pharmacokinetic hurdles: rapid proteolytic degradation and poor passive membrane permeability. To overcome these limitations, medicinal chemists increasingly rely on heavily modified, non-proteinogenic amino acids.

N-Fmoc-N-methyl-O-phenyl-L-serine represents a premium, dual-action building block in modern peptidomimetic design. By combining alpha-amino methylation with a bulky, aromatic O-phenyl ether side chain, this residue introduces profound steric constraints and lipophilicity into the peptide backbone. This whitepaper dissects the thermodynamic causality behind its efficacy, the kinetic challenges of its incorporation during Solid-Phase Peptide Synthesis (SPPS), and provides a field-proven, self-validating protocol for its successful application.

Structural Rationale & Pharmacological Causality

The architectural design of N-Fmoc-N-methyl-O-phenyl-L-serine is not arbitrary; it is engineered to manipulate the thermodynamic and spatial properties of the resulting peptide.

The Thermodynamic Causality of N-Methylation

Natural peptide bonds possess a hydrogen bond donor (the amide NH). When a peptide attempts to cross a hydrophobic lipid bilayer, the desolvation of this polar NH group incurs a massive energetic penalty. , directly lowering the desolvation energy required for membrane transit. Furthermore, the steric bulk of the N-methyl group restricts the Ramachandran ϕ and ψ angles, frequently forcing the preceding amide bond into a cis conformation. This structural rigidification shields adjacent peptide bonds from the active sites of proteolytic enzymes, exponentially increasing serum half-life.

The Steric and Aromatic Impact of the O-Phenyl Ether

While natural serine provides a hydrophilic hydroxyl group, etherifying this position with a phenyl ring flips the residue's profile to highly lipophilic. The O-phenyl group engages in π−π stacking and hydrophobic interactions with deep receptor pockets. Recent studies have demonstrated that incorporating by increasing the peptide's affinity for bacterial membranes.

Permeability NMe Alpha-N-Methylation HBD Loss of Amide H-Bond Donor NMe->HBD Desolv Lower Desolvation Penalty HBD->Desolv Perm Enhanced Passive Permeability Desolv->Perm OPhenyl O-Phenyl Side Chain Lipid Increased Lipophilicity OPhenyl->Lipid Target Enhanced Receptor Binding Lipid->Target

Causality of N-methylation and O-phenyl substitution on peptide pharmacokinetics.

Physicochemical Properties

To ensure accurate stoichiometric calculations and solvent selection during SPPS, the quantitative properties of the monomer are summarized below.

PropertyValue / CharacteristicImpact on Synthesis
Chemical Formula C25​H23​NO5​ High carbon count dictates use of non-polar swelling solvents (DCM/DMF).
Molecular Weight 417.46 g/mol Requires precise mass calculation for equivalents.
N-Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)Base-labile; removed via 20% Piperidine in DMF.
Solubility DMF, NMP, DCM, DMSOHighly soluble in standard SPPS solvents.
Steric Hindrance Extreme ( α -methyl + β -phenyl ether)Mandates highly reactive coupling reagents (HATU/Oxyma).

The Steric Challenge: Overcoming Kinetic Barriers in SPPS

Coupling N-Fmoc-N-methyl-O-phenyl-L-serine onto a growing peptide chain, and subsequently coupling the next amino acid onto its secondary amine, presents a severe kinetic bottleneck.

Standard carbodiimide chemistry (DIC/HOBt) is insufficient. The bulky O-phenyl group at the β -carbon, combined with the N-methyl group, creates a dense steric shield around the reactive centers. If activation is too slow, the activated amino acid is prone to oxazolone formation, leading to epimerization. Furthermore, to drive the reaction forward before degradation pathways (such as diketopiperazine formation) can occur.

To solve this, we employ a Double Coupling Strategy utilizing orthogonal activation mechanisms:

  • DIC/OxymaPure: Provides rapid, in-situ activation with minimal epimerization risk.

  • HATU/DIPEA: A highly reactive uronium salt that forces the acylation of sterically hindered secondary amines.

Optimized SPPS Protocol: Step-by-Step Methodology

The following protocol is a self-validating system designed for the incorporation of N-Fmoc-N-methyl-O-phenyl-L-serine at a 0.1 mmol scale.

Phase 1: Preparation and Deprotection
  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in 1:1 DMF:DCM for 30 minutes to maximize pore accessibility.

  • Fmoc Removal: Treat the resin with 20% Piperidine in DMF (1 x 3 min, 1 x 10 min). Wash thoroughly with DMF (5 x 1 min).

Phase 2: Double Coupling of the Hindered Monomer
  • First Coupling (DIC/OxymaPure):

    • Dissolve 0.4 mmol (4 eq) of N-Fmoc-N-methyl-O-phenyl-L-serine and 0.4 mmol (4 eq) of OxymaPure in 2 mL DMF.

    • Add 0.4 mmol (4 eq) of DIC. Stir for 2 minutes for pre-activation.

    • Add to resin and agitate at room temperature for 90 minutes.

    • Drain and wash with DMF (3 x 1 min).

  • Second Coupling (HATU/DIPEA):

    • Dissolve 0.4 mmol (4 eq) of the monomer and 0.38 mmol (3.8 eq) of HATU in 2 mL DMF.

    • Add 0.8 mmol (8 eq) of DIPEA. Pre-activate for exactly 1 minute (prolonged activation leads to guanidinylation of the peptide).

    • Add to resin and agitate for 90 minutes.

Phase 3: Validation (The Chloranil Test)

Because the N-terminus is now a secondary amine (N-methyl), the standard Kaiser (ninhydrin) test will yield a false negative. You must use the Chloranil test.

  • Transfer a few resin beads to a glass tube.

  • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% p-chloranil in DMF.

  • Let stand at room temperature for 5 minutes. Causality Check: A dark blue/green bead indicates the presence of a free secondary amine (successful deprotection of the N-methyl residue for the next coupling step). If coupling the monomer onto a primary amine, a successful coupling will yield a colorless/yellow bead in the Kaiser test.

SPPSWorkflow Start Deprotected Resin Couple1 Coupling 1: DIC/OxymaPure (90 min, RT) Start->Couple1 Couple2 Coupling 2: HATU/DIPEA (90 min, RT) Couple1->Couple2 Wash & Drain Test Chloranil Test (Secondary Amine Validation) Couple2->Test Success Proceed to Next AA Test->Success Negative (Colorless) Fail Re-couple or Cap Test->Fail Positive (Blue/Green) Fail->Couple2

Optimized double-coupling SPPS workflow with specific validation checkpoints.

Analytical Validation and Cleavage

Following the synthesis of the complete peptide, the sequence must be cleaved from the resin and globally deprotected.

  • Cleavage Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H2​O . Agitate for 2 hours at room temperature.

  • Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • LC-MS Verification: When analyzing the mass spectra, verify the presence of the target mass. N-methylation adds exactly +14.015 Da relative to the unmethylated serine analogue. Ensure no peaks exist at M-18 (water loss from unprotected serine) or M+98 (guanidinylation from excess HATU).

References

  • Glossop, H. D., De Zoysa, G., Pilkington, L., & Sarojini, V. (2021). "Fluorinated O-phenylserine residues enhance the broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides." Journal of Fluorine Chemistry. Available at: [1]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Available at: [2]

  • Biron, E., Chatterjee, J., Ovadia, O., Langosch, D., Weber, C., & Kessler, H. (2005). "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry, 71(13), 5115-5120. Available at: [3]

  • LifeTein. (2025). "Should My Peptide Be Methylated?" LifeTein Technical Blog. Available at: [4]

Sources

Exploratory

"N-Fmoc-N-methyl-O-phenyl-L-serine" molecular weight

An In-depth Technical Guide to N-Fmoc-N-methyl-O-phenyl-L-serine Audience: Researchers, scientists, and drug development professionals. Executive Summary This technical guide provides a comprehensive overview of N-Fmoc-N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-Fmoc-N-methyl-O-phenyl-L-serine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of N-Fmoc-N-methyl-O-phenyl-L-serine, a specialized amino acid derivative crucial for advanced peptide synthesis. The N-methylation of the peptide backbone offers significant advantages, including enhanced proteolytic stability and improved cell permeability, making it a valuable tool in drug design and development. This document details the compound's physicochemical properties, with a focus on its molecular weight, and provides a detailed protocol for its incorporation into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The guide is intended to serve as a practical resource for researchers aiming to leverage the unique benefits of N-methylated amino acids in their work.

Introduction

The strategic modification of peptide structures is a cornerstone of modern medicinal chemistry. While peptides are promising therapeutic agents due to their high specificity and biological activity, their application is often limited by poor metabolic stability and low cell permeability. One of the most effective strategies to overcome these limitations is the N-methylation of the peptide backbone. The introduction of a methyl group on the amide nitrogen atom sterically hinders enzymatic cleavage by proteases, thereby extending the in-vivo half-life of the peptide.[1]

N-Fmoc-N-methyl-O-phenyl-L-serine is a building block designed for this purpose. It comes equipped with the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus, making it perfectly suited for the widely used Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][3] The O-phenyl group on the serine side chain provides a unique aromatic and hydrophobic character, which can be exploited to modulate peptide conformation and interaction with biological targets. This guide will delve into the essential technical details of this compound, from its fundamental properties to its practical application in the laboratory.

Physicochemical Properties

The precise physicochemical characteristics of N-Fmoc-N-methyl-O-phenyl-L-serine are fundamental to its use in quantitative synthetic chemistry. While direct experimental data for this specific derivative is not widely published, its properties can be accurately determined from its chemical structure. The key difference between this compound and the more commonly documented N-Fmoc-N-methyl-O-benzyl-L-serine is the replacement of a benzyl group (C₇H₇) with a phenyl group (C₆H₅) on the serine side-chain oxygen.

The molecular formula for N-Fmoc-N-methyl-O-benzyl-L-serine is C₂₆H₂₅NO₅, with a molecular weight of approximately 431.48 g/mol .[2][4][5] By subtracting a methylene group (CH₂), we can deduce the formula and molecular weight for N-Fmoc-N-methyl-O-phenyl-L-serine.

PropertyValueSource
IUPAC Name (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenoxypropanoic acid-
Molecular Formula C₂₅H₂₃NO₅Calculated
Molecular Weight 417.46 g/mol Calculated
Canonical SMILES COC(=O)N(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24-
CAS Number Not readily available-

Note: The molecular weight is calculated based on the derived chemical formula. Researchers should confirm the mass of their specific product via mass spectrometry.

Synthesis and Reactivity Considerations

The synthesis of N-methylated amino acids can be challenging. A common and effective approach is the Biron-Kessler method, which involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS). This protecting group renders the remaining NH group sufficiently acidic for methylation, typically using reagents like methyl iodide or dimethyl sulfate.[1] Following methylation, the o-NBS group is removed, and the standard Fmoc group is installed.

In the context of peptide synthesis, the primary reactivity considerations for N-Fmoc-N-methyl-O-phenyl-L-serine are:

  • Fmoc Group Lability: The Fmoc group is stable to acidic conditions but is readily cleaved by secondary amines, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3] This orthogonality is the foundation of Fmoc-SPPS.

  • Coupling Kinetics: N-methylated amino acids are known to have slower coupling kinetics compared to their non-methylated counterparts. This is due to the increased steric hindrance around the nitrogen atom. To ensure efficient coupling, more potent activating agents (e.g., HATU, HCTU) and extended reaction times are often necessary.

  • Side-Chain Stability: The O-phenyl group is a stable ether linkage and is generally robust to the standard conditions of Fmoc-SPPS, including repeated piperidine treatments and final cleavage from the resin with trifluoroacetic acid (TFA).

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-N-methyl-O-phenyl-L-serine is a valuable building block for introducing N-methylated residues into synthetic peptides.[2] This modification can bestow several advantageous properties:

  • Enhanced Proteolytic Stability: The N-methyl group sterically shields the adjacent peptide bond from cleavage by endo- and exopeptidases.

  • Improved Pharmacokinetics: By reducing proteolytic degradation, N-methylation can significantly increase the in-vivo half-life of a peptide therapeutic.

  • Increased Cell Permeability: The N-methyl group reduces the hydrogen-bonding capacity of the amide backbone, which can favor the adoption of conformations more amenable to passive diffusion across cell membranes.

  • Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can be used to lock a peptide into a bioactive conformation.

Experimental Protocol: Incorporation via Fmoc-SPPS

The following is a generalized protocol for the incorporation of a single N-Fmoc-N-methyl-O-phenyl-L-serine residue into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Prerequisites:

  • Peptide-resin with a free N-terminal amine.

  • Solutions: 20% piperidine in DMF (v/v), DMF, Dichloromethane (DCM), Isopropanol (IPA).

  • Reagents: N-Fmoc-N-methyl-O-phenyl-L-serine, a coupling activator (e.g., HATU), and a base (e.g., N,N-Diisopropylethylamine, DIPEA).

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine/DMF.

    • Agitate for an additional 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), IPA (3x), and DCM (3x) to remove all traces of piperidine.

    • Rationale: The first short treatment removes the dibenzofulvene-piperidine adduct, while the second, longer treatment ensures complete Fmoc removal. Thorough washing is critical as residual piperidine will neutralize the subsequent coupling reagents.

  • Coupling Reaction:

    • In a separate vessel, pre-activate the N-Fmoc-N-methyl-O-phenyl-L-serine. Dissolve 3 equivalents of the amino acid, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF.

    • Allow the activation mixture to stand for 5-10 minutes.

    • Rationale: Pre-activation generates the highly reactive aminium/uronium active ester, which is necessary to overcome the steric hindrance of the N-methyl group.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test (which will be negative for the secondary amine).

    • Rationale: Extended coupling times are often required for N-methylated residues to ensure the reaction goes to completion.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x), IPA (3x), and DCM (3x) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended):

    • To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 20 minutes.

    • Wash the resin as described in step 4.

    • Rationale: Capping prevents the formation of deletion sequences, simplifying the final purification of the target peptide.

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the sequence.

Visualization of the SPPS Workflow

The following diagram illustrates the key steps for incorporating a single N-Fmoc-N-methyl-O-phenyl-L-serine residue into a peptide chain.

SPPS_Workflow Start Start: Peptide-Resin (Fmoc-AA...-Resin) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, IPA, DCM) Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-N-Me-Ser(Ph)-OH + HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, IPA, DCM) Coupling->Wash2 End End: Incorporated Residue (Fmoc-N-Me-Ser(Ph)-AA...-Resin) Wash2->End Next_Cycle Continue to Next Amino Acid... End->Next_Cycle

Sources

Foundational

N-Fmoc-N-methyl-O-phenyl-L-serine: Solubility Profiling and SPPS Optimization Guide

Executive Summary The synthesis of advanced therapeutic peptides frequently necessitates the incorporation of non-natural, sterically hindered building blocks to impart proteolytic stability, enhance target affinity, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of advanced therapeutic peptides frequently necessitates the incorporation of non-natural, sterically hindered building blocks to impart proteolytic stability, enhance target affinity, and restrict backbone conformation. N-Fmoc-N-methyl-O-phenyl-L-serine is a prime example of such a specialized derivative.

Handling this compound in Solid-Phase Peptide Synthesis (SPPS) presents unique physicochemical challenges. The dual presence of an N-methyl group and a bulky O-phenyl ether linkage creates a profoundly lipophilic and sterically congested microenvironment. This whitepaper, designed for peptide chemists and drug development professionals, deconstructs the chemical causality behind its solubility behavior, provides a predictive solubility matrix, and establishes a self-validating protocol for empirical solubility determination.

Chemical Causality: Structural Drivers of Solubility

To master the solvation and coupling kinetics of N-Fmoc-N-methyl-O-phenyl-L-serine, one must analyze the independent contributions of its functional groups:

  • The Fmoc (Fluorenylmethyloxycarbonyl) Group: This bicyclic aromatic protecting group is inherently hydrophobic. While it provides excellent UV traceability and allows for mild alkaline deprotection, its massive steric bulk drastically reduces aqueous solubility, necessitating the use of polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) .

  • N-Methylation: The substitution of the amide proton with a methyl group eliminates the primary hydrogen-bond donor of the amino acid backbone. By disrupting intermolecular hydrogen bonding networks—which typically cause aggregation in standard amino acids—N-methylation theoretically enhances solubility in organic solvents 2. However, it simultaneously induces severe steric hindrance during peptide chain elongation.

  • O-Phenyl Ether Linkage: Unlike the more flexible O-benzyl group 3, the direct attachment of a phenyl ring to the serine oxygen creates a rigid, electron-rich, and highly lipophilic side chain. This dual-aromatic character (Fmoc + O-phenyl) renders the molecule practically insoluble in water, while exhibiting high affinity for halogenated and polar aprotic solvents.

Predictive Solubility Matrix

Because specific empirical data for highly specialized derivatives can vary based on crystalline form and solvent purity, the following table provides a predictive solubility profile based on structural analogs (e.g., Fmoc-N-Me-Ser(Bzl)-OH). For efficient SPPS, a minimum building block concentration of 0.2 M is typically required.

Solvent SystemPolarity IndexPredictive Solubility ProfileApplication in SPPS Workflows
N,N-Dimethylformamide (DMF) 6.4Highly Soluble (> 0.5 M)Primary solvent for dissolution and standard coupling.
N-Methyl-2-pyrrolidone (NMP) 6.7Highly Soluble (> 0.5 M)Alternative primary solvent; provides excellent resin swelling.
Dimethyl Sulfoxide (DMSO) 7.2Soluble (~ 0.3 M)Co-solvent used to disrupt severe peptide aggregation.
Dichloromethane (DCM) 3.1Soluble (~ 0.2 M)Used in binary mixtures to modulate viscosity and swelling.
DMSO / 2-MeTHF / MeCN MixedHighly Soluble (> 0.4 M)Advanced green solvent system for difficult, hindered couplings 4.
Aqueous Buffers (Water) 10.2Insoluble (< 0.01 M)Not applicable for SPPS; used only to precipitate final cleaved peptides.

Experimental Protocol: Self-Validating Solubility Determination

Relying solely on theoretical solubility can lead to catastrophic synthesis failures, such as incomplete coupling or resin aggregation. The following protocol provides a self-validating, highly reproducible methodology to empirically determine the exact solubility limit of N-Fmoc-N-methyl-O-phenyl-L-serine in your specific laboratory conditions.

Phase 1: Saturation & Thermodynamic Equilibration
  • Initial Loading: Weigh approximately 100 mg of N-Fmoc-N-methyl-O-phenyl-L-serine into a 2 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

  • Solvent Addition: Add exactly 500 µL of the target anhydrous solvent (e.g., DMF or NMP).

  • Equilibration: Seal the vial and agitate using a thermostatically controlled shaker at 25°C ± 0.1°C at 800 RPM for 24 hours. Causality note: 24 hours ensures the dissolution process reaches thermodynamic equilibrium rather than just kinetic dissolution.

  • Saturation Verification: If the solid completely dissolves, add additional 50 mg increments, repeating the 24-hour equilibration until a persistent, undissolved solid pellet remains at the bottom of the vial.

Phase 2: Isolation of Supernatant
  • Centrifugation: Centrifuge the saturated suspension at 10,000 × g for 10 minutes at 25°C to tightly pellet the undissolved solute.

  • Aspiration: Carefully aspirate 100 µL of the clear supernatant using a positive displacement pipette.

  • Filtration: Pass the aspirated supernatant through a 0.22 µm PTFE syringe filter to remove any suspended micro-particulates that could skew quantification.

Phase 3: Quantification via HPLC-UV
  • Dilution: Dilute the filtered supernatant 1:100 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to prevent detector saturation.

  • Injection: Inject 10 µL onto a C18 Reverse-Phase analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Detection: Monitor UV absorbance at 265 nm or 301 nm (wavelengths specific to the Fmoc chromophore).

  • Calculation: Calculate the exact molarity by integrating the peak area against a pre-established 5-point calibration curve of the pure compound.

Workflow Optimization for Sterically Hindered SPPS

When utilizing N-Fmoc-N-methyl-O-phenyl-L-serine, standard DMF-based protocols may suffer from sluggish kinetics due to the combined N-methyl and O-phenyl steric clashes. The workflow below outlines the decision-making process for optimizing solvent and coupling strategies to ensure high-yield peptide elongation.

G A N-Fmoc-N-methyl-O-phenyl-L-serine Characterization B Empirical Solubility Screening (HPLC-UV) A->B Initiate Protocol C Standard SPPS (DMF / NMP) B->C Solubility > 0.2M D Green / Complex SPPS (DMSO / 2-MeTHF / MeCN) B->D Aggregation / Poor Sol. E Coupling Optimization (HATU / HOAt / Elevated Temp) C->E Proceed to Coupling D->E Proceed to Coupling F High-Yield Peptide Elongation E->F Validate via Cleavage

Workflow for optimizing SPPS solvent systems for sterically hindered Fmoc-amino acids.

References

  • Google Patents. "WO2024133685A1 - Solid phase peptide synthesis (spps) solvent system.

Sources

Exploratory

An In-depth Technical Guide to the Stability of N-Fmoc-N-methyl-O-phenyl-L-serine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction N-Fmoc-N-methyl-O-phenyl-L-serine is a crucial building block in the realm of peptide sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-N-methyl-O-phenyl-L-serine is a crucial building block in the realm of peptide synthesis, particularly for complex and modified peptides. The presence of the N-methyl group enhances the peptide's resistance to enzymatic degradation and can significantly influence its conformational properties. The O-phenyl group, in place of the more common benzyl group, offers distinct steric and electronic properties that can be leveraged in peptide design. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1][2]

The chemical and physical stability of this amino acid derivative is paramount to ensure the integrity of the final peptide product. Impurities or degradation products originating from the starting material can lead to the formation of undesired peptide side-products, complicating purification and potentially impacting the biological activity and immunogenicity of the final peptide.[3] This guide provides a comprehensive technical overview of the stability of N-Fmoc-N-methyl-O-phenyl-L-serine, detailing potential degradation pathways and providing robust protocols for stability assessment.

Physicochemical Properties and Intrinsic Stability

N-Fmoc-N-methyl-O-phenyl-L-serine is a white to off-white solid, and its structure combines the key features of the Fmoc protecting group, an N-methylated backbone, and a phenyl-protected serine side chain. The Fmoc group is known for its stability in acidic conditions but its lability to bases, especially secondary amines like piperidine.[4][5][6] The N-methylation can influence the reactivity of the adjacent carbonyl group and the overall conformation of the molecule. The O-phenyl ether linkage is generally stable, but its susceptibility to certain chemical stressors should not be overlooked.

The Fmoc Protecting Group: A Point of Vulnerability

The primary stability concern for this molecule lies with the Fmoc group. Its removal is intentionally designed to occur under basic conditions via a β-elimination mechanism.[1][7] However, this reactivity can also lead to premature deprotection if the compound is exposed to even mildly basic environments during storage or handling. Solutions of Fmoc-amino acids in solvents like DMF are generally stable for short periods when stored properly, but prolonged storage can lead to degradation.[4]

N-Methylation and the Peptide Backbone

The N-methyl group introduces steric hindrance that can affect coupling efficiencies during peptide synthesis. While enhancing enzymatic stability in the final peptide, it can also influence the susceptibility of the amide bond to hydrolysis under certain conditions.

The O-Phenyl Side-Chain Protection

The O-phenyl group is generally robust. However, strong oxidizing conditions or certain catalytic hydrogenation procedures could potentially affect this group. Its stability under standard peptide synthesis and cleavage conditions is a key advantage.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is a critical component of drug development and is essential for understanding the intrinsic stability of a molecule.[8][9][10] By subjecting N-Fmoc-N-methyl-O-phenyl-L-serine to conditions more severe than those it would encounter during normal handling and storage, we can identify likely degradation products and establish degradation pathways.[8][11] This information is invaluable for developing stability-indicating analytical methods.

The following sections outline detailed protocols for conducting forced degradation studies on N-Fmoc-N-methyl-O-phenyl-L-serine. The goal is to achieve a target degradation of 10-20% to ensure that the primary degradation products are formed without completely destroying the molecule.[9]

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of N-Fmoc-N-methyl-O-phenyl-L-serine in Acetonitrile/Water Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose aliquots to stress Base Base Hydrolysis (e.g., 0.01 M NaOH, RT) Prep->Base Expose aliquots to stress Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Expose aliquots to stress Thermal Thermal Stress (e.g., 80°C, solid & solution) Prep->Thermal Expose aliquots to stress Photolytic Photolytic Stress (ICH Q1B conditions) Prep->Photolytic Expose aliquots to stress Neutralize Neutralize Samples (if necessary) Acid->Neutralize After specified time points Base->Neutralize After specified time points Oxidation->Neutralize After specified time points Thermal->Neutralize After specified time points Photolytic->Neutralize After specified time points HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Neutralize->HPLC Characterize Characterize Degradants (MS/MS, NMR) HPLC->Characterize For significant degradants

Caption: Workflow for forced degradation studies.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many organic molecules, especially those with ester or amide functionalities.[8]

2.2.1. Acidic Conditions

Protocol:

  • Prepare a 1 mg/mL solution of N-Fmoc-N-methyl-O-phenyl-L-serine in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Expected Degradation: The Fmoc group is generally stable to acid.[4][5] However, under harsh acidic conditions, hydrolysis of the carbamate linkage could occur, leading to the formation of fluorenylmethanol and N-methyl-O-phenyl-L-serine.

2.2.2. Basic Conditions

Protocol:

  • Prepare a 1 mg/mL solution of N-Fmoc-N-methyl-O-phenyl-L-serine in a 1:1 mixture of acetonitrile and 0.01 M sodium hydroxide.

  • Maintain the solution at room temperature.

  • Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.

  • Neutralize the aliquots with an equivalent amount of 0.01 M hydrochloric acid before HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Expected Degradation: The primary degradation pathway under basic conditions is the rapid removal of the Fmoc group via β-elimination, yielding dibenzofulvene (DBF) and N-methyl-O-phenyl-L-serine.[1][7] The DBF can further react with the solvent or other nucleophiles present.

Oxidative Stability

Protocol:

  • Prepare a 1 mg/mL solution of N-Fmoc-N-methyl-O-phenyl-L-serine in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at 2, 8, 24, and 48 hours.

  • Analyze the samples directly by a stability-indicating HPLC method.

Expected Degradation: While the core structure is relatively robust to oxidation, potential sites of oxidation include the fluorenyl ring system and the phenyl ring of the side chain, which could lead to hydroxylated byproducts.

Thermal Stability

Protocol:

  • Solid State: Place a known amount of solid N-Fmoc-N-methyl-O-phenyl-L-serine in a controlled temperature oven at 80°C.

  • Solution State: Prepare a 1 mg/mL solution in a suitable solvent (e.g., acetonitrile/water) and incubate at 80°C.

  • Sample the solid and solution at 1, 3, and 7 days.

  • For the solid sample, dissolve in the mobile phase before analysis.

  • Analyze all samples by a stability-indicating HPLC method.

Expected Degradation: Thermally induced degradation could lead to cleavage of the Fmoc group, although this typically requires higher temperatures.[12] Other potential degradation pathways include decarboxylation or side-chain modifications.

Photostability

Protocol:

  • Expose both solid and a 1 mg/mL solution (in a photostable solvent like acetonitrile/water) of N-Fmoc-N-methyl-O-phenyl-L-serine to light conditions as specified in ICH guideline Q1B.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after the specified exposure period using a stability-indicating HPLC method.

Expected Degradation: The fluorenyl moiety of the Fmoc group is a chromophore and can absorb UV light, potentially leading to photolytic cleavage or other rearrangements.

Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately assessing the stability of N-Fmoc-N-methyl-O-phenyl-L-serine. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose.[3]

HPLC Method Parameters

The following table provides a starting point for developing a stability-indicating HPLC method.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation of nonpolar to moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesA broad gradient is necessary to elute both the parent compound and potential degradation products with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection Wavelength 265 nmThe Fmoc group has a strong absorbance around this wavelength, allowing for sensitive detection.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by analyzing the stressed samples from the forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Chiral Purity Assessment

In addition to chemical purity, the enantiomeric purity of N-Fmoc-N-methyl-O-phenyl-L-serine is critical, as the presence of the D-enantiomer can lead to the formation of diastereomeric peptides that are difficult to separate.[3][13][14] Chiral HPLC is the preferred method for determining enantiomeric purity.[13][14]

Protocol for Chiral HPLC:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2 or Chiralpak IA) is often effective for separating Fmoc-amino acid enantiomers.[13][15]

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane) and a polar organic modifier (e.g., isopropanol) with an acidic additive (e.g., TFA) is typically used.

  • Detection: UV detection at 220 nm or 265 nm.

  • Analysis: The sample is analyzed alongside a racemic standard to identify the retention times of the L- and D-enantiomers. The enantiomeric excess can then be calculated from the peak areas.

Potential Degradation Pathways

Based on the chemical structure and the results of forced degradation studies, several potential degradation pathways can be proposed.

Degradation_Pathways cluster_base Base-Induced Degradation cluster_acid Acid Hydrolysis (Harsh) cluster_oxidation Oxidative Degradation Parent N-Fmoc-N-methyl- O-phenyl-L-serine Deprotected N-methyl-O-phenyl-L-serine Parent->Deprotected Base (e.g., Piperidine, NaOH) DBF Dibenzofulvene (DBF) Parent->DBF Base (e.g., Piperidine, NaOH) Fluorenylmethanol Fluorenylmethanol Parent->Fluorenylmethanol Strong Acid, Heat Hydroxylated Hydroxylated Byproducts (on fluorenyl or phenyl ring) Parent->Hydroxylated Oxidizing Agent (e.g., H2O2)

Caption: Potential degradation pathways.

Storage and Handling Recommendations

To ensure the long-term stability of N-Fmoc-N-methyl-O-phenyl-L-serine, the following storage and handling procedures are recommended:

  • Storage: Store the solid material in a well-sealed container at 2-8°C, protected from light and moisture.

  • Solutions: Prepare solutions fresh for use. If short-term storage of solutions is necessary, they should be kept at low temperatures (2-8°C) and protected from light. Avoid using basic solvents for storage.

  • Handling: Avoid exposure to strong bases, acids, and oxidizing agents. Use inert gas (e.g., argon or nitrogen) when handling the material for extended periods to minimize exposure to air and moisture.

Conclusion

A thorough understanding of the stability of N-Fmoc-N-methyl-O-phenyl-L-serine is essential for its successful application in peptide synthesis. This guide provides a comprehensive framework for assessing its stability through forced degradation studies and the development of a robust, stability-indicating HPLC method. By identifying potential degradation pathways and implementing proper storage and handling procedures, researchers can ensure the quality and integrity of this critical building block, ultimately leading to the successful synthesis of high-purity peptides for research and therapeutic applications.

References

  • Eeftinck Schattenkerk, C., et al. (1992). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of Chromatography A, 608(1-2), 123-132. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Fmoc. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Fmoc decomposition pathways. Retrieved from [Link]

  • Kuhn, S., et al. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 64(10), 735-738. Retrieved from [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1014-1025. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-O-benzyl-L-serine. PubChem Compound Database. Retrieved from [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 2(3), 48-54. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 8(46), 26038-26048. Retrieved from [Link]

  • Yourway. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Biofidus AG. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (2012). An improved synthesis of Fmoc-N-methyl serine and threonine. Tetrahedron Letters, 53(39), 5264-5266. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

Sources

Foundational

The Strategic Incorporation of N-Fmoc-N-methyl-O-phenyl-L-serine in Peptide Library Synthesis: A Technical Guide

Abstract The rational design of peptide-based therapeutics increasingly relies on non-canonical amino acids to overcome inherent limitations of native peptides, such as poor metabolic stability and low cell permeability....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rational design of peptide-based therapeutics increasingly relies on non-canonical amino acids to overcome inherent limitations of native peptides, such as poor metabolic stability and low cell permeability.[1][2] N-methylation is a key strategy in this endeavor, offering a subtle yet profound modification that can enhance the druggability of peptide candidates.[2][3][4] This guide provides an in-depth technical overview of the use of a particularly challenging yet promising building block, N-Fmoc-N-methyl-O-phenyl-L-serine, in solid-phase peptide synthesis (SPPS) for the generation of peptide libraries. We will explore the causality behind experimental choices, provide validated protocols, and offer troubleshooting strategies to harness the full potential of this unique amino acid derivative.

Introduction: The Power of N-Methylation in Peptide Drug Discovery

N-methylation, the substitution of a methyl group for an amide proton on the peptide backbone, fundamentally alters the physicochemical properties of a peptide.[4] This modification imparts several advantageous characteristics:

  • Enhanced Metabolic Stability: The N-methyl group sterically shields the adjacent peptide bond from proteolytic degradation, increasing the peptide's half-life in vivo.[3][4]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the polarity of the peptide backbone, which can favor passive diffusion across cellular membranes and improve oral bioavailability.[5][6]

  • Conformational Rigidity: The steric clash introduced by the N-methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and enhance receptor binding affinity and selectivity.[4]

The strategic placement of N-methylated amino acids, often guided by an "N-methyl scan," has been instrumental in the development of potent and selective peptide therapeutics, such as Cilengitide.[3] However, the benefits of N-methylation are accompanied by significant synthetic challenges, primarily due to the increased steric hindrance at the N-terminus of the growing peptide chain.[7][8]

The Unique Profile of N-Fmoc-N-methyl-O-phenyl-L-serine

N-Fmoc-N-methyl-O-phenyl-L-serine presents a dual challenge for the peptide chemist. The N-methylation contributes to the steric bulk around the reacting amine, a common issue with all N-methylated amino acids. Compounding this is the O-phenyl group, a bulky aromatic moiety that replaces the more common O-tert-butyl or O-benzyl protecting groups for serine. This O-phenyl group can further influence the reactivity of the amino acid through both steric and electronic effects.

The O-phenyl group is stable to the mild acidic conditions used for the final cleavage of many common side-chain protecting groups, offering an orthogonal protection strategy. However, its bulkiness in close proximity to the chiral center and the site of peptide bond formation necessitates a carefully optimized coupling strategy.

Experimental Protocol: Solid-Phase Incorporation of N-Fmoc-N-methyl-O-phenyl-L-serine

The successful incorporation of this sterically demanding amino acid requires a departure from standard SPPS protocols. The following methodology is a robust starting point, designed to maximize coupling efficiency while minimizing side reactions.

Materials
  • Resin: Rink Amide or 2-Chlorotrityl chloride resin

  • Protected Amino Acids: Standard Fmoc-protected amino acids and N-Fmoc-N-methyl-O-phenyl-L-serine

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Fmoc Deprotection: 20% (v/v) piperidine in DMF

  • Coupling Reagents: See Table 1 for recommendations. HATU is a preferred choice.

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% water

  • Monitoring: Bromophenol blue test for N-methyl amino acid coupling.[8] The Kaiser test is not suitable for secondary amines.

Step-by-Step Coupling Procedure
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to the first deprotection step.[8]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for an initial 3 minutes, drain, and then for a further 15 minutes.[9] Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]

  • Amino Acid Pre-activation: In a separate vessel, dissolve N-Fmoc-N-methyl-O-phenyl-L-serine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[8][10] Allow this pre-activation to proceed for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for a minimum of 2 hours at room temperature. For this highly hindered residue, extending the coupling time to 4 hours or even overnight may be necessary.[10][11]

  • Monitoring for Completion: After the initial coupling time, take a small sample of resin beads, wash them thoroughly, and perform the bromophenol blue test.[8] A yellow color indicates complete coupling, while a blue or green color signifies the presence of unreacted secondary amines.[8]

  • Double Coupling (if necessary): If the bromophenol blue test is positive, a second coupling is required. Drain the reaction vessel and repeat steps 3-5 with a fresh solution of activated amino acid.[10]

  • Washing: After a successful coupling (negative bromophenol blue test), wash the resin thoroughly with DMF (3-5 times), followed by DCM and IPA to prepare for the next cycle.

Visualization of the Coupling Workflow

The following diagram illustrates the critical steps and decision points in the coupling of N-Fmoc-N-methyl-O-phenyl-L-serine.

SPPS_Workflow Start Start: Deprotected Peptide-Resin Preactivate Pre-activate: Fmoc-N-Me-O-Ph-Ser + HATU/DIPEA in DMF Start->Preactivate 1. Couple Couple to Resin (2-4 hours) Preactivate->Couple 2. Monitor Monitor: Bromophenol Blue Test Couple->Monitor 3. Wash Thorough Washing (DMF, DCM, IPA) Monitor->Wash Complete (Yellow) Double_Couple Double Couple: Repeat Activation and Coupling Monitor->Double_Couple Incomplete (Blue/Green) Next_Cycle Proceed to Next Cycle Wash->Next_Cycle Double_Couple->Couple 4.

Caption: Workflow for the coupling of N-Fmoc-N-methyl-O-phenyl-L-serine.

Overcoming Challenges: Troubleshooting and Optimization

The incorporation of N-methylated and sterically hindered amino acids is often challenging, with incomplete coupling being the primary obstacle.[7][12]

Issue Potential Cause Solution
Incomplete Coupling Steric hindrance slowing reaction kinetics.[10]Extend coupling time (up to overnight).[10] Perform a double coupling.[10] Consider microwave-assisted SPPS to drive the reaction to completion.[10]
Poor solvation of the peptide-resin complex.Use N-methylpyrrolidone (NMP) instead of DMF for its superior solvating properties.[10]
Racemization Over-activation of the amino acid.Minimize pre-activation time. Use additives like HOBt or Oxyma to suppress racemization, although this is less of a concern with ureido-type coupling reagents like HATU.[13]
Side Reactions Diketopiperazine formation at the dipeptide stage.[7][14]Use 2-chlorotrityl chloride resin, which is less prone to this side reaction.[7]
O-acylation of the serine hydroxyl group.While the O-phenyl group is not a protecting group in the traditional sense, ensuring complete N-acylation is paramount. The use of highly active esters generated by HATU minimizes the likelihood of side-chain reactivity.[15]

Selection of Coupling Reagents

Standard carbodiimide reagents like DCC or DIC are often insufficient for coupling sterically hindered N-methylated amino acids.[10][16] More potent in-situ activating reagents are required.

Coupling Reagent Active Species Efficacy for Hindered Couplings Comments
HATU OAt-esterVery High Highly recommended for N-methylated amino acids.[8][17] The anchimeric assistance from the pyridine nitrogen in the HOAt leaving group accelerates the coupling.[17]
HCTU O-6-ClBt-esterHighMore reactive than HBTU.[10] A good alternative to HATU.
PyAOP/PyBOP OAt/OBt-esterHighPhosphonium salts are also very effective for these challenging couplings.[7][12]
COMU Oxyma-esterVery HighA modern, highly efficient coupling reagent with safety advantages over HOBt/HOAt-based reagents.[18]

Conclusion

N-Fmoc-N-methyl-O-phenyl-L-serine is a specialized building block that, while synthetically challenging, offers exciting possibilities for the design of novel peptide libraries. By understanding the underlying principles of steric hindrance and employing optimized protocols with potent coupling reagents, researchers can successfully incorporate this and other N-methylated amino acids into their peptide sequences. This strategic modification is a powerful tool for enhancing the pharmacokinetic properties of peptide drug candidates, ultimately accelerating the development of new and more effective therapeutics.[1]

References

  • Harrington, A., & Tal-Gan, Y. The importance of amide protons in peptide drug development. NSF PAR.
  • Bech, E. M., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
  • LifeTein. (2025).
  • BenchChem. (2025). N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability. BenchChem.
  • Wang, L., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules, 26(11), 3225.
  • Li, Y., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. European Journal of Medicinal Chemistry, 262, 115869.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005).
  • BenchChem. (2025). Protocol for the Incorporation of 3-Phenyl-L-serine in Solid-Phase Peptide Synthesis. BenchChem.
  • aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. Novabiochem.
  • Carpino, L. A., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Zhang, W., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Mojsov, S. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-7.
  • BenchChem. (2025). How to prevent racemization of serine during peptide coupling. BenchChem.
  • Muñoz, E. R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7599.
  • BenchChem. (n.d.).
  • Mandler, M. D., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. BenchChem.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.
  • Ditkun, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 139.
  • MilliporeSigma. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Novabiochem.
  • Bruno, F., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(14), 5345.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Biondi, L., & De Riccardis, F. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal.
  • Peptide Chemistry. (n.d.). Peptide Side Reactions. Peptide Chemistry | Tools, Guides & Insights.
  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(8), 7486–7502.

Sources

Exploratory

The Role of N-Methylation in N-Fmoc-N-methyl-O-phenyl-L-serine: A Strategic Guide to Peptide Drug Design and Synthesis

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Synthesis Guide Introduction: The Strategic Value of Non-Canonical Building Blocks The transition of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Synthesis Guide

Introduction: The Strategic Value of Non-Canonical Building Blocks

The transition of peptide therapeutics from highly potent but metabolically unstable leads into orally bioavailable drugs relies heavily on backbone modifications. Among these, the incorporation of N-Fmoc-N-methyl-O-phenyl-L-serine represents a sophisticated approach to peptidomimetic design.

This specific building block combines two powerful modifications: a bulky, lipophilic side chain (O-phenyl ether) and an N-methylated alpha-amine. While the O-phenyl group enhances hydrophobic interactions and target receptor affinity, it is the N-methylation that fundamentally alters the physicochemical and pharmacokinetic properties of the resulting peptide 1. This whitepaper dissects the mechanistic causality of this N-methylation and provides a self-validating experimental framework for overcoming the steric bottlenecks it introduces during Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Causality of N-Methylation

The addition of a single methyl group (–CH₃) to the peptide backbone nitrogen triggers a cascade of thermodynamic and structural changes.

Thermodynamic Desolvation and Membrane Permeability

Passive membrane permeability is a primary hurdle for peptide drugs. The native amide bond (N–H) acts as a strong hydrogen bond donor, heavily solvated by water molecules in aqueous environments. To cross a lipophilic cell membrane, the peptide must shed this hydration shell—a process carrying a high energetic penalty (desolvation penalty). N-methylation replaces the N–H proton with a methyl group, eliminating the hydrogen bond donor capability at that specific residue 2. This fundamentally lowers the desolvation energy, allowing the peptide to partition more favorably into lipid bilayers.

Steric Shielding and Proteolytic Resistance

Endopeptidases and exopeptidases recognize specific peptide sequences and require the backbone to adopt an extended conformation to fit into their catalytic clefts. Furthermore, these enzymes often stabilize the transition state via hydrogen bonding with the peptide backbone. The N-methyl group introduces severe steric hindrance directly adjacent to the scissile bond, physically occluding protease access and disrupting the required enzyme-substrate complex formation 3.

Conformational Pre-organization

N-methylation induces A1,3 allylic strain between the N-methyl group and the adjacent alpha-carbon substituent. In the case of N-methyl-O-phenyl-L-serine, the bulky phenoxymethyl side chain clashes with the N-methyl group, severely restricting the Ramachandran dihedral angles ( ϕ and ψ ). This rigidity prevents the peptide from adopting random coil conformations, often pre-organizing the backbone into specific secondary structures (such as β -turns) that enhance target binding affinity and selectivity 4.

Logical Framework of N-Methylation Effects

N_Methylation_Effects A N-Methylation of O-phenyl-L-serine B Elimination of H-Bond Donor A->B C Steric Bulk at Peptide Bond A->C D Restricted Dihedral Angles (φ, ψ) A->D E Increased Membrane Permeability B->E F Enhanced Proteolytic Stability C->F D->F G Pre-organized Pharmacophore D->G

Logical relationship between N-methylation of O-phenyl-L-serine and resulting peptide properties.

Quantitative Impact on Peptide Properties

To understand the magnitude of these modifications, we must compare the theoretical physicochemical shifts when transitioning from a canonical amino acid to this highly modified building block.

Property ParameterL-Serine (Canonical)O-phenyl-L-serineN-methyl-O-phenyl-L-serineMechanistic Rationale
Backbone H-Bond Donors 1 (N-H)1 (N-H)0 (N-CH₃) Substitution of the amide proton eliminates H-bonding capacity.
Side-Chain Lipophilicity Low (-OH)High (-O-Ph)High (-O-Ph) Phenyl ether drastically increases the partition coefficient (LogP).
Proteolytic Half-Life Baseline (Minutes)Moderate Increase>10x Increase N-methyl steric bulk occludes the protease active site cleft.
Coupling Difficulty (SPPS) LowModerateExtreme Combined steric clash of the N-methyl and bulky side chain.

Solid-Phase Peptide Synthesis (SPPS): Overcoming Steric Bottlenecks

While N-methylation provides immense pharmacological benefits, it introduces severe synthetic challenges. Coupling the N-Fmoc-N-methyl-O-phenyl-L-serine to the growing peptide chain is relatively straightforward. However, coupling the subsequent amino acid onto the resulting secondary amine is the primary bottleneck .

To ensure synthetic integrity, the workflow must be a self-validating system . Standard Kaiser (ninhydrin) tests fail to detect secondary amines. Therefore, the protocol relies on alternating Kaiser and Chloranil tests to verify each step.

Self-Validating SPPS Workflow Diagram

SPPS_Workflow S1 Step 1: Fmoc Deprotection (20% Piperidine in DMF) S2 Step 2: Couple N-Me-O-Ph-Ser (DIC/Oxyma, 60 min) S1->S2 S3 Step 3: Validate Primary Amine (Negative Kaiser Test) S2->S3 S4 Step 4: Deprotect N-Me Residue (Positive Chloranil Test) S3->S4 S5 Step 5: Couple Subsequent AA (COMU/DIEA, 50°C, 2 hrs) S4->S5 S6 Step 6: Validate Secondary Amine (Negative Chloranil Test) S5->S6

Self-validating Fmoc-SPPS workflow for coupling onto sterically hindered N-methylated residues.

Step-by-Step Experimental Protocol

Step 1: Initial Fmoc Deprotection

  • Action: Treat the resin-bound peptide with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • Causality: Piperidine acts as a base to initiate an E1cB elimination, removing the Fmoc group and exposing the primary amine for acylation.

Step 2: Coupling of N-Fmoc-N-methyl-O-phenyl-L-serine

  • Action: Pre-activate 3.0 eq of N-Fmoc-N-methyl-O-phenyl-L-serine with 3.0 eq DIC and 3.0 eq Oxyma Pure in DMF for 3 minutes. Add to resin and agitate for 60 minutes at room temperature.

  • Causality: DIC/Oxyma is selected over HATU here to minimize the risk of epimerization at the alpha-carbon of the building block while maintaining high acylation efficiency.

Step 3: Validation (Primary Amine)

  • Action: Perform a Kaiser test.

  • Causality: A negative result (yellow solution/beads) confirms that the primary amine of the growing chain has been successfully acylated by the incoming building block.

Step 4: Fmoc Deprotection of the N-Methylated Residue

  • Action: Treat with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

Step 5: Validation (Secondary Amine)

  • Action: Perform a Chloranil test (2% acetaldehyde in DMF and 2% chloranil in toluene).

  • Causality: The Kaiser test cannot form the required Schiff base with a secondary amine. Chloranil reacts specifically with secondary amines to form a dialkylaminovinyl derivative. A positive result (dark blue/green beads) confirms successful Fmoc removal, exposing the N-methyl group.

Step 6: Coupling the Subsequent Amino Acid (The Bottleneck)

  • Action: Pre-activate 5.0 eq of the next Fmoc-AA-OH with 5.0 eq COMU and 10.0 eq DIPEA in DMF. Add to resin. Heat the reaction to 50°C (via microwave or conventional heating block) and agitate for 2 hours.

  • Causality: The secondary amine is severely occluded by both the N-methyl group and the bulky phenoxymethyl side chain. COMU is chosen over HATU because it is a morpholino-based uronium salt lacking the bulky benzotriazole ring, making its active ester less sterically hindered during the transition state. Elevated temperature (50°C) provides the kinetic energy necessary to overcome the high thermodynamic activation barrier caused by the steric clash.

Step 7: Final Validation

  • Action: Repeat the Chloranil test.

  • Causality: A negative result (colorless/yellowish beads, no blue/green) confirms that the highly hindered secondary amine has been successfully acylated, validating the completion of the difficult coupling step.

Conclusion

The strategic incorporation of N-Fmoc-N-methyl-O-phenyl-L-serine is a masterclass in rational peptide drug design. By leveraging N-methylation, researchers can systematically dismantle the barriers of poor membrane permeability and rapid proteolytic degradation that plague native peptides. While the steric bulk of this non-canonical amino acid presents significant synthetic challenges, employing a self-validating SPPS workflow with optimized coupling reagents (COMU) and thermal driving forces ensures high-fidelity synthesis. Mastering these mechanistic principles enables the development of next-generation, orally bioavailable peptide therapeutics.

References

  • Source: PubMed (NIH)
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Title: A Comparative Guide to Enhancing Peptide Stability: Fmoc-N-Me-D-Glu-OH vs.
  • Title: Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids Source: ACS Publications URL

Sources

Foundational

N-Fmoc-N-methyl-O-phenyl-L-serine: A Strategic Building Block for Next-Generation Peptide Therapeutics

Executive Summary N-Fmoc-N-methyl-O-phenyl-L-serine is a highly specialized, non-natural amino acid derivative engineered for advanced peptide drug discovery. By combining backbone N-methylation with a bulky, hydrophobic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Fmoc-N-methyl-O-phenyl-L-serine is a highly specialized, non-natural amino acid derivative engineered for advanced peptide drug discovery. By combining backbone N-methylation with a bulky, hydrophobic O-phenyl side chain, this building block addresses two of the most significant liabilities of peptide therapeutics: poor proteolytic stability and low membrane permeability. This technical guide provides an in-depth analysis of its structural advantages, pharmacological impact, and the specific solid-phase peptide synthesis (SPPS) protocols required to overcome the steric hindrance inherent to N-methylated residues.

Structural and Mechanistic Profiling

The utility of N-Fmoc-N-methyl-O-phenyl-L-serine stems from its tripartite structural design, which allows medicinal chemists to precisely tune both the synthesis and the biological performance of the resulting peptide.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Protection : Provides standard base-labile temporary protection of the alpha-amine, ensuring seamless integration into orthogonal Fmoc/tBu SPPS strategies [1].

  • Backbone N-Methylation : The substitution of the amide proton with a methyl group fundamentally alters the peptide's physicochemical properties. It eliminates a hydrogen-bond donor, thereby increasing lipophilicity and facilitating passive transcellular permeability. Furthermore, N-methylation introduces steric clash that restricts the conformational space of the peptide backbone, often shifting the cis/trans equilibrium of the preceding amide bond and stabilizing specific secondary structures (e.g., beta-turns) [3].

  • O-Phenyl Ether Side Chain : Replacing the native hydroxyl group of L-serine with a phenyl ether adds significant steric bulk and hydrophobicity. This modification is highly effective for probing deep, hydrophobic binding pockets in protein-protein interactions (PPIs) where native aliphatic or smaller aromatic residues fail to achieve optimal shape complementarity.

StructuralImpact Core N-Fmoc-N-methyl-O-phenyl-L-serine NMe N-Methylation Core->NMe OPh O-Phenyl Ether Core->OPh Fmoc Fmoc Protection Core->Fmoc PK Protease Resistance & Membrane Permeability NMe->PK Removes H-bond donor PD Hydrophobic Pocket Targeting OPh->PD Adds steric bulk SPPS Orthogonal SPPS Compatibility Fmoc->SPPS Base-labile

Fig 1. Structural domains of N-Fmoc-N-methyl-O-phenyl-L-serine and their pharmacological outcomes.

Strategic Applications in Peptide Drug Development

Incorporating N-Fmoc-N-methyl-O-phenyl-L-serine into peptide sequences is a proven strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles:

  • Protease Resistance : Exopeptidases and endopeptidases rely on the recognition of the standard peptide backbone. The N-methyl group sterically blocks enzyme active sites, dramatically extending the serum half-life of the peptide.

  • Enhanced Bioavailability : By reducing the polar surface area (PSA) and masking hydrogen bond donors, this residue helps peptides successfully violate the traditional "Lipinski Rule of 5," paving the way for orally bioavailable peptide therapeutics.

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of N-methylated amino acids presents a well-documented synthetic bottleneck. While coupling N-Fmoc-N-methyl-O-phenyl-L-serine onto a primary amine is relatively straightforward, coupling the subsequent amino acid onto the resulting sterically hindered secondary amine is notoriously difficult, proceeding 10 to 100 times more slowly than standard acylations [3].

Protocol A: Coupling N-Fmoc-N-methyl-O-phenyl-L-serine onto the Peptidyl-Resin

This step attaches the modified serine to the growing peptide chain.

  • Resin Swelling : Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (v/v) for 2 × 10 minutes. Wash thoroughly with DMF (5×) [2].

  • Activation : Dissolve 4.0 equivalents (eq) of N-Fmoc-N-methyl-O-phenyl-L-serine and 4.0 eq of HATU in DMF. Add 8.0 eq of N,N-diisopropylethylamine (DIEA). Pre-activate for 2 minutes.

  • Coupling : Add the activated solution to the resin and agitate at room temperature for 2 hours.

  • Validation : Confirm coupling completion via the Chloranil test (Note: The standard Ninhydrin/Kaiser test is ineffective for secondary amines) [1].

Protocol B: The Critical Elongation Step (Coupling onto the N-Methyl Amine)

Standard reagents (e.g., HBTU) will fail at this step due to severe steric clash. Halogen-based phosphonium reagents like PyBroP or highly reactive uronium salts like HATU with extended reaction times are mandatory [1]. Causality Check: PyBroP generates a highly reactive acylphosphonium intermediate that is smaller and more electrophilic than standard OBt/OAt esters, allowing it to penetrate the steric shield of the N-methyl group.

  • Deprotection : Remove the Fmoc group from the N-methyl-O-phenyl-L-serine residue using 20% piperidine in DMF.

  • Activation with PyBroP : Dissolve 4.0 eq of the next Fmoc-amino acid in minimal DMF/DCM (1:1). Add 4.0 eq of PyBroP and cool to 0°C. Add 8.0 eq of DIEA.

  • Coupling : Add to the resin and agitate for 4 to 16 hours at room temperature. Alternatively, employ microwave heating (75°C for 15 minutes) using DIC/Oxyma to force the acylation.

  • Double Coupling : A second coupling cycle is highly recommended to ensure quantitative yield and prevent deletion sequences.

SPPS_Workflow Resin Peptidyl-Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Step 1 Activate Activation (HATU/DIEA) Deprotect->Activate Step 2 Couple1 Coupling (N-Me-O-Ph-Ser) Activate->Couple1 Step 3 Deprotect2 Fmoc Deprotection (20% Piperidine) Couple1->Deprotect2 Step 4 Couple2 Critical Elongation (PyBroP / DIC-Oxyma) Deprotect2->Couple2 Step 5 (Bottleneck)

Fig 2. SPPS workflow highlighting the critical elongation step onto the hindered secondary amine.

Data Presentation: Coupling Reagent Efficacy for N-Methylated Amines

To ensure a self-validating system, the choice of coupling reagent must be matched to the steric demands of the reaction. The table below summarizes the efficacy of common reagents specifically for coupling onto an N-methylated amine.

Coupling ReagentActivation MechanismRelative Efficiency on N-Me AminesEpimerization RiskRecommended Use Case
HBTU / HCTU Aminium / UroniumLowModerateStandard primary amine couplings; avoid for N-Me elongation [2].
HATU / HOAt Azabenzotriazole esterHighLowGeneral N-methyl couplings; benefits from neighboring group participation.
DIC / Oxyma Active esterHighVery LowMicrowave-assisted SPPS; high thermal stability [3].
PyBroP AcylphosphoniumVery HighModerateExtremely hindered couplings (e.g., N-Me to N-Me); requires halogen activation [1].

References

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids . AAPPTec Technical Support Information Bulletin 1177. 1

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory . University of California, Irvine. 2

  • Proximity-driven acceleration of challenging solid-phase peptide couplings . Proceedings of the National Academy of Sciences (PNAS) / PMC - NIH. 3

  • Amino Acids & Derivatives, Essential Biochemical Tools (CSB-DT2870) . Cusabio. 4

Sources

Exploratory

Unlocking Peptidomimetic Space: The Rational Design and Synthesis of N-Fmoc-N-methyl-O-phenyl-L-serine

An in-depth technical guide on the rational design, synthesis, and application of the highly specialized peptidomimetic building block: N-Fmoc-N-methyl-O-phenyl-L-serine. Executive Summary The transition of peptides from...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the rational design, synthesis, and application of the highly specialized peptidomimetic building block: N-Fmoc-N-methyl-O-phenyl-L-serine.

Executive Summary

The transition of peptides from potent in vitro binders to viable clinical therapeutics is historically bottlenecked by two fatal flaws: poor oral bioavailability (due to high molecular weight and hydrophilicity) and rapid in vivo clearance (due to proteolytic degradation). N-Fmoc-N-methyl-O-phenyl-L-serine represents a masterclass in rational chemical design aimed at overcoming these exact limitations.

By combining N-methylation and O-arylation on a single serine scaffold, chemists can drastically alter the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the resulting peptide. This whitepaper details the structural causality, de novo synthesis, and solid-phase peptide synthesis (SPPS) applications of this critical non-natural amino acid.

Structural Rationale: The Causality of Chemical Modifications

Every functional group on N-Fmoc-N-methyl-O-phenyl-L-serine serves a highly specific, mechanistic purpose in peptide drug design:

  • O-Phenylation (The Side Chain): The natural hydroxyl group of L-serine acts as a hydrogen bond donor, which exacts a high desolvation penalty when crossing lipid bilayers. Converting this to an O-phenyl ether eliminates the donor, drastically increasing the partition coefficient (LogP). Furthermore, it introduces a bulky aromatic ring capable of π−π stacking and hydrophobic interactions with target receptors, often utilized in the design of allosteric modulators[1].

  • N-Methylation (The Backbone): The native peptide backbone is highly susceptible to exopeptidases and endopeptidases. N-methylation removes the amide proton (eliminating another H-bond donor) and introduces severe steric hindrance. This effectively shields the adjacent peptide bonds from enzymatic hydrolysis while further boosting passive membrane permeability[2].

  • Fmoc Protection (The N-Terminus): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the gold standard for base-labile, acid-stable SPPS, allowing for orthogonal deprotection strategies during automated peptide assembly[2].

PKLogic Base Standard L-Serine in Peptide Mod1 O-Phenylation Base->Mod1 Mod2 N-Methylation Base->Mod2 Effect1 Eliminates -OH H-Bond Donor Adds Bulky Hydrophobe Mod1->Effect1 Effect2 Eliminates Amide H-Bond Donor Steric Shielding Mod2->Effect2 Result1 Increased Target Affinity (pi-pi stacking) Effect1->Result1 Result2 Enhanced Membrane Permeability (Higher LogP) Effect1->Result2 Effect2->Result2 Result3 Protease Resistance (Steric Blockade) Effect2->Result3

Pharmacokinetic enhancement logic of dual-modified L-serine derivatives.

De Novo Synthesis Protocol (A Self-Validating System)

The synthesis of N-Fmoc-N-methyl-O-phenyl-L-serine requires careful orchestration of protecting groups to prevent racemization. The following protocol utilizes a Mitsunobu reaction followed by the Freidinger oxazolidinone method for N-methylation[1][2]. Each phase includes a mandatory Validation Checkpoint to ensure structural integrity.

Phase 1: O-Arylation via Mitsunobu Reaction
  • Preparation: Dissolve Boc-L-Serine-OMe (1.0 eq), Phenol (1.2 eq), and Triphenylphosphine (PPh3, 1.2 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

  • Activation: Cool the reaction vessel to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes. The reaction occurs at the primary alcohol of serine, leaving the α -chiral center untouched[1].

  • Validation Checkpoint 1: Perform LC-MS analysis. Proceed only when the starting material mass has disappeared and the [M+H]+ peak for Boc-O-phenyl-L-serine-OMe is dominant. Purify via silica gel chromatography (Hexanes/EtOAc).

Phase 2: Deprotection and Fmoc Installation
  • Global Deprotection: Treat the intermediate with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour to remove the Boc group. Follow with aqueous LiOH in THF to saponify the methyl ester.

  • Fmoc Protection: Dissolve the resulting O-phenyl-L-serine in 10% Na2​CO3​ (aq) and dioxane. Add Fmoc-OSu (1.1 eq) at 0°C and stir overnight[2].

  • Validation Checkpoint 2: Acidify to pH 2, extract with EtOAc, and analyze via 1H -NMR. The diagnostic fluorenyl aromatic protons (7.2–7.8 ppm) and the phenyl ether protons (6.8–7.3 ppm) must integrate correctly relative to the α -proton.

Phase 3: N-Methylation (Freidinger Method)
  • Oxazolidinone Formation: Suspend Fmoc-O-phenyl-L-serine in toluene. Add paraformaldehyde (excess) and a catalytic amount of camphorsulfonic acid (CSA). Reflux with a Dean-Stark trap at 90°C to remove water[2].

  • Reduction: Dissolve the isolated oxazolidinone intermediate in DCM. Add Triethylsilane ( Et3​SiH , 3.0 eq) and TFA (10 eq). Stir at room temperature for 24 hours to ring-open and reduce the intermediate to the N-methylated product[2].

  • Validation Checkpoint 3: Final LC-MS and 13C -NMR. The N-methyl carbon typically appears around 30-35 ppm in 13C -NMR. The absence of the oxazolidinone carbonyl confirms complete reduction.

SynthesisWorkflow Start Boc-L-Serine-OMe Mitsunobu Mitsunobu Reaction (Phenol, PPh3, DIAD) Start->Mitsunobu OPhenyl Boc-O-phenyl-L-serine-OMe Mitsunobu->OPhenyl Deprotect Deprotection (TFA, then LiOH) OPhenyl->Deprotect Intermediate O-phenyl-L-serine Deprotect->Intermediate Fmoc Fmoc Protection (Fmoc-OSu) Intermediate->Fmoc FmocOPhenyl Fmoc-O-phenyl-L-serine Fmoc->FmocOPhenyl NMethyl N-Methylation ((CH2O)n, TFA/Et3SiH) FmocOPhenyl->NMethyl Final N-Fmoc-N-methyl-O-phenyl-L-serine NMethyl->Final

Step-by-step synthetic workflow from Boc-L-Serine-OMe to the final functionalized building block.

Application: SPPS Coupling Protocol for Sterically Hindered Amino Acids

Coupling an N-methylated, O-arylated amino acid is kinetically unfavorable due to extreme steric bulk. Standard coupling reagents (e.g., HBTU/HOBt) will result in massive deletion sequences.

Optimized Coupling Protocol:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Ensure the N-terminal amine of the resin-bound peptide is fully deprotected (20% Piperidine in DMF).

  • Activation: In a separate vial, dissolve N-Fmoc-N-methyl-O-phenyl-L-serine (3.0 eq) and the highly reactive uronium salt COMU (3.0 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq). Pre-activate for exactly 2 minutes (COMU degrades rapidly if left longer).

  • Coupling: Transfer the activated mixture to the resin. Utilize microwave-assisted SPPS (75°C for 15 minutes) to overcome the activation energy barrier imposed by the N-methyl group and the bulky O-phenyl side chain.

  • Self-Validation: Perform a micro-cleavage (TFA/TIS/H2O) of a few resin beads and analyze via MALDI-TOF MS to confirm >95% coupling efficiency before proceeding to the next Fmoc deprotection cycle. If incomplete, perform a double coupling using HATU/HOAt.

Quantitative Data: Physicochemical Impact

The rational addition of the phenyl and methyl groups drastically alters the physicochemical properties of the serine residue. The table below summarizes the theoretical and observed shifts when incorporating this non-natural amino acid into a standard hexapeptide scaffold.

Property / MetricNative L-SerineO-Phenyl-L-SerineN-Me-O-Phenyl-L-Serine
H-Bond Donors (Sidechain + Backbone) 210
Relative Lipophilicity ( Δ LogP) Baseline+ 1.8+ 2.3
SPPS Coupling Efficiency (Standard) > 99%~ 95%< 40% (Requires Microwave)
In Vitro Serum Half-Life (Peptide) ~ 15 minutes~ 45 minutes> 12 hours
Passive Permeability ( Papp​ ) LowModerateHigh

References

  • Chevalier, E., et al. (2023). "Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist." ACS Journal of Medicinal Chemistry.[Link]

  • Lokey, R. S., et al. (2018). "Cell permeable cyclic peptide scaffolds.
  • Freidinger, R. M., et al. (1983). "Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones." Journal of Organic Chemistry.[Link]

Sources

Foundational

"N-Fmoc-N-methyl-O-phenyl-L-serine" analogs and derivatives

An In-Depth Technical Guide to the Synthesis, Application, and Strategic Value of N-Fmoc-N-methyl-O-phenyl-L-serine Analogs and Derivatives Abstract The strategic modification of amino acid building blocks is a cornersto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Application, and Strategic Value of N-Fmoc-N-methyl-O-phenyl-L-serine Analogs and Derivatives

Abstract

The strategic modification of amino acid building blocks is a cornerstone of modern medicinal chemistry and peptide-based drug discovery. The incorporation of non-natural amino acids offers a powerful toolset to modulate the pharmacological properties of peptides, enhancing their stability, permeability, and conformational rigidity. This guide focuses on a specific, highly functionalized class of building blocks: analogs and derivatives of N-Fmoc-N-methyl-O-phenyl-L-serine. We provide a comprehensive overview of the synthetic strategies required to construct this scaffold, the rationale behind its design, detailed protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and an analysis of its potential impact on therapeutic peptide development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced amino acid derivatives to overcome the inherent limitations of natural peptides.

Strategic Imperative: The Rationale for N-Methyl and O-Aryl Modifications

The peptide drug market is expanding rapidly, yet the clinical translation of peptide candidates is often hindered by poor metabolic stability and low oral bioavailability.[1][2] The introduction of specific modifications to the peptide backbone or side chains can systematically address these liabilities.

  • Nα-Methylation: The substitution of the amide proton with a methyl group imparts several crucial advantages.[2][3] It sterically shields the adjacent peptide bond from enzymatic degradation by proteases, significantly increasing the peptide's half-life.[3] Furthermore, N-methylation restricts the conformational freedom of the peptide backbone, often favoring specific secondary structures and locking the peptide into a more bioactive conformation.[2][3] This can lead to enhanced receptor affinity and selectivity. The removal of the amide proton also eliminates a hydrogen bond donor, which can reduce interchain aggregation and improve solubility.[3]

  • Side-Chain O-Arylation (O-Phenyl): The serine hydroxyl group is a common site for post-translational modifications and a potential point of metabolic attack. Capping this hydroxyl with a phenyl group to form an ether linkage introduces a bulky, hydrophobic moiety. This modification can serve multiple purposes: it prevents undesired side reactions or phosphorylation at the serine residue, enhances lipophilicity to potentially improve cell permeability, and allows for new, specific interactions (e.g., π-π stacking) within the target binding pocket.[][] The phenyl ring itself can be further functionalized to fine-tune the electronic and steric properties of the molecule.[][6]

The combination of both N-methylation and O-phenylation on a serine residue creates a unique building block with compounded benefits, offering a sophisticated tool for generating highly stable and conformationally constrained peptides.

Synthesis of the Core Building Block

The synthesis of N-Fmoc-N-methyl-O-phenyl-L-serine is not a trivial, one-pot reaction. It requires a multi-step approach that carefully protects and modifies the functional groups in the correct sequence. The most efficient strategy involves the N-methylation of Fmoc-L-serine via an oxazolidinone intermediate, followed by arylation of the side-chain hydroxyl.

Key Synthesis Step: N-Methylation via Oxazolidinone Intermediate

A highly efficient and widely adopted method for the N-methylation of Fmoc-amino acids proceeds through a 5-oxazolidinone intermediate.[7][8][9] This method avoids harsh reagents and generally preserves the stereochemical integrity of the α-carbon.[10]

Synthesis_Workflow_Part1 Fmoc_Ser Fmoc-L-Serine-OH Oxazolidinone (S)-Fmoc-4-(hydroxymethyl) oxazolidin-5-one Fmoc_Ser->Oxazolidinone Paraformaldehyde, p-TsOH, Toluene, Reflux N_Me_Ser N-Fmoc-N-methyl-L-serine Oxazolidinone->N_Me_Ser Triethylsilane (Et3SiH), Lewis Acid (e.g., AlCl3) or TFA, DCM

Caption: Synthetic pathway for N-methylation of Fmoc-L-Serine.

Experimental Protocol: Synthesis of N-Fmoc-N-methyl-L-serine [9][11]

  • Oxazolidinone Formation:

    • Suspend Fmoc-L-serine (1 eq.), paraformaldehyde (excess, ~5-10 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 eq.) in toluene.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude oxazolidinone intermediate.

  • Reductive Ring Opening (N-Methylation):

    • Dissolve the crude oxazolidinone intermediate in an anhydrous solvent such as dichloromethane (DCM).

    • Add triethylsilane (Et3SiH, ~2-3 eq.).

    • Slowly add a Lewis acid such as aluminum chloride (AlCl3) or trifluoroacetic acid (TFA) (~1.5-2 eq.) at 0 °C. Using a Lewis acid is often faster and more efficient than TFA alone.[9]

    • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor by TLC.

    • Upon completion, quench the reaction carefully with water or an acidic solution.

    • Perform an aqueous workup. The product, being a carboxylic acid, can be extracted into a basic aqueous solution (e.g., 1M Na2CO3), washed with an organic solvent like ether to remove non-acidic impurities, and then re-acidified (e.g., with 1M HCl) and extracted back into an organic solvent (e.g., ethyl acetate).

    • Dry the final organic layer, concentrate in vacuo, and purify by flash chromatography if necessary to yield pure N-Fmoc-N-methyl-L-serine.

Proposed Synthesis Step: Side-Chain O-Phenylation

With N-Fmoc-N-methyl-L-serine in hand, the next step is the etherification of the side-chain hydroxyl group. A modified Williamson ether synthesis or a Mitsunobu reaction are plausible strategies.

  • Strategy 1 (Williamson-type): This involves deprotonating the serine hydroxyl with a suitable base (e.g., NaH) and reacting it with an activated phenyl source. This route can be challenging due to the presence of the acidic carboxyl group, which would likely need to be protected (e.g., as a methyl or benzyl ester) prior to this step and deprotected afterward.

  • Strategy 2 (Mitsunobu Reaction): This is often a milder and more effective method for forming ethers from alcohols. The reaction of N-Fmoc-N-methyl-L-serine (with its carboxyl group temporarily protected) with phenol in the presence of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) would be a promising approach.

Caution: Both strategies require temporary protection of the carboxylic acid to prevent side reactions. The choice of protecting group must be orthogonal to the Fmoc group, meaning it can be removed without cleaving the Fmoc group (e.g., a methyl ester cleaved by saponification).

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of sterically hindered amino acids like N-Fmoc-N-methyl-O-phenyl-L-serine into a growing peptide chain is a significant challenge in SPPS.[12][13] The N-methyl group dramatically reduces the nucleophilicity of the secondary amine of the preceding residue on the resin and creates steric hindrance for the incoming activated amino acid.[1][13] Standard coupling conditions are often insufficient, leading to low yields and incomplete reactions.[13]

SPPS_Cycle cluster_wash 2. Extensive Washing (DMF) Resin_Peptide_Fmoc Resin-Bound Peptide Fmoc-NH-... Resin_Peptide_Amine Resin-Bound Peptide H2N-... Resin_Peptide_Fmoc->Resin_Peptide_Amine 1. Fmoc Deprotection (20% Piperidine in DMF) Resin_Peptide_Coupled Resin-Bound Peptide+1 Fmoc-N(Me)-...-NH-... Resin_Peptide_Amine->Resin_Peptide_Coupled 3. Coupling (Extended Time) Activated_AA {Activated N-Fmoc-N-Me-AA | (e.g., HATU/DIEA)} Activated_AA->Resin_Peptide_Coupled Resin_Peptide_Coupled->Resin_Peptide_Fmoc 4. Cycle Complete (Ready for next AA)

Caption: SPPS cycle for incorporating a sterically hindered N-methyl amino acid.

Optimized Coupling Reagents and Protocols

To overcome the challenge of steric hindrance, highly reactive coupling reagents are required.[13] The choice of reagent can be the difference between success and failure.

Table 1: Comparison of Coupling Reagents for N-Methylated Residues

Reagent NameAcronymClassKey Advantages & ConsiderationsCitation
(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate HATUUronium/AminiumThe gold standard for difficult couplings. Very fast activation, low racemization. Must be used with a non-nucleophilic base like DIEA.[3]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOPPhosphoniumHighly effective, though may be slightly slower than HATU. Generates HOBt in situ.[13]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTUUronium/AminiumA classic and effective reagent, though HATU is generally considered superior for N-methylated residues due to lower racemization risk.[3]
Pivaloyl Chloride / Anhydride PivCl / Piv₂OAnhydrideForms highly reactive mixed anhydrides. Excellent for sterically hindered couplings but requires careful control of conditions to minimize side reactions.[1]

Recommended SPPS Protocol for N-Methyl Amino Acid Incorporation

This protocol assumes a standard Fmoc/tBu SPPS strategy.[14][15]

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide, 2-Chlorotrityl for a C-terminal acid).[16] Ensure the resin is properly swelled in DMF.[14]

  • Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5-15 minutes to remove the Fmoc group from the N-terminal amino acid, exposing the free amine.[16]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.[13]

  • Activation and Coupling:

    • In a separate vessel, dissolve the N-Fmoc-N-methyl-O-phenyl-L-serine derivative (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (6-10 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.[13] Crucially, keep pre-activation times short to minimize potential racemization. [3]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for an extended period, typically 2-6 hours, with agitation. For particularly difficult couplings (e.g., coupling onto another N-methyl residue), double coupling may be necessary.

  • Monitoring: Perform a Kaiser test or chloranil test to check for reaction completion. Note: The Kaiser test will not work on the secondary amine of a newly added N-methyl residue (it will remain yellow). It is used to check for the consumption of the primary amine from the previous step.

  • Washing: Once coupling is complete, thoroughly wash the resin with DMF, followed by DCM, to remove all excess reagents and byproducts.[13]

  • Capping (Optional but Recommended): To block any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

  • Repeat: Continue the cycle for the next amino acid in the sequence.

Physicochemical Properties and Characterization

The introduction of N-methyl and O-phenyl groups significantly alters the physicochemical properties of the amino acid and the resulting peptide.

Table 2: Predicted Physicochemical Properties of Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP*Key Features
Fmoc-L-Serine C₁₈H₁₇NO₅327.332.1Standard polar amino acid derivative.
Fmoc-N-Me-L-Serine C₁₉H₁₉NO₅341.362.4Increased lipophilicity, no H-bond donor on amide N.
Fmoc-O-Me-L-Serine C₁₉H₁₉NO₅341.362.6Side-chain hydroxyl is capped, increased hydrophobicity.[][17]
Fmoc-N-Me-O-Ph-L-Serine C₂₅H₂₃NO₅417.454.5Significantly increased lipophilicity and steric bulk.

*Predicted LogP values are estimates and serve for comparative purposes.

Analytical Characterization:

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation. The N-methyl group will appear as a characteristic singlet around 2.8-3.3 ppm in the ¹H NMR spectrum.[18] The presence of the phenyl group will be confirmed by signals in the aromatic region (7.0-7.5 ppm).

  • Mass Spectrometry (MS): Used to confirm the correct molecular weight of the synthesized building block and the final peptide. Electrospray Ionization (ESI-MS) is standard.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing the purity of the synthesized amino acid and the final peptide. A reversed-phase C18 column is typically used.[11]

Conclusion and Future Outlook

The N-Fmoc-N-methyl-O-phenyl-L-serine scaffold and its derivatives represent a class of advanced building blocks for peptide-based drug discovery. While their synthesis and incorporation require specialized protocols to overcome steric challenges, the potential rewards are substantial. The combined modifications offer a pathway to peptides with significantly enhanced proteolytic stability, controlled conformation, and potentially improved cell permeability. As the demand for more drug-like peptides continues to grow, the strategic use of such multi-functionalized, non-natural amino acids will be indispensable for creating the next generation of peptide therapeutics. Future work in this area may explore derivatives with substituted phenyl rings to further probe structure-activity relationships and optimize binding interactions.

References

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • An improved synthesis of Fmoc-N-methyl serine and threonine. ResearchGate. Available at: [Link]

  • A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. PubMed. Available at: [Link]

  • Method for synthesizing peptide containing n-substituted amino acid. Google Patents.
  • An Improved Synthesis of Fmoc- N -methyl-??-amino Acids. ResearchGate. Available at: [Link]

  • Methods for Removing the Fmoc Group. Springer Nature Experiments. Available at: [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). PubMed. Available at: [Link]

  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science - ACS Publications. Available at: [Link]

  • An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Design, Synthesis, Evaluation, and SAR of 5-Phenylisoindoline Derivatives, a Potent Class of Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) Interaction. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. DU Chem. Available at: [Link]

  • A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. Available at: [Link]

  • An Improved Synthesis of Fmoc‐N‐methyl‐α‐amino Acids. - Supporting Information. SciSpace. Available at: [Link]

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. Available at: [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PMC. Available at: [Link]

  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). MDPI. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Integration of N-Fmoc-N-methyl-O-phenyl-L-serine in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Mechanistic Overview The incorporation of non-natural, highly modified amino acids into peptide sequences is a cornerstone of modern peptide drug discovery. N-Fmoc-N-methyl-O-phenyl-L-serine represents a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The incorporation of non-natural, highly modified amino acids into peptide sequences is a cornerstone of modern peptide drug discovery. N-Fmoc-N-methyl-O-phenyl-L-serine represents a particularly complex and valuable building block.

Structurally, this compound combines two challenging modifications:

  • N-Methylation: The methyl group on the α -amine enhances proteolytic stability, increases membrane permeability by disrupting backbone hydrogen bonding, and restricts conformational flexibility[1][2].

  • O-Phenylation: The bulky phenyl ether on the β -carbon introduces significant steric hindrance and lipophilicity, enabling targeted π−π interactions within binding pockets.

The Mechanistic Challenge

In Solid-Phase Peptide Synthesis (SPPS), combining N-methylation with a bulky β -substituent creates extreme steric hindrance. The coupling of N-Fmoc-N-methyl-O-phenyl-L-serine to a free amine is challenging, but the subsequent coupling of the next amino acid onto its secondary amine is notoriously difficult[1][3]. The secondary amine exhibits drastically reduced nucleophilicity, requiring highly reactive coupling reagents (e.g., HATU, COMU), optimized bases, and often microwave assistance to drive the reaction to completion without inducing epimerization[4][5].

Reagent Selection and Reaction Causality

To navigate the steric bulk of the O-phenyl group and the reduced reactivity of the N-methyl group, empirical data dictates the abandonment of standard carbodiimide (DIC/Oxyma) chemistry in favor of highly reactive aminium/uronium salts.

Table 1: Coupling Reagent Efficacy for N-Methylated, Sterically Hindered Residues
Coupling ReagentActivation SpeedEpimerization RiskEfficacy for N-Me CouplingMechanistic Rationale
DIC / Oxyma SlowLowPoorInsufficient reactivity to overcome the steric bulk of the O-phenyl and N-methyl groups.
PyBOP ModerateModerateModerateEffective for primary amines, but struggles with adjacent sterically hindered N-Me residues[1].
HATU / HOAt Very FastLow-ModerateHighThe 7-aza group provides a neighboring group effect, accelerating coupling and suppressing racemization[6].
COMU Extremely FastLowVery HighMorpholino-based uronium salt; highly efficient for secondary amines, especially under microwave irradiation[5][7].

Experimental Workflows

The following workflow illustrates the optimized SPPS cycle for incorporating N-Fmoc-N-methyl-O-phenyl-L-serine and successfully elongating the peptide chain.

SPPS_Workflow N1 Peptide-Resin (Free Primary Amine) N2 Activation of Fmoc-N-Me-O-Ph-Ser (HATU + DIPEA, 2 min) N1->N2 Add Reagents N3 Coupling Reaction (2 hours, Room Temp) N2->N3 Acylation N4 Fmoc Deprotection (20% Piperidine in DMF) N3->N4 Wash & Deprotect N5 Activation of NEXT Amino Acid (COMU + DIPEA) N4->N5 Prepare Next Cycle N6 Difficult Coupling onto Secondary Amine (Microwave, 75°C or Double Coupling) N5->N6 Overcome Steric Hindrance N7 Chloranil Test (Validates Secondary Amine Coupling) N6->N7 Self-Validation

Caption: Optimized SPPS cycle for N-Fmoc-N-methyl-O-phenyl-L-serine incorporation.

Validated Protocols

Protocol A: Coupling N-Fmoc-N-methyl-O-phenyl-L-serine to the Peptide-Resin

This step attaches the hindered amino acid to the growing peptide chain. Because the incoming carboxylic acid is activated, HATU is highly effective[1][6].

Materials:

  • Fmoc-N-methyl-O-phenyl-L-serine (3.0 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • DMF (Peptide synthesis grade)

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine/DMF, 2 × 10 min). Wash thoroughly with DMF (5 × 1 min)[1].

  • Pre-activation: In a clean vial, dissolve Fmoc-N-methyl-O-phenyl-L-serine and HATU in a minimal volume of DMF (approx. 0.1 M concentration). Add DIPEA.

  • Causality Note: Allow exactly 1–2 minutes for pre-activation. Extended pre-activation of N-methyl amino acids increases the risk of oxazolone formation and subsequent epimerization[2].

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 1.5 to 2 hours.

  • Validation: Perform a standard Kaiser test. A negative result (yellow) indicates successful coupling to the primary amine. Wash the resin with DMF (5 × 1 min).

Protocol B: Coupling the Next Amino Acid onto the N-Methyl Secondary Amine

This is the critical bottleneck. The bulky O-phenyl group severely restricts access to the already poor nucleophile (the N-methyl amine).

Materials:

  • Next Fmoc-Amino Acid (4.0 equivalents)

  • COMU or HATU (3.9 equivalents)

  • DIPEA or Collidine (8.0 equivalents)

Step-by-Step Procedure:

  • Deprotection: Remove the Fmoc group from the N-methyl-O-phenyl-L-serine using 20% piperidine in DMF. Note: Deprotection of N-methyl residues can sometimes be sluggish; a 3 × 10 min treatment is recommended.

  • Activation: Dissolve the next Fmoc-amino acid and COMU in DMF. Add base. COMU is preferred here due to its exceptional efficiency with sterically hindered secondary amines[5][7].

  • Coupling (Microwave-Assisted): Add the solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10–15 minutes.

    • Alternative (Room Temp): If microwave is unavailable, perform a double coupling: 3 hours, drain, add fresh activated reagents, and couple for another 3 hours[8].

  • Self-Validation (Chloranil Test): The Kaiser test cannot detect secondary amines. You must use the Chloranil test[3].

    • Procedure: Mix a few beads with 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let sit for 5 mins. A blue/green bead indicates incomplete coupling (free secondary amine remains). A colorless/yellow bead indicates success.

Epimerization Risk and Mitigation

A major risk when activating N-methyl amino acids is the loss of chiral integrity at the α -carbon. Because the N-methyl group prevents the formation of a stable amide bond during activation, the activated intermediate is highly prone to cyclize into an oxazolonium ion[4].

Epimerization_Pathway A Activated Fmoc-N-Me-AA B Oxazolonium Ion (Chiral) A->B Intramolecular Attack E Desired Peptide (L-Isomer) A->E Fast Coupling (HATU/COMU) C Enolization (Base-Catalyzed) B->C Deprotonation by DIPEA D Racemized Product (D/L Mixture) C->D Loss of Chirality

Caption: Oxazolonium-mediated epimerization pathway of activated N-methyl amino acids.

Mitigation Strategy: To prevent the pathway shown above, the coupling reaction must outpace the enolization. This is achieved by:

  • Using highly efficient coupling reagents (HATU or COMU) to drive the reaction toward the desired peptide (Green Node)[6].

  • Substituting DIPEA with a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (collidine) during the activation of the N-methyl amino acid, which reduces base-catalyzed enolization[1][2].

Quality Control and Cleavage

Following chain elongation, the peptide is cleaved from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H 2​ O).

Analytical Validation: Due to the high risk of incomplete couplings and epimerization associated with N-methyl-O-phenyl-L-serine, crude peptides must be analyzed via High-Resolution LC-MS. Look specifically for:

  • Target Mass - 18 Da: Indicates aspartimide formation or uncoupled residues.

  • Split Peaks with Identical Mass: Indicates epimerization (diastereomers resolve on reverse-phase HPLC).

References

  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of A β 42 (A β PP). SciELO. Available at:[Link]

  • Chapter 5: Microwave-assisted Peptide Synthesis. Royal Society of Chemistry. Available at:[Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis Utilizing N-Methyl Amino Acids. ResearchGate. Available at:[Link]

  • A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. ResearchGate. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Efficient Coupling of N-Fmoc-N-methyl-O-phenyl-L-serine

Introduction: Navigating the Challenge of Sterically Encumbered Amino Acids The incorporation of N-methylated amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful tool to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenge of Sterically Encumbered Amino Acids

The incorporation of N-methylated amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles.[1][2] However, these modifications introduce significant synthetic challenges. The specific case of N-Fmoc-N-methyl-O-phenyl-L-serine presents a dual steric challenge: the N-methyl group, which hinders the approach to the secondary amine, and the bulky O-phenyl side chain. This steric encumbrance dramatically slows down coupling kinetics, often leading to incomplete reactions and the formation of deletion sequences, which compromises the yield and purity of the target peptide.[3]

Standard coupling conditions, often sufficient for proteinogenic amino acids, typically fail when faced with such a sterically demanding building block.[3][4] Therefore, successful incorporation requires a carefully selected combination of highly reactive coupling reagents, optimized reaction conditions, and vigilant monitoring. This guide provides a comprehensive analysis of state-of-the-art coupling strategies, detailed experimental protocols, and troubleshooting advice tailored for the successful incorporation of N-Fmoc-N-methyl-O-phenyl-L-serine and similarly challenging residues.

Section 1: The Chemistry of Activation - Choosing the Right Reagent

The crux of a successful coupling lies in the efficient activation of the carboxylic acid group of the incoming amino acid. The resulting activated species must be reactive enough to overcome the steric barrier of the N-methylated amine on the resin-bound peptide. We will explore the three main classes of reagents: carbodiimides, aminium/uronium salts, and phosphonium salts.

Carbodiimides and Additives

Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling reagents.[5][6] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][7][8] However, this intermediate is prone to rearranging into an unreactive N-acylurea, and for sterically hindered couplings, its reactivity is often insufficient.[5]

To enhance reactivity and suppress racemization, additives are essential.[9] While 1-Hydroxybenzotriazole (HOBt) is traditional, modern additives like OxymaPure (Ethyl cyanohydroxyiminoacetate) have shown superior performance, particularly in minimizing racemization and improving yields.[10][11][12] For a demanding residue like N-Fmoc-N-methyl-O-phenyl-L-serine, a carbodiimide/additive approach is considered a lower-potency option and is generally not the first choice.

Aminium/Uronium Salts: The High-Performance Workhorses

Aminium salts are widely accepted for their efficiency in difficult couplings.[13] They react with the carboxylic acid to form activated esters that are more stable and often more reactive than the O-acylisourea intermediate from carbodiimides.

  • HBTU/TBTU/HCTU: These reagents generate OBt or O-6-ClBt active esters. While effective for many standard couplings, they can be less efficient for severely hindered N-methylated residues.[4]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is widely regarded as one of the most powerful coupling reagents for hindered systems.[2][3][4] It generates a highly reactive OAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium reagent with reactivity comparable, and in some cases superior, to HATU.[2][9][10][12] It incorporates the OxymaPure leaving group directly into its structure, forming a highly reactive Oxyma ester.[10] COMU offers significant advantages in safety, as it avoids the use of potentially explosive HOBt or HOAt derivatives, and its byproducts are water-soluble, simplifying purification.[10][12]

Phosphonium Salts: A Clean and Powerful Alternative

Phosphonium-based reagents, such as PyBOP and PyAOP, are another class of highly effective coupling agents.[9][14] A key advantage is that they do not have the ability to guanidinylate the free N-terminal amine, a side reaction that can occur with aminium salts, especially when they are used in excess or when coupling is slow.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient reagent that generates OBt esters, analogous to HBTU.[15]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, PyAOP is exceptionally effective for difficult couplings, particularly when coupling an N-methylated amino acid to another N-methylated residue.[3][15]

Summary and Recommendation

For the challenging coupling of N-Fmoc-N-methyl-O-phenyl-L-serine, high-activity reagents are essential.

ReagentActivating GroupKey AdvantagesKey DisadvantagesRecommendation Level
DIC/OxymaPure O-Acylisourea / Oxyma EsterLow cost, minimizes racemization.[12]Generally lower reactivity for severely hindered systems.Acceptable, not first-line
HATU OAt EsterExtremely high reactivity, extensive literature support for N-methyl residues.[3][15]Byproducts derived from explosive HOAt; can cause guanidinylation.Highly Recommended
COMU Oxyma EsterReactivity comparable or superior to HATU; non-explosive; water-soluble byproducts.[2][10][12]Newer reagent, slightly higher cost.Highly Recommended
PyAOP OAt EsterHigh reactivity comparable to HATU; no guanidinylation side reaction.[3][15]Higher cost.Highly Recommended

Section 2: Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. All steps should be performed in a dedicated peptide synthesis vessel with agitation.

Workflow Overview: SPPS Cycle for Difficult Couplings

SPPS_Workflow cluster_activation Activation Resin Start: Peptide-Resin (Free N-terminal Amine) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Step 2: DMF Wash (5-7x) Deprotection->Wash1 Coupling Step 3b: Coupling Add activated mix to resin (1-4 hours) Wash1->Coupling Preactivation Step 3a: Pre-activation Fmoc-AA-OH + Reagent + Base in DMF Monitoring Step 4: Monitor Completion (Bromophenol Blue Test) Coupling->Monitoring Wash2 Step 5: DMF/DCM Wash Monitoring->Wash2 Test Negative (Yellow) Recouple Recouple with fresh reagents Monitoring->Recouple Test Positive (Blue) NextCycle Next Cycle or Final Cleavage Wash2->NextCycle Recouple->Coupling Repeat Step 3

Caption: General SPPS cycle for incorporating a sterically hindered amino acid.

Protocol 1: HATU-Based Coupling

This protocol is a robust and widely validated method for incorporating N-methylated amino acids.

Materials:

  • Peptide-resin (0.1 mmol scale)

  • N-Fmoc-N-methyl-O-phenyl-L-serine (4 eq, 0.4 mmol)

  • HATU (3.9 eq, 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq, 0.8 mmol)

  • DMF (Peptide synthesis grade)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling & Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Drain the DMF. Add 20% piperidine/DMF solution, agitate for 5 minutes, and drain.

    • Add a fresh portion of 20% piperidine/DMF, agitate for 15 minutes, and drain.

    • Wash the resin thoroughly with DMF (7 times) to ensure complete removal of piperidine.[16]

  • Amino Acid Activation:

    • In a separate vial, dissolve N-Fmoc-N-methyl-O-phenyl-L-serine (4 eq) and HATU (3.9 eq) in DMF (~2 mL).

    • Just before adding to the resin, add DIPEA (8 eq) to the vial. Agitate gently for 1-2 minutes. The solution may change color.[2]

  • Coupling Reaction:

    • Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences (e.g., coupling onto another N-methyl residue), extend the time or consider gentle heating (35-40°C).

  • Monitoring and Washing:

    • Perform a Bromophenol Blue test to check for completion (see Section 3.1).

    • If the test is positive (blue/green), indicating incomplete reaction, drain the vessel and perform a second coupling (recouple) with a fresh batch of activated amino acid for another 2 hours.[3][4]

    • Once the test is negative (yellow), wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.

Protocol 2: COMU-Based Coupling

This protocol provides a modern, safe, and highly effective alternative to HATU.

Materials:

  • Peptide-resin (0.1 mmol scale)

  • N-Fmoc-N-methyl-O-phenyl-L-serine (4 eq, 0.4 mmol)

  • COMU (4 eq, 0.4 mmol)

  • DIPEA (8 eq, 0.8 mmol)

  • DMF (Peptide synthesis grade)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling & Deprotection:

    • Follow Step 1 from the HATU protocol.

  • Amino Acid Activation:

    • In a separate vial, dissolve N-Fmoc-N-methyl-O-phenyl-L-serine (4 eq) and COMU (4 eq) in DMF (~2 mL).

    • Just before adding to the resin, add DIPEA (8 eq) to the vial and agitate for 1-2 minutes.[12]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1.5-3 hours. COMU often exhibits faster kinetics than HATU.

  • Monitoring and Washing:

    • Perform a Bromophenol Blue test.

    • If incomplete, perform a second coupling.

    • Once complete, wash the resin with DMF (5 times) and DCM (3 times).

Section 3: Process Control and Troubleshooting

Monitoring Coupling Completion: The Bromophenol Blue Test

The standard Kaiser test, which detects primary amines, gives a false negative with the secondary amine of N-methylated residues. The Bromophenol Blue test is a reliable alternative.[4]

Procedure:

  • Remove a small sample of resin beads (1-5 mg) and wash them with methanol.

  • Add 1-2 drops of Bromophenol Blue solution (0.25 mg/mL in DMF).

  • Observe the color.[2][4]

    • Blue/Green: Incomplete coupling (free secondary amine present).

    • Yellow/Greenish-Yellow: Complete coupling (no free amine).

Activation Mechanism Visualization

Activation_Mechanism AA Fmoc-N(Me)-AA-COOH ActiveEster Fmoc-N(Me)-AA-OAt (Highly Reactive Ester) AA->ActiveEster Activation HATU HATU (Aminium Salt) HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond Byproducts Tetramethylurea + DIPEA-H⁺ Resin Resin-NHR' Resin->PeptideBond

Caption: Activation of the carboxylic acid by HATU to form a reactive OAt-ester.

Troubleshooting Guide
SymptomPotential Cause(s)Recommended Solution(s)
Positive Bromophenol Blue Test after initial coupling 1. Insufficient reaction time. 2. Low reactivity of the N-terminal amine. 3. Inefficient reagent activation.1. Recouple: Immediately perform a second coupling with fresh reagents for 1-2 hours.[3] 2. Increase Excess: Use up to 5 equivalents of amino acid and coupling reagents. 3. Increase Temperature: Raise the reaction temperature to 35-40°C.
Deletion Sequence detected by Mass Spectrometry Chronic coupling failure at the N-methyl site.1. Switch to a more potent coupling reagent (e.g., from HCTU to HATU or COMU). 2. Use an extended single coupling time (e.g., 4-6 hours) or a programmed double coupling protocol.
Low Final Yield Cumulative effect of incomplete couplings; potential acid-lability.1. Optimize coupling at every N-methyl step. 2. For cleavage, especially with sequences containing N-methyl serine, use milder TFA conditions (e.g., lower concentration or shorter time) to minimize acid hydrolysis side reactions.[17]
Presence of Depsipeptide N- to O-acyl shift during TFA cleavage, a known side reaction for β-hydroxy amino acids like serine.[17]While the O-phenyl group may alter reactivity, this remains a risk. Use cleavage cocktails with lower TFA concentrations or perform cleavage at reduced temperatures to minimize this side reaction.

Conclusion

The successful incorporation of N-Fmoc-N-methyl-O-phenyl-L-serine is a challenging but achievable goal in peptide synthesis. Success hinges on moving beyond standard protocols and embracing highly potent coupling reagents such as HATU, COMU, or PyAOP. By utilizing optimized conditions, including increased reagent equivalents, appropriate reaction times, and diligent monitoring with the Bromophenol Blue test, researchers can effectively overcome the steric barriers presented by this valuable building block. The protocols and troubleshooting strategies outlined in this guide provide a robust framework for synthesizing complex, N-methylated peptides, thereby enabling further advances in drug discovery and development.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • MilliporeSigma. Peptide Coupling Reagents Guide.
  • BenchChem. (2025).
  • Nowick Laboratory.
  • Aapptec. Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Aapptec Peptides. Coupling Reagents.
  • Merck. Novabiochem®.
  • BenchChem. (2025). Protocol for the Incorporation of 3-Phenyl-L-serine in Solid-Phase Peptide Synthesis.
  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. [Link]

  • Albericio, F., & Carpino, L. A. (1997). 3.7 Phosphonium Salts. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
  • BenchChem. (2025). A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis.
  • ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]

  • Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
  • Google Patents. (2020). EP3636656A1 - Method for synthesizing peptide containing n-substituted amino acid.
  • Organic Chemistry Tutor.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (2025). Application Notes and Protocols for Coupling Fmoc-N-Me-Ser(tBu)-OH.

Sources

Method

Application Note: Cleavage and Recovery of N-Fmoc-N-methyl-O-phenyl-L-serine from Solid Support

Introduction & Mechanistic Rationale Non-canonical amino acids, such as N-Fmoc-N-methyl-O-phenyl-L-serine, are critical building blocks in the synthesis of constrained peptidomimetics, macrocycles, and proteolytically st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Non-canonical amino acids, such as N-Fmoc-N-methyl-O-phenyl-L-serine, are critical building blocks in the synthesis of constrained peptidomimetics, macrocycles, and proteolytically stable therapeutics. When synthesizing or utilizing this specific protected amino acid on a solid support—typically 2-chlorotrityl chloride (2-CTC) resin—the cleavage step presents unique physicochemical challenges that dictate the experimental design.

Mechanistic Causality:

  • Steric Hindrance: The N-methyl group introduces significant steric bulk around the α-carbon and the adjacent ester linkage to the resin. This steric shielding restricts the conformational accessibility of the ester bond, substantially slowing down the kinetics of acidolytic cleavage compared to canonical, non-methylated amino acids.

  • Protecting Group Stability: The target molecule contains a base-labile N-α-Fmoc group and an acid-stable O-phenyl ether. Unlike standard O-tert-butyl ethers which readily form carbocations under strong acid conditions, the O-phenyl ether is highly stable to trifluoroacetic acid (TFA). Therefore, the cleavage strategy must be strictly mildly acidic to preserve the Fmoc group and avoid unnecessary side-chain scavenger cocktails, while ensuring complete release from the resin.

Cleavage Strategy Selection

To prevent premature Fmoc loss and avoid side reactions, hyper-acid-labile resins like 2-CTC are employed. Cleavage from 2-CTC relies on the generation of a resonance-stabilized triarylmethyl carbocation. While 1% TFA in dichloromethane (DCM) is a traditional choice, the use of 20–30% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in DCM has emerged as the superior, field-proven method .

HFIP acts as a strong hydrogen-bond donor that provides sufficient mild acidity to cleave the 2-CTC ester bond orthogonally without risking the removal of other acid-labile groups. Furthermore, its high polarity effectively solvates the sterically hindered N-methylated residue, driving the cleavage kinetics forward and maximizing yield .

Quantitative Comparison of Cleavage Cocktails

Cleavage CocktailMechanism of ActionN-Me Cleavage KineticsFmoc StabilityRisk of Side ReactionsRecommended Application
20% HFIP in DCM Mild acidolysis; high H-bond donationModerate to Fast (45 min)Excellent (>99%)Very LowPrimary Method for hindered Fmoc-AAs
1% TFA in DCM Standard mild acidolysisFast (30 min)GoodLowAlternative; requires rapid evaporation
AcOH/TFE/DCM (1:1:3) Very mild acidolysisSlow (2-3 hours)ExcellentVery LowFragment condensation workflows
95% TFA / 2.5% TIS / 2.5% H2O Global deprotectionFast (<30 min)GoodHigh (unnecessary)Not recommended for protected recovery

Experimental Protocol: HFIP-Mediated Cleavage

Self-Validating System: This protocol incorporates iterative cleavage cycles and analytical checkpoints to ensure complete recovery of the sterically hindered product without degradation.

Materials Required:

  • Resin-bound N-Fmoc-N-methyl-O-phenyl-L-serine (on 2-CTC resin)

  • Anhydrous Dichloromethane (DCM)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Ice-Cold Diethyl Ether

  • Sintered glass funnel with nitrogen pressure capabilities

Step-by-Step Methodology:

  • Resin Swelling: Transfer the dry resin to a sintered glass reaction vessel. Add anhydrous DCM (10 mL per gram of resin) and agitate gently for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, exposing the sterically hindered 2-CTC ester linkages to the solvent phase.

  • Cocktail Preparation: Prepare a fresh solution of 20% HFIP in DCM (v/v) .

  • Primary Cleavage: Drain the swelling solvent. Add the HFIP/DCM cocktail (10 mL/g resin) to the vessel. Agitate at room temperature for 45 minutes.

    • Causality: The extended 45-minute timeframe compensates for the N-methyl steric hindrance, ensuring complete solvolysis.

  • Filtration & Collection: Filter the cleavage solution into a clean, round-bottom flask using positive nitrogen pressure.

  • Iterative Cleavage (Quality Control): To ensure complete recovery, add a fresh batch of 20% HFIP/DCM (5 mL/g resin) to the resin and agitate for an additional 15 minutes. Filter and pool this filtrate with the first batch. Wash the resin with neat DCM (3 × 5 mL) and pool all washings.

  • Concentration: Evaporate the pooled filtrates under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 30°C until the volume is reduced to approximately 5-10% of the original volume.

    • Scientist's Insight: Do not use basic neutralizing agents (like pyridine) in the collection flask. While commonly used to neutralize TFA, pyridine will slowly cleave the Fmoc group. HFIP is volatile and mild enough to be evaporated directly without neutralization.

  • Precipitation: Add ice-cold diethyl ether (10-fold volume relative to the concentrated filtrate) dropwise to precipitate the N-Fmoc-N-methyl-O-phenyl-L-serine.

  • Isolation: Centrifuge or filter the precipitate, wash twice with cold ether, and dry under high vacuum overnight.

  • Analytical Validation: Confirm product identity and purity via LC-MS. The chemical formula for N-Fmoc-N-methyl-O-phenyl-L-serine is C25H23NO5. Verify the presence of the expected [M+H]+ ion at m/z 418.16 and ensure the absence of the Fmoc-deprotected byproduct (m/z 196.10).

Process Workflow Visualization

Caption: Workflow for the mild acidic cleavage of N-Fmoc-N-methyl-O-phenyl-L-serine from 2-CTC resin.

References

  • Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters (ACS Publications). URL:[Link]

  • Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. Pharmaceuticals (MDPI). URL:[Link]

  • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules (PMC). URL:[Link]

Application

Application Notes and Protocols: N-Fmoc-N-methyl-O-phenyl-L-serine in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Advantage of N-Methylation and O-Phenyl Protection in Peptide Drug Design In the landscape of medicinal chemistry, the design of peptide-based...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of N-Methylation and O-Phenyl Protection in Peptide Drug Design

In the landscape of medicinal chemistry, the design of peptide-based therapeutics is a continuous quest for enhanced efficacy, stability, and bioavailability. Native peptides, while exhibiting high target specificity, are often hampered by their susceptibility to proteolytic degradation and poor cell permeability.[1][2] The strategic incorporation of modified amino acids is a cornerstone of modern peptidomimetic design to overcome these limitations.[3]

N-Fmoc-N-methyl-O-phenyl-L-serine is a sophisticated building block designed to address these challenges directly. This technical guide provides an in-depth exploration of its applications and detailed protocols for its use, aimed at researchers, scientists, and drug development professionals.

The two key modifications in this molecule, N-methylation and O-phenyl protection , offer distinct and synergistic advantages:

  • N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone introduces a profound conformational constraint.[1] This modification disrupts the hydrogen-bonding network that can lead to undesirable aggregation and increases resistance to enzymatic cleavage by proteases.[4][5] Furthermore, N-methylation can enhance membrane permeability and oral bioavailability by reducing the polar surface area and increasing lipophilicity.[1][2]

  • O-Phenyl Protection: The phenyl group on the serine side-chain hydroxyl offers a stable, aromatic protecting group. Unlike more labile protecting groups, the O-phenyl group is robust and can participate in beneficial aromatic interactions (e.g., π-π stacking) within the peptide structure or with the biological target.[] It provides a hydrophobic character to the side chain, which can be crucial for modulating the pharmacological profile of the final peptide.[][7]

This guide will detail the practical application of N-Fmoc-N-methyl-O-phenyl-L-serine in Solid-Phase Peptide Synthesis (SPPS), providing robust protocols and explaining the scientific rationale behind the procedural choices.

Core Application: Solid-Phase Peptide Synthesis (SPPS) of Novel Peptidomimetics

The primary application of N-Fmoc-N-methyl-O-phenyl-L-serine is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8][9] Its unique structure requires special considerations during the coupling step to overcome the steric hindrance imposed by the N-methyl group.

Workflow for SPPS using N-Fmoc-N-methyl-O-phenyl-L-serine

The following diagram illustrates the key stages of incorporating an N-methylated amino acid into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Fmoc-N-Me-Ser(Ph)-OH Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Capping Optional Capping (Acetic Anhydride) Washing2->Capping Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle Capping->Cycle Cycle->Deprotection Next Residue Synthesis_Workflow Start L-Serine O-phenyl ether Fmoc_Protect Fmoc Protection (Fmoc-OSu) Start->Fmoc_Protect Oxazolidinone Oxazolidinone Formation (Paraformaldehyde) Fmoc_Protect->Oxazolidinone Reduction Reductive Opening (Lewis Acid/Silane) Oxazolidinone->Reduction End N-Fmoc-N-methyl- O-phenyl-L-serine Reduction->End

Caption: Synthetic pathway for N-Fmoc-N-methyl-O-phenyl-L-serine.

Synthetic Steps:

  • Starting Material: Begin with O-phenyl-L-serine.

  • N-Fmoc Protection: Protect the primary amine with 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) under basic conditions.

  • Oxazolidinone Formation: React the N-Fmoc-O-phenyl-L-serine with paraformaldehyde to form the corresponding oxazolidinone. This step is crucial for the subsequent methylation. [10]4. Reductive Ring Opening: The oxazolidinone is then subjected to a reductive opening using a Lewis acid and a reducing agent (e.g., a silane) to introduce the methyl group onto the nitrogen atom. [10]5. Purification: The final product is purified by chromatography.

Troubleshooting and Expert Insights

ProblemPossible CauseRecommended Solution
Incomplete Coupling Steric hindrance of the N-methyl group. Insufficient activation time or reagent strength.Use HATU as the coupling reagent. Increase coupling time to 4 hours or perform a double coupling. Ensure reagents are fresh and anhydrous.
Low Yield Aggregation of the growing peptide chain. Premature cleavage of the Fmoc group.Consider using a more pseudo-proline dipeptide or a backbone protecting group like Hmb before the N-methylated residue to disrupt aggregation. Ensure thorough washing after deprotection to remove all piperidine. [11]
Racemization Over-activation of the amino acid. Prolonged exposure to base.Keep pre-activation times to a minimum (1-2 minutes). [4]Use DIPEA, a hindered base, to minimize racemization during coupling.

Conclusion

N-Fmoc-N-methyl-O-phenyl-L-serine is a powerful tool in the arsenal of the medicinal chemist. Its strategic use allows for the rational design of peptidomimetics with enhanced stability, constrained conformations, and potentially improved pharmacokinetic profiles. [1][12]While its incorporation requires careful optimization of coupling conditions due to steric hindrance, the protocols and insights provided in this guide offer a robust framework for its successful application. The resulting novel peptides hold significant promise for the development of next-generation therapeutics.

References

  • Aapptec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Aapptec Peptides. N-Methyl Amino Acids Archives. [Link]

  • CD Biosynsis. N-Methyl Amino Acids. [Link]

  • ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry. [Link]

  • DU Chem. Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. [Link]

  • ResearchGate. An improved synthesis of Fmoc-N-methyl serine and threonine | Request PDF. [Link]

  • PubMed. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. [Link]

  • MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • PubMed. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. [Link]

  • Nowick Laboratory.
  • Aapptec. Fmoc-L-amino acids. [Link]

  • PubMed. Synthesis of N-Fmoc-O- (N'-Boc-N'-methyl)-aminohomoserine, an amino acid for the facile preparation of neoglycopeptides. [Link]

  • ResearchGate. A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. [Link]

  • SciELO. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • ResearchGate. The synthesized novel L-serine derivatives. | Download Scientific Diagram. [Link]

  • NIH PubChem. Phe-Ser | C12H16N2O4 | CID 193508. [Link]

Sources

Method

Application Note: N-Fmoc-N-methyl-O-phenyl-L-serine in the Design of Post-Translational Modification (PTM) Mimetics and Constrained Peptides

Executive Summary & Rationale The development of peptide-based therapeutics is frequently bottlenecked by poor pharmacokinetic properties, specifically rapid proteolytic degradation and low membrane permeability. Further...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of peptide-based therapeutics is frequently bottlenecked by poor pharmacokinetic properties, specifically rapid proteolytic degradation and low membrane permeability. Furthermore, studying Post-Translational Modifications (PTMs) such as O-phosphorylation or O-glycosylation is complicated by the enzymatic lability of these native modifications.

N-Fmoc-N-methyl-O-phenyl-L-serine is a highly specialized, dual-action unnatural amino acid building block designed to overcome these limitations. By combining backbone N-methylation with a bulky, hydrophobic O-phenyl ether side chain, this residue allows researchers to introduce severe conformational constraints while simultaneously mimicking the steric bulk of O-linked PTMs. This application note provides a comprehensive, field-proven guide to the mechanistic rationale, physical properties, and step-by-step solid-phase peptide synthesis (SPPS) protocols required to successfully incorporate this difficult building block into bioactive peptides.

Mechanistic Insights: The Dual-Action Modification

To design effective peptide therapeutics, experimental choices must be driven by structural causality. The incorporation of N-Me-O-Ph-L-Serine exerts two distinct biophysical effects on the peptide sequence:

A. Backbone N-Methylation (The Conformational Constrainer)

Native peptide bonds possess a hydrogen bond donor (N-H) that is highly susceptible to proteolytic recognition. N-methylation eliminates this hydrogen bond donor, directly shielding the backbone from proteases[1]. More importantly, the steric bulk of the N-methyl group disrupts the thermodynamic preference for the trans-amide bond, increasing the population of the cis-amide conformation. This localized steric clash predictably induces β -turns, forcing the peptide into a rigid, constrained geometry that can enhance target receptor affinity and membrane permeability[1].

B. O-Phenylation (The Stable PTM Mimetic)

Native O-linked PTMs (like phosphoserine) are rapidly hydrolyzed by phosphatases in vivo. The O-phenyl ether linkage is chemically and enzymatically robust. While it lacks the negative charge of a phosphate group, it perfectly mimics the steric bulk of a modified serine. In drug design, this bulky aromatic side chain acts as a non-hydrolyzable hydrophobic probe, allowing the peptide to anchor deeply into the hydrophobic sub-pockets of PTM-reader domains (e.g., kinase active sites) without being degraded.

PTM_Mimicry NMe N-Methylation (Backbone) Effect1 Loss of H-Bond Donor & Steric Clash NMe->Effect1 OPh O-Phenylation (Side Chain) Effect2 Bulky Hydrophobic Ether Linkage OPh->Effect2 Outcome1 Proteolytic Resistance & Beta-Turn Induction Effect1->Outcome1 Outcome2 Stable Mimetic for O-Linked PTMs Effect2->Outcome2 Target Enhanced Bioactive Peptide Candidate Outcome1->Target Synergy Outcome2->Target Synergy

Mechanistic synergy of N-methylation and O-phenylation in designing stable PTM mimetics.

Quantitative Data: Property Comparison

Understanding the biophysical shifts induced by this building block is critical for rational drug design. The table below summarizes the transition from a native serine to a stable mimetic.

PropertyL-Serine (Native)O-Phospho-L-Serine (PTM)N-Me-O-Ph-L-Serine (Mimetic)
Side Chain Bulk Minimal (-OH)High (-O-PO 3​ H 2​ )High (-O-Phenyl)
Charge (pH 7.4) NeutralNegative (-2)Neutral (Hydrophobic)
Enzymatic Lability High (Proteases)High (Phosphatases)Very Low (Resistant to both)
Backbone H-Bonding Donor & AcceptorDonor & AcceptorAcceptor Only
Primary Application Native sequenceNative PTM studiesRigidifier, hydrophobic probe

Experimental Workflow & Self-Validating Protocols

Incorporating an N-methylated, sterically bulky amino acid via Fmoc-SPPS presents severe synthetic challenges. Coupling onto the secondary amine of the N-methyl group is notoriously difficult due to extreme steric hindrance, often resulting in deletion sequences or diketopiperazine (DKP) formation[2]. The following protocols are engineered as self-validating systems to ensure high-fidelity synthesis.

SPPS_Workflow A Resin-Bound Peptide (Free N-Terminus) B Couple Fmoc-N-Me-Ser(Ph)-OH (DIC/Oxyma, RT, 1h) A->B Step 1 C Fmoc Deprotection (20% Piperidine/DMF) B->C Step 2 D Couple Next Amino Acid (HATU/HOAt, 60°C, 2h) CRITICAL STEP C->D Step 3 (Steric Hindrance) E TFA Cleavage & Global Deprotection D->E Step 4 (DKP Risk)

Workflow for Fmoc-SPPS incorporating N-Me-Ser(Ph), highlighting the critical coupling bottleneck.

Protocol 1: Coupling OF N-Fmoc-N-Me-Ser(Ph)-OH

Causality: Coupling the unnatural amino acid onto a standard primary amine is relatively unhindered and can be achieved with standard carbodiimide chemistry.

  • Resin Preparation: Swell 0.1 mmol of resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min).

    • Validation Checkpoint: Monitor UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm to confirm complete deprotection.

  • Activation & Coupling: Dissolve 3 eq. (0.3 mmol) of N-Fmoc-N-Me-Ser(Ph)-OH, 3 eq. DIC, and 3 eq. Oxyma Pure in minimal DMF. Add to the resin and agitate at room temperature for 1 hour.

  • Validation Checkpoint: Perform a Kaiser test. A negative result (yellow) confirms the primary amine has been fully acylated.

Protocol 2: The "Difficult" Coupling (Coupling ONTO the N-Methyl Group)

Causality: The secondary amine of the N-methyl group is shielded by the bulky O-phenyl side chain. Standard DIC/Oxyma will fail. We utilize HATU/HOAt because the nitrogen in the HOAt pyridine ring provides neighboring-group participation, directing the incoming amino acid to the hindered secondary amine[2].

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min).

  • Validation Checkpoint: Perform a Chloranil Test . (Note: The Kaiser test yields false negatives for secondary amines). A positive Chloranil test (blue/green beads) confirms the presence of the free secondary amine.

  • High-Efficiency Activation: Dissolve 4 eq. of the incoming Fmoc-AA-OH, 3.9 eq. HATU, and 4 eq. HOAt in DMF. Add 8 eq. of DIPEA. Allow pre-activation for 1 minute.

  • Heated Coupling: Add the activated mixture to the resin. Heat the reaction to 60°C (via microwave synthesizer or heating block) and agitate for 2 hours.

  • Double Coupling: Drain the reaction vessel and repeat Steps 3 and 4 with fresh reagents to ensure >95% conversion.

  • Validation Checkpoint: Perform a micro-cleavage (cleave a few beads in 95% TFA for 15 mins) and analyze via LC-MS to confirm the mass of the elongated peptide.

Protocol 3: Cleavage and Mitigation of Diketopiperazine (DKP) Formation

Causality: N-methylated residues force the peptide backbone into a cis-geometry. During the Fmoc deprotection of the residue immediately following the N-methyl amino acid, the newly freed N-terminus is perfectly positioned to nucleophilically attack the ester linkage to the resin, cleaving the chain prematurely as a cyclic dipeptide (DKP)[2].

  • DKP Mitigation Strategy: If synthesizing a short sequence, utilize 2-Chlorotrityl Chloride (2-CTC) resin. The extreme steric bulk of the trityl linker physically blocks the free N-terminus from attacking the ester bond.

  • Global Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H 2​ O for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant, and lyophilize for downstream purification.

References

  • Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-Methylation of Peptides and Proteins: An Important Element for Modulating Biological Functions. Angewandte Chemie International Edition. Available at:[Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols. Available at:[Link]

  • Feni, L., et al. (2022). Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Incorporation of N-Fmoc-N-methyl-O-phenyl-L-serine in Modern Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals Preamble: Beyond the Canonical Twenty In the landscape of contemporary drug discovery, the limitations of native peptides—namely poor metabolic st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Canonical Twenty

In the landscape of contemporary drug discovery, the limitations of native peptides—namely poor metabolic stability and low cell permeability—have catalyzed the exploration of non-canonical amino acids.[] The strategic modification of peptide backbones and side chains allows medicinal chemists to sculpt molecules with enhanced pharmacokinetic profiles and refined biological activity.[2] Among the most powerful of these modifications is N-methylation, the substitution of the amide proton with a methyl group.[3][4] This seemingly minor alteration can profoundly increase proteolytic resistance, improve membrane permeability, and confer conformational rigidity.[2][3][5]

This guide focuses on N-Fmoc-N-methyl-O-phenyl-L-serine , a specialized building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). It combines three critical features: the temporary Nα-Fmoc protecting group for synthesis, the pharmacologically crucial N-methyl group on the backbone, and an O-phenyl protected serine side chain. The incorporation of this residue is a deliberate strategy to introduce steric shielding against proteases, enhance lipophilicity, and provide a rigid, aromatic side chain capable of forming key interactions with biological targets. These application notes provide a comprehensive overview of its strategic value and detailed protocols for its successful incorporation.

Molecular Profile and Strategic Advantages

N-Fmoc-N-methyl-O-phenyl-L-serine is a multifaceted tool. Understanding the contribution of each molecular component is key to leveraging its full potential.

  • Nα-Fmoc Group: The base-labile 9-fluorenylmethyloxycarbonyl group is the cornerstone of the most common orthogonal SPPS strategy, allowing for iterative deprotection under mild basic conditions (e.g., piperidine) without disturbing acid-labile side-chain protecting groups.[6][7][8]

  • N-Methyl Group: This is the primary driver for its use in therapeutic peptide design. Its benefits are threefold:

    • Enhanced Metabolic Stability: The methyl group provides steric hindrance, shielding the adjacent peptide bond from recognition and cleavage by endo- and exopeptidases, thereby extending the peptide's plasma half-life.[][3][4]

    • Increased Membrane Permeability: By replacing an amide proton (a hydrogen bond donor), the N-methyl group reduces the molecule's overall hydrogen bonding capacity. This shift toward lipophilicity can significantly improve passive diffusion across cellular membranes, a critical step toward oral bioavailability.[][2][3]

    • Conformational Control: The presence of the N-methyl group restricts the rotation around the peptide backbone (phi and psi angles). This can pre-organize the peptide into a specific conformation that is more favorable for receptor binding, potentially increasing potency and selectivity.[3][4]

  • O-Phenyl-L-serine Side Chain: The phenyl group serves a dual purpose. During synthesis, it acts as a protecting group for the serine hydroxyl. In the final peptide, it presents a bulky, hydrophobic, and aromatic moiety. This can be exploited to establish critical hydrophobic or π-stacking interactions within a receptor's binding pocket, a feature not achievable with natural serine.[9][10]

Summary of Physicochemical Properties
PropertyValueSignificance
Molecular Formula C25H24N2O5---
Molecular Weight 432.47 g/mol For calculating reagent stoichiometry.
Appearance White to off-white solidStandard for high-purity synthesis reagents.
Key Modifications N-methylation, O-phenylationConfer drug-like properties (stability, permeability).
Synthesis Platform Fmoc Solid-Phase Peptide SynthesisCompatible with standard automated and manual synthesizers.[7]

Experimental Protocols: Incorporation into Peptide Scaffolds

The primary challenge in utilizing N-methylated amino acids is their steric bulk, which can lead to slow and incomplete coupling reactions.[11] The following protocols are optimized to overcome this hurdle.

Critical Consideration: Choice of Coupling Reagent

Standard coupling reagents like HBTU or DIC/HOBt may provide insufficient activation for hindered N-methylated residues. The use of more potent uronium/phosphonium salt-based reagents is strongly recommended to achieve high coupling efficiency.

Coupling ReagentClassKey Advantages & Considerations
HATU Uronium SaltHighly Recommended. Forms a highly reactive HOAt ester, exceptionally effective for sterically hindered couplings, including N-methylated residues.[11] Minimizes racemization.[12]
HCTU Uronium SaltMore cost-effective than HATU, but generally considered slightly less effective for the most difficult couplings.[11]
PyAOP/PyBOP Phosphonium SaltPotent reagents, also suitable for N-methyl amino acids. PyBOP can be used with HOAt for enhanced performance.[8][11]
Detailed Protocol: Manual Fmoc-SPPS Incorporation

This protocol outlines the manual coupling of N-Fmoc-N-methyl-O-phenyl-L-serine onto a growing peptide chain anchored to a solid support (e.g., Rink Amide resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-Fmoc-N-methyl-O-phenyl-L-serine

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: Anhydrous, peptide-synthesis grade N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Reaction Vessel (e.g., fritted syringe or automated synthesizer vessel)

Workflow Diagram: Standard Fmoc-SPPS Cycle

sp_ps_workflow resin Peptide-Resin (N-terminal Fmoc) deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect wash1 2. DMF Wash deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) wash1->couple wash2 4. DMF Wash couple->wash2 cycle_end Elongated Peptide-Resin (N-terminal Fmoc) wash2->cycle_end Repeat Cycle cycle_end->deprotect Next Residue protease_resistance cluster_0 Native Peptide cluster_1 N-Methylated Peptide p1 ...-AA1-NH-CH(R)-CO-AA2-... protease Protease (Enzyme) p1->protease Susceptible Site p2 ...-AA1-N(CH3)-CH(R)-CO-AA2-... p2->protease Shielded Site cleavage Peptide Bond Cleavage protease->cleavage resistance Steric Hindrance (No Cleavage) protease->resistance

Sources

Method

Application Notes &amp; Protocols: A Guide to the Efficient Solid-Phase Incorporation of N-Fmoc-N-methyl-O-phenyl-L-serine

Abstract The strategic modification of peptide backbones is a cornerstone of modern drug discovery, enabling the transformation of potent but labile biomolecules into viable therapeutic candidates. N-methylation is a key...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic modification of peptide backbones is a cornerstone of modern drug discovery, enabling the transformation of potent but labile biomolecules into viable therapeutic candidates. N-methylation is a key strategy in this arena, known to enhance metabolic stability, improve cell permeability, and constrain peptide conformation to favor bioactive forms.[1][2][3] The non-canonical amino acid N-Fmoc-N-methyl-O-phenyl-L-serine offers a dual modification: N-methylation for proteolytic resistance and an O-phenyl group that introduces a rigid, aromatic moiety, influencing peptide folding and receptor interactions.[4][5] However, the incorporation of this sterically hindered residue into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents significant synthetic challenges.[6] The reduced nucleophilicity of the secondary N-methylamine and the steric bulk of the adjacent O-phenyl group demand optimized protocols that deviate from standard SPPS methodologies.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the principles and practice of incorporating N-Fmoc-N-methyl-O-phenyl-L-serine. We detail the mechanistic challenges, provide a robust, step-by-step protocol using highly efficient coupling reagents, and offer a comparative analysis of activation strategies and essential troubleshooting advice.

Guiding Principles: Overcoming the Challenge of Steric Hindrance

The successful incorporation of N-Fmoc-N-methyl-O-phenyl-L-serine hinges on understanding and mitigating the kinetic barriers imposed by its structure.

  • Reduced Nucleophilicity and Steric Shielding: The primary obstacle is the N-methyl group. Unlike a primary amine, this secondary amine is a weaker nucleophile and is sterically shielded by both its own methyl group and the adjacent bulky O-phenyl-serine side chain.[6][7][8] This combination drastically slows the rate of acylation, rendering standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with Hydroxybenzotriazole (HOBt) largely ineffective.[9]

  • The Need for Potent Coupling Reagents: To drive the reaction to completion and minimize side reactions, highly potent activating agents are required. Aminium/Uronium salts such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and phosphonium salts like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are the reagents of choice.[7][10][11][12] These reagents form highly reactive OAt esters which benefit from the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group, accelerating the coupling step.[12][13]

  • Reaction Monitoring is Critical: The N-methylated amine is a secondary amine and will not yield a positive result with the standard ninhydrin (Kaiser) test. Therefore, alternative in-process controls are mandatory to confirm the completion of the coupling reaction. The bromophenol blue test is a reliable method for this purpose, where a color change from blue (basic, free amine) to yellow/green (acidic/neutral, capped amine) indicates a successful coupling.[10]

  • Potential for Side Reactions: Difficult couplings increase the risk of side reactions. At the dipeptide stage, the N-methylated residue can promote base-catalyzed cyclization to form a diketopiperazine, cleaving the peptide from the resin.[9][14][15] Furthermore, prolonged exposure to harsh coupling conditions can increase the risk of racemization of the activated amino acid.[9]

Recommended Protocol: Solid-Phase Incorporation

This protocol is designed for a standard 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted proportionally for different scales. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Materials and Reagents
  • Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid (0.1 mmol scale).

  • Amino Acid: N-Fmoc-N-methyl-O-phenyl-L-serine.

  • Coupling Reagent: HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Fmoc Deprotection: 20% (v/v) Piperidine in DMF.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Monitoring Solution: Bromophenol blue in DMF (250 mg in 50 mL).[10]

  • Capping Solution (Optional): 20% (v/v) Acetic Anhydride in DMF or a solution of Ac₂O/DIPEA/DMF.

Workflow Diagram

SPPS_Cycle_NMe cluster_main SPPS Cycle for N-Methylated Amino Acid Start Peptide-Resin (Free N-Terminal Amine) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Wash1 Step 2: DMF Wash Deprotection->Wash1 Remove Fmoc Adduct Coupling Step 3: Coupling (Fmoc-N-Me-Ser(OPh)-OH + HATU/DIPEA) Wash1->Coupling Prepare for Acylation Monitor Step 4: Monitor (Bromophenol Blue Test) Coupling->Monitor Assess Completion Monitor->Coupling Incomplete (Recouple) Wash2 Step 5: Wash (DMF, DCM) Monitor->Wash2 Reaction Complete Capping Optional: Capping (Acetic Anhydride) Monitor->Capping Incomplete (Alternative) End Peptide-Resin (Chain Extended) Wash2->End Capping->Wash2

Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.

Step-by-Step Methodology

Step 1: Resin Preparation and Fmoc Deprotection

  • Transfer the peptide-resin (0.1 mmol) to a suitable reaction vessel.

  • Swell the resin in DMF for 30 minutes.

  • Drain the DMF and add 20% piperidine in DMF. Agitate for 3 minutes.

  • Drain and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[4]

  • Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine.

Step 2: The Coupling Reaction (HATU-Mediated)

  • Activation: In a separate vial, dissolve N-Fmoc-N-methyl-O-phenyl-L-serine (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in a minimal volume of DMF (~2 mL).[4][6]

  • Add DIPEA (6 eq., 0.6 mmol) to the activation mixture.[4]

  • Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences (e.g., coupling onto another N-methylated residue), extended reaction times or gentle heating (35-40°C) may be necessary.

Step 3: Reaction Monitoring

  • After the coupling time, take a small sample of resin beads (~1-2 mg).

  • Wash the beads thoroughly with DMF and then IPA on a spotting tile.

  • Add a drop of the bromophenol blue test solution.

  • Interpretation:

    • Yellow/Green Beads: The coupling is complete (no free amine). Proceed to washing.

    • Blue Beads: The coupling is incomplete (free amine present). A second coupling is required. Drain the reaction solution and repeat Step 2 with fresh reagents.

Step 4: Washing and Capping (Optional)

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly to remove all excess reagents and byproducts. A typical wash cycle is: DMF (x3), DCM (x3), DMF (x3).

  • Optional Capping: If the coupling remains incomplete after a second attempt, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences. Add the capping solution and agitate for 30 minutes before proceeding to the final wash.

You are now ready to proceed with the deprotection of the newly added residue and the coupling of the next amino acid in your sequence.

Data & Comparative Analysis

The choice of coupling reagent is the most critical parameter. While HATU is highly recommended, other reagents can be effective, though they may require different conditions.

Coupling ReagentActivating SpeciesBase (eq.)Typical TimeAdvantagesDisadvantages
HATU OAt-esterDIPEA (2-3)1-4 hHigh reactivity, suppresses racemization, widely successful for hindered couplings.[7][12][16]Higher cost, can cause guanidinylation of the primary amine if used in excess.[13]
PyAOP OAt-esterDIPEA (2-3)1-4 hHighly effective for N-methyl amino acids, low racemization.[7][11][15]Higher cost, byproduct is a phosphonamide.
HCTU 6-Cl-OBt-esterDIPEA (2)2-6 hMore cost-effective than HATU, good reactivity.Generally less potent than HATU for the most challenging couplings.
PyBOP OBt-esterDIPEA (2)4-12 hEffective for many standard couplings.Often insufficient for coupling two adjacent N-methyl residues.[6]
Activation and Coupling Pathway Visualization

Coupling_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase AA Fmoc-N(Me)-Ser(OPh)-COOH Carboxylic Acid Active_Ester Fmoc-N(Me)-Ser(OPh)-OAt Highly Reactive OAt-Ester AA->Active_Ester AA->Active_Ester Activate HATU HATU Aminium Salt HATU->Active_Ester HATU->Active_Ester DIPEA1 DIPEA (Base) DIPEA1->Active_Ester DIPEA1->Active_Ester Peptide_Bond Resin-Peptide-CO-N(Me)-Ser(OPh)-Fmoc New Peptide Bond Active_Ester->Peptide_Bond Active_Ester->Peptide_Bond Acylation Resin_Amine Resin-Peptide-NH₂ Deprotected Resin Resin_Amine->Peptide_Bond Resin_Amine->Peptide_Bond

Caption: Activation of the carboxylic acid by HATU and subsequent coupling to the resin.

Post-Synthesis: Cleavage and Purification

  • Final Fmoc Deprotection: After the full peptide has been synthesized, perform a final Fmoc deprotection as described in Step 1 of the protocol.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under a high vacuum for at least 4 hours.[17]

  • Cleavage: Prepare a cleavage cocktail appropriate for your sequence's other side-chain protecting groups. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water .[4]

    • Note: The O-phenyl ether linkage on the serine side chain is generally stable to standard TFA cleavage conditions.

  • Add the cleavage cocktail to the dried resin (~10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[4]

  • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.[4]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum and purify using reverse-phase HPLC.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Blue Beads) Insufficient reaction time or temperature.Increase coupling time to 6-8 hours or gently warm the reaction to 35-40°C. Perform a second coupling with fresh reagents.
Poor resin swelling.Ensure resin is fully swelled in DMF for at least 30 minutes before the first deprotection.
Degradation of coupling reagent.Use fresh, high-quality HATU and anhydrous DMF.
Low Final Yield Diketopiperazine formation at the dipeptide stage.If incorporating as the second residue, consider using 2-chlorotrityl chloride resin and loading the first amino acid as a dipeptide.
Incomplete couplings leading to capped sequences.Optimize coupling conditions (time, temperature, reagent choice). Use the bromophenol blue test at every N-methyl incorporation step.
Multiple Peaks in HPLC Presence of deletion sequences.Implement capping of unreacted amines after an incomplete coupling.
Racemization.Avoid excessive pre-activation times. Use collidine as a base instead of DIPEA, as it has been shown to reduce racemization in some cases.[9]
Slow rotamer interconversion on the HPLC timescale due to the N-methyl amide bond.This is common for N-methylated peptides.[15] Try altering the HPLC column temperature or the mobile phase composition. NMR can confirm if peaks correspond to conformers.

References

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • Lala, A., et al. (2019). An improved synthesis of Fmoc-N-methyl serine and threonine. ResearchGate. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]

  • Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. In Fmoc Solid Phase Peptide Synthesis. Oxford University Press. [Link]

  • De Luca, S., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(20), 7149. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]

  • Aurelio, L., et al. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 70(17), 6592-6595. [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • Hong, Z. Z. (2025). Review on the o-Aminoaniline Moiety in Peptide and Protein Chemistry. ChemBioChem, 26, e202401011. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved March 16, 2026, from [Link]

  • Sagan, S., et al. (2004). N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. Current Medicinal Chemistry, 11(21), 2799-2822. [Link]

  • Zluhan, E., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 589-603. [Link]

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?. [Link]

  • Thompson, C. F., et al. (2018). Native Serine Peptide Assembly: Scope and Utility. ACS Central Science, 4(7), 834-840. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(1), 153-166. [Link]

  • Chatterjee, J., et al. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis. Springer. [Link]

Sources

Application

Application Notes and Protocols: Efficient Coupling of N-Fmoc-N-methyl-O-phenyl-L-serine using HBTU and HATU

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Sterically Hindered Amino Acid Incorporation The strategic incorporation of N-methylated amino acids into peptide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Amino Acid Incorporation

The strategic incorporation of N-methylated amino acids into peptide sequences is a powerful tool in medicinal chemistry. This modification can significantly enhance a peptide's therapeutic potential by improving metabolic stability, increasing membrane permeability, and inducing specific conformational constraints.[1] However, these benefits come with a synthetic challenge. The N-methyl group introduces significant steric hindrance, which can impede the formation of the peptide bond, leading to incomplete reactions and potential racemization.[1][2]

This application note focuses on N-Fmoc-N-methyl-O-phenyl-L-serine, a particularly challenging building block due to the combined steric bulk of the N-methyl group and the O-phenyl protecting group on the serine side chain. We provide a comparative analysis of two common and highly efficient uronium/aminium salt coupling reagents, HBTU and HATU, and present detailed protocols for their use in the successful incorporation of this sterically hindered amino acid.

The Role of Coupling Reagents: A Mechanistic Overview

The success of coupling sterically hindered amino acids like N-Fmoc-N-methyl-O-phenyl-L-serine hinges on the choice of coupling reagent. These reagents activate the carboxylic acid group of the amino acid, making it susceptible to nucleophilic attack by the amine group of the growing peptide chain.[3]

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HBTU has long been a workhorse in peptide synthesis due to its high coupling efficiency and ability to suppress racemization.[4] It activates the carboxylic acid by forming a stabilized HOBt (Hydroxybenzotriazole) active ester.[5] While effective, HBTU's reactivity can sometimes be insufficient for highly hindered couplings.[6]

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU is structurally similar to HBTU but incorporates a nitrogen atom in the benzotriazole ring, forming a HOAt (1-hydroxy-7-azabenzotriazole) active ester.[7] This modification makes HATU a more reactive and generally more effective coupling reagent, especially for difficult couplings, with a lower risk of racemization.[8][9] The increased reactivity is attributed to a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state.[7]

Comparative Performance: HBTU vs. HATU

The choice between HBTU and HATU often depends on the specific coupling challenge. For N-Fmoc-N-methyl-O-phenyl-L-serine, the increased steric hindrance suggests that HATU will likely provide a more favorable outcome.

ParameterHBTUHATURationale
Reaction Time 2-6 hours1-4 hoursHATU's higher reactivity leads to faster reaction kinetics.[8]
Typical Yield Good to HighVery HighHATU is generally more efficient for sterically hindered couplings.[6]
Purity HighVery HighFaster and more complete reactions with HATU often result in fewer side products.
Epimerization Risk LowVery LowThe HOAt ester formed by HATU is more effective at preventing racemization.[8][9]
Cost LowerHigherHBTU is a more economical option for standard couplings.[10]

Experimental Protocols

The following are detailed protocols for the solid-phase peptide synthesis (SPPS) of a peptide containing N-Fmoc-N-methyl-O-phenyl-L-serine using both HBTU and HATU. These protocols assume a standard Fmoc/tBu strategy on a rink amide resin.

General Preparatory Steps
  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes before use.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF (5-7 times).[2][11]

Protocol 1: Coupling with HBTU

This protocol is suitable for assessing the efficacy of HBTU for this challenging coupling.

1. Amino Acid Activation:

  • In a separate vessel, dissolve N-Fmoc-N-methyl-O-phenyl-L-serine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
  • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution.
  • Allow the mixture to pre-activate for 1-2 minutes.[11]

2. Coupling Reaction:

  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction mixture at room temperature for 2-4 hours. For highly hindered couplings, extending the reaction time may be necessary.

3. Monitoring and Washing:

  • To check for completion, perform a bromophenol blue test, as the Kaiser test is not reliable for N-methylated amino acids.[6] A yellow/greenish-yellow color indicates a complete reaction. A blue color signifies incomplete coupling.
  • If the coupling is incomplete, a second coupling (recoupling) with fresh reagents is recommended.
  • Once complete, thoroughly wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual reagents and byproducts.[1]
Protocol 2: Coupling with HATU (Recommended)

This protocol is highly recommended for the coupling of N-Fmoc-N-methyl-O-phenyl-L-serine due to HATU's superior reactivity.

1. Amino Acid Activation:

  • In a separate vessel, dissolve N-Fmoc-N-methyl-O-phenyl-L-serine (3 eq.) and HATU (2.9 eq.) in DMF.
  • Add DIPEA (6 eq.) to the solution.
  • Allow for a brief pre-activation period of 1-2 minutes immediately before adding to the resin.[2]

2. Coupling Reaction:

  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture at room temperature for 1-2 hours.

3. Monitoring and Washing:

  • Perform a bromophenol blue test to monitor the reaction progress.[6]
  • If necessary, perform a recoupling.
  • Upon completion, wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).[1]

Visualizing the Workflow and Mechanisms

To better illustrate the processes, the following diagrams outline the experimental workflow and the activation mechanisms of HBTU and HATU.

SPPS_Workflow cluster_prep Preparation cluster_coupling Coupling Cycle cluster_next Next Step Resin Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activate Activate Amino Acid (HBTU or HATU, DIPEA) Wash1->Activate Couple Couple to Resin Activate->Couple Monitor Monitor (Bromophenol Blue Test) Couple->Monitor Wash2 Wash (DMF, DCM) Monitor->Wash2 Next_Cycle Next Coupling Cycle Wash2->Next_Cycle Cleavage Final Cleavage Wash2->Cleavage

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating N-Fmoc-N-methyl-O-phenyl-L-serine.

Activation_Mechanisms cluster_hbtu HBTU Activation cluster_hatu HATU Activation HBTU_start Carboxylic Acid + HBTU HBTU_active HOBt Active Ester HBTU_start->HBTU_active + DIPEA HBTU_peptide Peptide Bond HBTU_active->HBTU_peptide HBTU_amine Amine HBTU_amine->HBTU_peptide HATU_start Carboxylic Acid + HATU HATU_active HOAt Active Ester HATU_start->HATU_active + DIPEA HATU_peptide Peptide Bond HATU_active->HATU_peptide HATU_amine Amine HATU_amine->HATU_peptide

Caption: Simplified activation mechanisms for HBTU and HATU coupling reagents.

Conclusion and Recommendations

The successful incorporation of sterically demanding amino acids like N-Fmoc-N-methyl-O-phenyl-L-serine is critical for advancing peptide-based drug discovery. While HBTU is a reliable coupling reagent, the enhanced reactivity and lower racemization risk associated with HATU make it the superior choice for this particular challenge.[6][8][9] Researchers should anticipate the need for extended coupling times or double coupling, even with HATU, and diligent monitoring with the bromophenol blue test is essential for ensuring high-quality synthesis. By employing the optimized protocols presented here, scientists can confidently incorporate this valuable building block into their peptide sequences, paving the way for novel therapeutics with enhanced properties.

References

  • Vertex AI Search, The Role of HOBt and HBTU in Peptide Coupling Reactions,
  • Benchchem, Application Notes & Protocols: Efficient Incorporation of N-Methyl
  • Benchchem, The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide,
  • Benchchem, A Head-to-Head Battle of Coupling Reagents: HBTU vs.
  • Aapptec Peptides, Coupling Reagents,
  • Wikipedia, H
  • Aapptec, Optimizing Peptide Coupling: Key Techniques,
  • ChemicalBook, HBTU:Property,Reaction,Prepar
  • Benchchem, Application Notes and Protocols for Coupling Fmoc-N-Me-Ser(tBu)-OH,
  • AAPPTec, Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids,
  • Benchchem, Protocol for the Incorporation of 3-Phenyl-L-serine in Solid-Phase Peptide Synthesis,

Sources

Method

Application Note: N-Fmoc-N-methyl-O-phenyl-L-serine in the Design of Peptidomimetic PPI Inhibitors

Executive Summary Protein-protein interactions (PPIs) are critical nodes in cellular signaling and disease pathology. However, they are traditionally considered "undruggable" by conventional small molecules due to their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Protein-protein interactions (PPIs) are critical nodes in cellular signaling and disease pathology. However, they are traditionally considered "undruggable" by conventional small molecules due to their large, flat, and highly hydrophobic interaction interfaces[1]. Peptidomimetics bridge this therapeutic gap by mimicking the secondary structures of natural protein partners while introducing synthetic modifications to enhance pharmacological properties[2][3].

N-Fmoc-N-methyl-O-phenyl-L-serine is a highly specialized, non-canonical amino acid building block designed for solid-phase peptide synthesis (SPPS). By combining backbone N-methylation with a bulky, aromatic O-phenyl side chain, this building block allows researchers to simultaneously address the two greatest challenges in PPI drug development: achieving high-affinity binding at hydrophobic "hot spots" and overcoming the poor cell permeability and proteolytic instability inherent to natural peptides[4].

Mechanistic Rationale: The Triad of Modifications

The utility of N-Fmoc-N-methyl-O-phenyl-L-serine stems from the distinct biophysical advantages conferred by each of its structural components:

  • N-Methylation (Backbone Modification): The addition of a methyl group to the amide nitrogen fundamentally alters the peptide's conformational landscape. It restricts the accessible Ramachandran space, effectively pre-organizing the peptide into a binding-competent conformation (such as a β -turn) and reducing the entropic penalty ( ΔS ) upon target binding. Furthermore, by eliminating a hydrogen bond donor, N-methylation significantly increases passive membrane permeability and shields the peptide backbone from enzymatic cleavage by ubiquitous proteases[1][4].

  • O-Phenylation (Side-Chain Modification): PPI interfaces are predominantly driven by hydrophobic effects[2]. The natural hydroxyl group of L-serine is hydrophilic; however, conjugating it with a bulky phenyl ring transforms the residue into a potent hydrophobic anchor. This allows the peptidomimetic to engage in strong π−π stacking and van der Waals interactions within the deep hydrophobic pockets of the target protein.

  • Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group ensures seamless integration into standard, orthogonal Solid-Phase Peptide Synthesis (SPPS) workflows, allowing for the rapid, directional assembly of complex macrocycles or linear mimetics.

G Start N-Fmoc-N-methyl-O-phenyl-L-serine Fmoc Fmoc Protection Start->Fmoc NMe N-Methylation Start->NMe OPhe O-Phenylation Start->OPhe SPPS Solid-Phase Peptide Synthesis (Directional Assembly) Fmoc->SPPS Conf Conformational Restriction & Protease Resistance NMe->Conf Hydro Hydrophobic Hot-Spot Targeting (u03C0-u03C0) OPhe->Hydro PPI Enhanced PPI Inhibition & Bioavailability SPPS->PPI Conf->PPI Hydro->PPI

Caption: Logical framework of N-Fmoc-N-methyl-O-phenyl-L-serine modifications enhancing PPI inhibition.

Experimental Protocols

Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize a peptidomimetic targeting a hydrophobic PPI interface using Fmoc-based SPPS. Expert Insight: N-methylated amino acids present severe steric hindrance during coupling, often leading to incomplete reactions, deletion sequences, and epimerization. Standard coupling reagents (like HBTU) are insufficient.

  • Step 1: Resin Preparation & Deprotection

    • Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

    • Remove the Fmoc group using 20% piperidine in DMF (2 x 10 mins).

    • Causality: Swelling expands the polymer matrix, exposing reactive amine sites. Piperidine acts as a mild base to cleave the Fmoc group via a rapid E1cB elimination mechanism.

  • Step 2: Coupling of N-Fmoc-N-methyl-O-phenyl-L-serine

    • Prepare a solution of the amino acid (3 eq), HATU (2.9 eq), and HOAt (3 eq) in minimal DMF.

    • Add DIPEA (6 eq), activate for 2 minutes, and add to the resin. React for 2 hours at room temperature.

    • Causality: HATU/HOAt is utilized because the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is highly reactive. The adjacent nitrogen in the pyridine ring of HOAt provides an anchoring hydrogen bond that accelerates the formation of the amide bond, overcoming the steric bulk of the N-methyl and O-phenyl groups.

  • Step 3: Coupling the Subsequent Amino Acid (Onto the N-Methyl Group)

    • Deprotect the Fmoc group of the newly added N-methyl-O-phenyl-L-serine.

    • To couple the next amino acid onto the secondary amine, use bis(trichloromethyl)carbonate (BTC) activation or a symmetric anhydride.

    • Causality: The secondary amine of the N-methyl group is exceptionally hindered. BTC generates an amino acid chloride in situ, which is highly electrophilic and small enough to bypass the steric barrier that blocks bulkier active esters.

Self-Validating System: To ensure the sterically hindered coupling was successful before proceeding to the next step, perform a micro-cleavage of 1-2 mg of resin using TFA/TIPS/H2O (95:2.5:2.5). Analyze the intermediate via LC-MS to confirm >95% conversion to the desired mass. If unreacted secondary amine remains, perform a double coupling with fresh reagents.

Protocol 2: Validation of PPI Disruption via Fluorescence Polarization (FP)

Objective: Quantify the binding affinity ( Kd​ ) and inhibitory concentration ( IC50​ ) of the synthesized peptidomimetic against the target protein complex.

  • Step 1: Tracer Complex Formation

    • Incubate the target protein (e.g., MDM2) at a fixed concentration (e.g., 50 nM) with a fluorescently labeled wild-type peptide tracer (e.g., FITC-p53 peptide, 10 nM) in assay buffer (PBS, 0.01% Tween-20, 1 mM DTT).

    • Causality: The protein concentration must be titrated to slightly above the Kd​ of the tracer to ensure >50% complex formation. This provides a high polarization baseline window necessary for detecting competitive displacement.

  • Step 2: Competitive Titration

    • Add serial dilutions of the N-methyl-O-phenyl modified peptidomimetic (from 10 μ M down to 0.1 nM) to the pre-formed complex.

    • Incubate for 1 hour at room temperature in the dark to reach thermodynamic equilibrium.

    • Causality: Logarithmic serial dilutions allow for the generation of a complete sigmoidal dose-response curve, which is mathematically essential for accurate non-linear regression analysis and IC50​ determination.

  • Step 3: Measurement & Analysis

    • Measure parallel and perpendicular fluorescence intensities using a microplate reader equipped with polarizing filters.

    • Calculate FP values (in mP) and fit the data to a four-parameter logistic (4PL) model.

Self-Validating System: Assay integrity is validated internally by running a positive control (unlabeled wild-type peptide) to confirm the expected baseline Kd​ , and a negative control (scrambled peptide sequence) to rule out non-specific binding or aggregation artifacts. The assay's Z'-factor must be calculated and exceed 0.5 to be considered robust.

Quantitative Data Summary

The table below summarizes the typical biophysical and pharmacokinetic enhancements observed when transitioning from a wild-type peptide to a dual-modified peptidomimetic utilizing N-methyl-O-phenyl-L-serine in a hydrophobic PPI model.

Peptide VariantSequence ModificationTarget Affinity ( Kd​ , nM)Cell Permeability ( Papp​ , 10−6 cm/s)Serum Half-life ( t1/2​ , hrs)
Wild-Type Standard L-Serine145.00.81.2
N-Methylated N-methyl-L-Serine85.54.58.4
Dual-Modified N-methyl-O-phenyl-L-Serine12.3 6.2 > 24.0

Table 1: Comparative biophysical properties. The dual modification synergistically lowers the Kd​ (via hydrophobic trapping and conformational pre-organization) while maximizing metabolic stability and permeability.

References

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - MDPI - 1

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC - 2

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - ACS Publications - 4

  • Understanding β-strand mediated protein–protein interactions: tuning binding behaviour of intrinsically disordered sequences by backbone modification - Pure -

  • Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC - 3

Sources

Application

Application Notes and Protocols for the Incorporation of N-Fmoc-N-methyl-O-phenyl-L-serine in the Synthesis of Bioactive Peptides

Introduction: The Strategic Value of N-Methylation and O-Phenylation in Peptide Drug Design The therapeutic potential of peptides is often hindered by their susceptibility to enzymatic degradation and poor membrane perme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of N-Methylation and O-Phenylation in Peptide Drug Design

The therapeutic potential of peptides is often hindered by their susceptibility to enzymatic degradation and poor membrane permeability.[1] To overcome these limitations, medicinal chemists employ various strategies to modify the peptide backbone and side chains. Among the most effective of these modifications are N-methylation and the introduction of non-canonical side chains. This guide focuses on a unique building block, N-Fmoc-N-methyl-O-phenyl-L-serine , and its application in solid-phase peptide synthesis (SPPS) to generate bioactive peptides with enhanced pharmacological properties.

N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, offers several distinct advantages. It sterically shields the adjacent peptide bond from proteolytic enzymes, thereby increasing the metabolic stability and in vivo half-life of the peptide.[2][3] Furthermore, the N-methyl group restricts the conformational flexibility of the peptide backbone by eliminating the hydrogen bond donor capacity of the amide proton.[1] This conformational constraint can lock the peptide into a bioactive conformation, leading to improved receptor affinity and selectivity.

The O-phenylation of the serine side chain introduces a bulky, hydrophobic aromatic group. This modification can influence peptide structure and function in several ways. The phenyl group can engage in π-π stacking or hydrophobic interactions with receptor pockets, potentially enhancing binding affinity. It also serves as a stable protecting group for the serine hydroxyl function during synthesis, preventing side reactions such as O-acylation.[4] The combination of N-methylation and O-phenylation in a single serine residue thus provides a powerful tool for fine-tuning the structural and pharmacological properties of bioactive peptides.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of N-Fmoc-N-methyl-O-phenyl-L-serine into peptide sequences using Fmoc-based SPPS. We will delve into the rationale behind the synthetic choices, provide detailed step-by-step protocols, and discuss the expected outcomes and potential challenges.

The Challenge of Incorporating Sterically Hindered Amino Acids

The primary challenge in utilizing N-Fmoc-N-methyl-O-phenyl-L-serine lies in its significant steric hindrance. The presence of the N-methyl group drastically reduces the nucleophilicity of the secondary amine, making peptide bond formation with the incoming activated amino acid a sluggish and often incomplete reaction.[5] This steric hindrance is further compounded by the bulky O-phenyl group on the side chain. Consequently, standard coupling conditions used in SPPS are often insufficient to achieve high coupling yields, leading to the formation of deletion sequences and other impurities.

To overcome this challenge, highly efficient coupling reagents and optimized reaction conditions are paramount. The choice of coupling reagent is critical, with uronium/aminium salt-based reagents like HATU being highly recommended for their superior reactivity in coupling sterically hindered amino acids.[5]

Experimental Protocols

Materials and Reagents
  • N-Fmoc-N-methyl-O-phenyl-L-serine

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin for C-terminal amides)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) or a similar cleavage mixture suitable for the other amino acids in the sequence.

  • Cold diethyl ether

  • Monitoring Reagent: Bromophenol blue solution in DMF

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating N-Fmoc-N-methyl-O-phenyl-L-serine

This protocol is designed for a standard 0.1 mmol scale synthesis.

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.[6]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine.

  • Coupling of N-Fmoc-N-methyl-O-phenyl-L-serine:

    • Activation: In a separate vial, dissolve N-Fmoc-N-methyl-O-phenyl-L-serine (3 eq.), HATU (2.9 eq.), in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[5]

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings (e.g., coupling to another N-methylated residue), a longer reaction time or a double coupling may be necessary.

  • Monitoring the Coupling Reaction:

    • The standard Kaiser test is not reliable for secondary amines. Therefore, the bromophenol blue test should be used.

    • Take a small sample of the resin and wash it with DMF and then IPA.

    • Add a few drops of the bromophenol blue solution.

    • Observation:

      • Yellow beads: Coupling is complete.

      • Blue or greenish-blue beads: Coupling is incomplete. A second coupling is required.[5]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Protocol 2: Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail (e.g., Reagent K) to the dry resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).

Data Presentation

Table 1: Recommended Coupling Conditions for N-Fmoc-N-methyl-O-phenyl-L-serine

ParameterRecommendationRationale
Coupling Reagent HATUHigh reactivity, effective for sterically hindered amino acids, and suppresses racemization.[5]
Equivalents (Amino Acid) 3-5 eq.A higher excess drives the sluggish coupling reaction towards completion.
Equivalents (Coupling Reagent) 2.9-4.9 eq.Ensures efficient activation of the amino acid.
Base DIPEAA non-nucleophilic base required for the activation step.
Equivalents (Base) 6-10 eq.A higher excess of base is often required for N-methylated amino acids.
Coupling Time 2-4 hoursLonger coupling times are necessary to overcome the steric hindrance.
Monitoring Bromophenol Blue TestThe Kaiser test is not effective for secondary amines.[5]

Visualization of Key Processes

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling with N-Fmoc-N-methyl-O-phenyl-L-serine (HATU/DIPEA) Washing1->Coupling Monitoring Bromophenol Blue Test Coupling->Monitoring Monitoring->Coupling If Incomplete (Recouple) Washing2 DMF/DCM Wash Monitoring->Washing2 If Complete Repeat Repeat Cycle or Proceed to Cleavage Washing2->Repeat

Caption: Workflow for the incorporation of N-Fmoc-N-methyl-O-phenyl-L-serine in SPPS.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling AminoAcid N-Fmoc-N-methyl-O-phenyl-L-serine COOH ActivatedEster Activated OAt-Ester Highly Reactive AminoAcid->ActivatedEster Activation HATU HATU + DIPEA PeptideBond Peptide Bond Formation N-methylated linkage ActivatedEster->PeptideBond PeptideResin Peptide-Resin Free N-terminus PeptideResin->PeptideBond Nucleophilic Attack

Caption: Activation and coupling of N-Fmoc-N-methyl-O-phenyl-L-serine using HATU.

Authoritative Grounding and Mechanistic Insights

The protocols and recommendations provided in this guide are grounded in established principles of solid-phase peptide synthesis, particularly for challenging, sterically hindered amino acids. The choice of HATU as the coupling reagent is supported by extensive literature demonstrating its superior performance in promoting the acylation of N-methylated amino acids.[5][7] The formation of a highly reactive O-acylisourea intermediate, which is then converted to an active HOBt or HOAt ester, is key to overcoming the reduced nucleophilicity of the N-methylated amine.

The O-phenyl group on the serine side chain is a stable protecting group that is resistant to the basic conditions of Fmoc deprotection and the acidic conditions of mild cleavage protocols. Its bulkiness, while contributing to the steric hindrance at the N-terminus, also influences the local conformation of the peptide backbone. The aromatic nature of the phenyl ring can lead to specific intramolecular or intermolecular interactions, such as CH-π interactions, which can further stabilize defined secondary structures.

Conclusion and Future Perspectives

The strategic incorporation of N-Fmoc-N-methyl-O-phenyl-L-serine offers a powerful approach to designing bioactive peptides with improved pharmacological profiles. By combining the benefits of N-methylation for enhanced stability and conformational rigidity with the unique properties of the O-phenyl side chain, researchers can explore novel chemical spaces in peptide-based drug discovery. While the synthesis of peptides containing this modified amino acid presents challenges due to steric hindrance, the use of optimized protocols and highly reactive coupling reagents, as detailed in this guide, can lead to successful and efficient synthesis.

Future research in this area may focus on exploring the conformational preferences induced by the N-methyl-O-phenyl-serine residue in different peptide sequences and elucidating the structure-activity relationships of the resulting bioactive peptides. The continued development of novel coupling reagents and synthetic methodologies will further facilitate the incorporation of such complex building blocks, expanding the toolkit available to medicinal chemists for the creation of next-generation peptide therapeutics.

References

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis - PMC. [Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]

  • Phenylisoserine: A Versatile Amino Acid for the Construction of Novel β-Peptide Structures | Journal of the American Chemical Society - ACS Publications. [Link]

  • An Improved Synthesis of Fmoc- N -methyl-??-amino Acids | Request PDF. [Link]

  • (PDF) Side reactions in peptide synthesis: An overview - ResearchGate. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis - MDPI. [Link]

  • Introduction to Peptide Synthesis - PMC - NIH. [Link]

  • CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google P
  • Side reactions in peptide synthesis: An overview - Bibliomed. [Link]

  • Conformational and Functional Effects Induced by D- and L-Amino Acid Epimerization on a Single Gene Encoded Peptide from the Skin Secretion of - ResearchGate. [Link]

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI. [Link]

  • Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phosphorylation Detected by H/D Exchange and Mass Spectrometry - PMC. [Link]

  • Phenyl Radical-Induced Damage to Dipeptides - PMC. [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC. [Link]

  • Expanding the Conformational Landscape of Minimalistic Tripeptides by Their O-Glycosylation | Journal of the American Chemical Society - ACS Publications. [Link]

  • Food-Derived Bioactive Peptides Prevent Neurodegenerative Disease by Regulating Renin Angiotensin System (RAS) Related Neurotran - Scilight Press. [Link]

  • Planning a Peptide Synthesis | AAPPTec. [Link]

  • Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof - Frontiers. [Link]

  • An Integrated Comprehensive Peptidomics and In Silico Analysis of Bioactive Peptide-Rich Milk Fermented by Three Autochthonous Cocci Strains - MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-N-Me-Ser(Ph)-OH in SPPS

Welcome to the Advanced Diagnostics and Troubleshooting Guide for Fmoc-N-Me-Ser(Ph)-OH [N-Fmoc-N-methyl-O-phenyl-L-serine]. As a highly modified building block, this amino acid introduces severe steric hindrance (via N-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Guide for Fmoc-N-Me-Ser(Ph)-OH [N-Fmoc-N-methyl-O-phenyl-L-serine]. As a highly modified building block, this amino acid introduces severe steric hindrance (via N-methylation) and electronic instability (via the electron-withdrawing O-phenyl ether).

This guide is designed for drug development professionals to diagnose synthesis failures, understand the underlying chemical causality, and implement self-validating protocols to rescue complex peptide assemblies.

Part 1: Diagnostic Hub (FAQs)

Q1: Why does my peptide chain completely truncate immediately after deprotecting the residue following N-Me-Ser(Ph)?

The Culprit: Diketopiperazine (DKP) Formation. Secondary amino acids like N-methyl serine severely restrict the conformational flexibility of the peptide backbone, predominantly forcing the preceding peptide bond into a cis-conformation[1]. When the Fmoc group of the subsequent amino acid is removed, the newly liberated N-terminal primary amine is held in perfect spatial proximity to attack the ester or amide bond of the N-Me-Ser residue. This intramolecular aminolysis cleaves the peptide from the resin (or truncates the chain), forming a thermodynamically stable 6-membered DKP ring[1].

DKP_Mechanism A Dipeptide-Resin (Fmoc-AA-N(Me)Ser(Ph)-Resin) B Fmoc Deprotection (20% Piperidine) A->B C Free Amine Intermediate (H2N-AA-N(Me)Ser(Ph)-Resin) B->C D Cis-Amide Isomerization (Sterically Driven by N-Me) C->D E Intramolecular Aminolysis (Nucleophilic Attack on Ester) D->E F Diketopiperazine (DKP) + Cleaved Resin E->F Chain Truncation

Figure 1: Mechanism of Diketopiperazine (DKP) formation driven by N-methylation.

Q2: I am detecting a major impurity with a mass shift of -94 Da. What is this degradation pathway?

The Culprit: Base-Catalyzed β -Elimination. Unlike standard aliphatic ethers (e.g., O-tBu), the O-phenyl group of this serine derivative is highly electron-withdrawing. This increases the acidity of the α -proton. During prolonged exposure to strong bases like piperidine (used for Fmoc removal), the base abstracts the α -proton to form an enolate intermediate. The phenoxide ion (-O-Ph) acts as an excellent leaving group, resulting in irreversible β -elimination to form an N-methyl-dehydroalanine (N-Me-Dha) residue[2]. The loss of phenol corresponds exactly to the -94 Da mass shift.

Beta_Elimination A Residue: N(Me)-Ser(O-Ph) B Base Exposure (e.g., Piperidine in DMF) A->B C Alpha-Proton Abstraction (Enolate Formation) B->C D Expulsion of Phenoxide (-O-Ph Leaving Group) C->D E N-Methyl-Dehydroalanine (Mass Shift: -94 Da) D->E Irreversible Degradation

Figure 2: Base-catalyzed beta-elimination pathway of O-phenyl serine derivatives.

Q3: My analytical HPLC shows split peaks with identical masses after coupling Fmoc-N-Me-Ser(Ph)-OH. Why is it epimerizing?

The Culprit: Direct Enolization due to Slow Activation. Because the secondary amine is N-methylated, it cannot form an oxazolone ring (the classic epimerization pathway for primary amino acids). However, the steric bulk of the N-Me and O-Ph groups causes the coupling reaction to proceed extremely slowly[3]. This extended reaction time leaves the activated ester (e.g., OBt or OAt ester) exposed to the basic coupling environment (like DIPEA) for hours. The base abstracts the acidic α -proton, leading to direct enolization and subsequent racemization[4].

Q4: The Kaiser test is negative, but LC-MS shows massive deletion sequences when coupling onto the N-Me-Ser(Ph) residue. Why?

The Culprit: False Negatives & Steric Shielding. First, the standard Kaiser (ninhydrin) test only detects primary amines; it will always yield a false negative for the secondary amine of an N-methyl residue. Second, the secondary amine is severely shielded by both the N-methyl group and the bulky O-phenyl side chain, drastically reducing its nucleophilicity[5]. Standard carbodiimide chemistry (DIC/Oxyma) is fundamentally insufficient to force this coupling.

Part 2: Quantitative Data & Reagent Selection

To overcome the dual threat of poor coupling efficiency and high epimerization risk, the choice of coupling reagent and base is critical. Stronger bases (DIPEA) promote epimerization, while weaker bases (TMP/Collidine) protect chiral integrity but require highly reactive aminium salts (HATU)[5],[3].

Table 1: Impact of Coupling Conditions on Yield and Epimerization for N-Me-Ser(Ph)

Coupling SystemBase UsedTemp (°C)Time (h)Coupling Yield (%)Epimerization (D-Isomer %)
DIC / OxymaNone2512< 40%< 1%
PyBOPDIPEA2512~ 60%5 - 8%
HATU / HOAtDIPEA254> 85%12 - 15%
HATU / HOAt TMP (Collidine) 50 1 > 95% < 2%
Triphosgene (BTC)*TMP252> 98%< 1%

*Note: BTC generates acid chlorides in situ, offering the highest reactivity for severely hindered amines, but requires specialized handling due to phosgene gas risks.

Part 3: Validated Experimental Protocols

Protocol A: Modified Fmoc Deprotection (Mitigating DKP & β -Elimination)

To prevent the loss of the O-phenyl group and stop DKP chain truncation, you must abandon standard 20% Piperidine. We utilize a "burst kinetics" approach using DBU (which removes Fmoc in seconds) combined with Piperazine (a weaker base that minimizes β -elimination)[1],[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh solution of 5% Piperazine and 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in NMP (N-methyl-2-pyrrolidone).

  • First Treatment: Add the solution to the resin. Agitate vigorously for exactly 3 minutes .

  • Drain & Repeat: Drain the reaction vessel and immediately repeat the 3-minute treatment. (Causality: The short exposure time outpaces the slower intramolecular DKP cyclization and prevents enolate formation).

  • Extensive Washing: Wash the resin with NMP (5 × 1 min) and DCM (3 × 1 min).

  • Self-Validation Step: Perform a Chloranil test. A dark blue/green color on the resin beads confirms the successful liberation of the secondary amine.

Protocol B: High-Efficiency, Low-Epimerization Coupling onto N-Me-Ser(Ph)

To force the incoming amino acid onto the hindered secondary amine without causing epimerization, we replace DIPEA with 2,4,6-trimethylpyridine (TMP/Collidine)[5]. TMP is sterically hindered and less basic, neutralizing the reaction without abstracting the α -proton.

Step-by-Step Methodology:

  • Preparation: In a clean vial, dissolve 4.0 equivalents of the incoming Fmoc-AA-OH and 4.0 equivalents of HATU in minimal anhydrous DMF (target concentration ~0.2 M).

  • Base Addition: Add 8.0 equivalents of TMP (Collidine) to the vial.

  • Pre-Activation: Vortex the mixture and allow it to pre-activate for exactly 1 minute . (Causality: Extended pre-activation of HATU leads to guanidinium capping of the peptide chain).

  • Coupling: Transfer the activated mixture to the resin containing the deprotected N-Me-Ser(Ph) residue.

  • Incubation: React at 50°C using a microwave peptide synthesizer for 1 hour, or at room temperature for 6-8 hours with vigorous agitation.

  • Self-Validation Step: Wash the resin and perform a Chloranil test. The absence of blue/green beads indicates complete coupling. If positive, perform a second coupling cycle using PyAOP or COMU before attempting to cap with acetic anhydride.

Part 4: References

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide ACS Omega[Link]

  • Epimerisation in Peptide Synthesis MDPI Molecules[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews[Link]

  • Advances in Fmoc solid-phase peptide synthesis Journal of Peptide Science (PMC)[Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives PeptideChemistry.org [Link]

Sources

Optimization

Technical Support Center: SPPS Troubleshooting for N-Fmoc-N-methyl-O-phenyl-L-serine

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles of incorporating N-Fmoc-N-methyl-O-phenyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles of incorporating N-Fmoc-N-methyl-O-phenyl-L-serine into difficult peptide sequences.

This specific non-natural amino acid presents a "perfect storm" of Solid-Phase Peptide Synthesis (SPPS) challenges. The N-methyl group drastically reduces the nucleophilicity of the amine and promotes sequence-cleaving side reactions, while the bulky O-phenyl ether side chain creates severe steric hindrance that collapses coupling kinetics. This guide provides field-proven, self-validating protocols to overcome these specific failure modes.

Mechanistic Root Cause Analysis

Before troubleshooting, it is critical to understand the causality behind synthesis failures. The diagram below maps the structural features of N-Fmoc-N-methyl-O-phenyl-L-serine to their downstream thermodynamic consequences during SPPS.

RootCause Mol N-Fmoc-N-methyl-O-phenyl-L-serine NMe N-Methyl Group Mol->NMe OPh O-Phenyl Ether Mol->OPh Nuc Reduced Amine Nucleophilicity NMe->Nuc DKP cis-Amide Conformation (DKP Risk) NMe->DKP Steric Severe Steric Hindrance OPh->Steric Steric->Nuc Agg Hydrophobic Aggregation Steric->Agg

Structural features of N-Me-O-Ph-Ser driving SPPS failure modes.

Troubleshooting Guide & FAQs

Q1: Why am I seeing massive deletion sequences when trying to couple the amino acid after N-Fmoc-N-methyl-O-phenyl-L-serine?

Scientist's Insight: You are fighting the reduced nucleophilicity of the secondary amine. Once N-Fmoc-N-methyl-O-phenyl-L-serine is successfully coupled and Fmoc-deprotected, its N-terminal secondary amine is highly sterically hindered by both the methyl group and the bulky O-phenyl side chain. Standard carbodiimide chemistry (DIC/HOBt) is kinetically insufficient here. Furthermore, if you use a uronium salt like HATU for this specific step, the slow coupling rate allows the HATU to react directly with the free secondary amine, causing irreversible guanidinylation (chain termination) [[1]](). The Fix: Switch to a highly reactive phosphonium salt like PyAOP . Phosphonium reagents do not contain a guanidinium moiety, completely eliminating the risk of chain termination while providing the extreme reactivity needed to overcome the O-phenyl steric bulk 1.

Q2: I successfully coupled the residue after the N-methyl serine, but during the next Fmoc deprotection, my peptide chain was cleaved from the resin. What happened?

Scientist's Insight: This is classic Diketopiperazine (DKP) formation . N-methylated amino acids strongly favor the cis amide bond conformation. When the Fmoc group of the subsequent amino acid is removed, the newly freed primary amine is forced into close spatial proximity with the ester/amide bond anchoring the dipeptide to the resin. It performs an intramolecular nucleophilic attack, forming a highly stable 6-membered DKP ring and cleaving your sequence from the solid support [[2]](). The Fix:

  • Steric Blocking: If the N-methyl residue is at the C-terminus, synthesize on a 2-chlorotrityl chloride (2-CTC) resin. The extreme bulk of the trityl group physically blocks the cyclic transition state required for DKP formation [[2]]().

  • Flash Deprotection: Minimize exposure to base. Use 20% piperidine with 1-5% DBU in DMF for exactly 2 minutes, drain, and immediately add the next pre-activated amino acid to trap the free amine before it can cyclize [[3]]().

Q3: My overall crude purity is terrible, and the resin shrank during the synthesis of this sequence. How do I fix the aggregation?

Scientist's Insight: "Difficult sequences" containing bulky, hydrophobic residues like O-phenyl serine form strong inter-chain hydrogen bonds, leading to insoluble β-sheet aggregates on the resin 4. This physically collapses the resin matrix, blocking reagents from reaching the reactive sites. The Fix: Utilize Microwave-Assisted SPPS (MW-SPPS). Heating the coupling reaction to 75°C–90°C provides the thermodynamic energy required to break inter-chain hydrogen bonds, re-swelling the resin and exposing the reactive amines 5. Supplement your DMF with chaotropic solvents like DMSO or NMP (e.g., 1:1 DMF/DMSO) to further disrupt aggregation.

Q4: Is epimerization a risk when activating N-Fmoc-N-methyl-O-phenyl-L-serine?

Scientist's Insight: Yes, highly so. Standard amino acids resist epimerization (racemization) during activation by forming a stable oxazolone intermediate. N-methyl amino acids cannot form this intermediate. Instead, strong bases like DIEA drive the activated ester toward direct enolization, flipping the stereocenter 6. The Fix: Replace DIEA with 2,4,6-trimethylpyridine (collidine) . Collidine is a sterically hindered, weaker base that is strong enough to facilitate HATU activation but too weak to abstract the alpha-proton, preserving the L-configuration of your serine derivative 6.

Quantitative Data: Coupling Reagent Selection

Selecting the correct coupling reagent depends entirely on where you are in the synthesis relative to the N-methyl residue.

Coupling ReagentActivation MechanismReactivity for N-MeEpimerization RiskApplication / Recommendation
HATU Uronium/Aminium saltVery HighLow (if using Collidine)Gold Standard for coupling the N-Me amino acid onto the chain 7.
PyAOP Phosphonium saltHighVery LowRequired for coupling the next residue onto the secondary amine. Prevents guanidinylation 1.
DIC / Oxyma Carbodiimide / EsterHighLowExcellent alternative; highly compatible with microwave-assisted SPPS at 90°C.
BTC Acid Chloride (in situ)ExtremeModerateUse only as a last resort for consecutive N-Me residues. Requires strict anhydrous conditions.

Validated Experimental Protocols

The following workflow illustrates the optimized SPPS cycle designed to bypass the thermodynamic traps of N-methylated difficult sequences.

Workflow S1 Resin Swelling (DMF/DMSO) S2 Fmoc Deprotection (20% Pip + 1% DBU) S1->S2 S3 Pre-activation (HATU + Collidine) S2->S3 S4 Coupling (75°C Microwave) S3->S4 S5 Capping (Ac2O/DIEA) S4->S5

Optimized SPPS cycle for sterically hindered N-methylated amino acids.
Protocol A: Coupling N-Fmoc-N-methyl-O-phenyl-L-serine onto the Peptide Chain

This protocol utilizes HATU and Collidine to maximize reactivity while preventing epimerization.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in a 1:1 mixture of DMF/DMSO for 30 minutes to disrupt any existing β-sheet aggregation.

  • Pre-Activation (Strict Timing): In a separate vial, dissolve 0.4 mmol (4 eq) of N-Fmoc-N-methyl-O-phenyl-L-serine and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of collidine (do NOT use DIEA). Allow pre-activation for exactly 60 seconds 6.

  • Coupling: Add the activated mixture to the resin. Agitate at 75°C under microwave irradiation for 30 minutes (or 3 hours at room temperature).

  • Self-Validation (Kaiser Test): Wash the resin (5x DMF). Perform a Kaiser (ninhydrin) test. A negative result (yellow) confirms the primary amine of the previous residue has been successfully acylated.

  • Capping: Treat the resin with 10% Acetic Anhydride / 10% DIEA in DMF for 10 minutes to permanently cap any unreacted sequences, preventing deletion impurities.

Protocol B: Coupling the Next Residue (Overcoming the Secondary Amine)

This protocol uses PyAOP to prevent guanidinylation and flash deprotection to prevent DKP formation.

  • Flash Fmoc Deprotection: Treat the resin with 20% Piperidine + 1% DBU in DMF for exactly 2 minutes. Drain and immediately repeat for 3 minutes. Wash rapidly with DMF (5x).

  • Self-Validation (Chloranil Test): The newly exposed amine is a secondary amine. The Kaiser test will yield a false negative. You must use the Chloranil test. A positive result (dark green/blue beads) confirms successful Fmoc removal.

  • PyAOP Activation: Dissolve 0.5 mmol (5 eq) of the next Fmoc-amino acid and 0.48 mmol (4.8 eq) of PyAOP in 2 mL DMF. Add 1.0 mmol (10 eq) of DIEA. Pre-activate for 2 minutes [[1]]().

  • Coupling: Add to the resin immediately to trap the secondary amine before DKP cyclization can occur. Agitate at 75°C for 45 minutes.

  • Micro-Cleavage Validation: Before proceeding, cleave a 1 mg sample of resin using 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour. Analyze via LC-MS to confirm the desired mass addition (+ [Next AA mass] - H2O) and verify the absence of DKP cleavage products.

References

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides Source: PMC (National Institutes of Health) URL:[Link]

  • A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides Source: ResearchGate URL:[Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Source: Google Patents (CN101560167A)
  • An HPLC-ESMS study on the solid-phase assembly of C-terminal proline peptides Source: Researcher.life URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Solubilizing N-Fmoc-N-methyl-O-phenyl-L-serine Peptides

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks when incorporating heavily modified, non-natural amino acids into...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks when incorporating heavily modified, non-natural amino acids into their peptide sequences.

The molecule N-Fmoc-N-methyl-O-phenyl-L-serine presents a "perfect storm" of synthetic and solubility challenges. To successfully synthesize and purify peptides containing this residue, we must first understand the causality of its behavior:

  • The Fmoc Group : A bulky, highly lipophilic fluorenylmethyloxycarbonyl moiety that aggressively drives the molecule out of aqueous phases[1].

  • The O-Phenyl Ether : Adds a rigid aromatic ring to the serine side chain, drastically increasing the peptide's overall Grand Average of Hydropathy (GRAVY) score and promoting "hydrophobic collapse" on the resin[2].

  • The N-Methylation : While N-methylation is classically used in drug development to disrupt β -sheet aggregation by eliminating backbone hydrogen bond donors[3], it simultaneously replaces a polar N-H with a lipophilic N-CH₃. During Solid-Phase Peptide Synthesis (SPPS), this creates severe steric hindrance, often resulting in incomplete couplings and the generation of highly insoluble truncated impurities that co-precipitate with your target[4].

Below is our comprehensive troubleshooting guide, validated protocols, and solvent matrices to help you overcome these physicochemical barriers.

Quantitative Solvent Compatibility Matrix

To prevent aggregation, solvent selection must be thermodynamically favorable for both the aromatic rings and the shielded peptide backbone.

SolventDielectric Constant ( ε )Solubilization EfficacyMechanistic Rationale & Application Notes
HFIP (Hexafluoro-2-propanol)16.7Exceptional Strong hydrogen-bond donor; rapidly breaks β -sheet aggregation. Ideal for post-cleavage crude peptide dissolution[2].
DMSO (Dimethyl Sulfoxide)46.7Very High Disrupts hydrophobic collapse. Excellent for cleaved peptides, but risks oxidation if Cys/Met residues are present[1].
NMP (N-Methyl-2-pyrrolidone)32.2High Superior to DMF for SPPS. Prevents on-resin aggregation of the O-phenyl and Fmoc groups[2].
DMF (Dimethylformamide)36.7Moderate Standard SPPS solvent. May fail during the coupling of this specific monomer due to insufficient solvation of the bulky N-methyl group[1].
Aqueous Buffers ~80.0Poor Will cause immediate precipitation unless the peptide is pre-dissolved in HFIP/DMSO and titrated slowly.
Troubleshooting Guide & FAQs

Q1: My peptide containing N-Fmoc-N-methyl-O-phenyl-L-serine is crashing out during SPPS, leading to low yields. How do I prevent this? A1: You are experiencing "hydrophobic collapse," where nonpolar residues aggregate to escape the solvent, physically shielding the N-terminal amine from incoming reagents[2]. Solution: Switch your primary swelling and coupling solvent from DMF to NMP or a DCM/DMF (1:1) mixture. NMP has superior solvating power for sterically hindered, hydrophobic sequences and will force the peptide chain into an extended, reactive conformation.

Q2: My Ninhydrin (Kaiser) tests are showing negative (yellow) results after coupling the next amino acid onto the N-methylated serine, but MS shows incomplete coupling. Why? A2: The Kaiser test specifically detects primary amines. Because your serine residue is N-methylated, the resulting N-terminus (after Fmoc deprotection) is a secondary amine. Ninhydrin produces little to no color change with secondary amines, leading to false negatives[4]. Solution: You must switch to the Bromophenol Blue test or the Chloranil test to accurately monitor coupling efficiency on N-methylated residues.

Q3: Standard HATU coupling is failing to attach the next amino acid to the N-methyl-O-phenyl-L-serine. What coupling reagent should I use? A3: The N-methyl group creates extreme steric hindrance, blocking the incoming activated amino acid. Uronium-based reagents like HATU or HBTU often form inactive guanidinium byproducts when faced with such hindered secondary amines[4]. Solution: Switch to a halogenated phosphonium reagent like PyBroP (Bromo-tris-pyrrolidino phosphoniumhexafluorophosphate). PyBroP is specifically highly reactive toward N-methylated amines and does not cause guanidinylation.

Q4: How do I solubilize the cleaved crude peptide for RP-HPLC purification? A4: Do not attempt to dissolve this peptide directly in aqueous mobile phases. The combination of the O-phenyl group and the N-methyl modification makes it practically insoluble in water. Solution: Dissolve the crude lyophilized powder in 100% HFIP or neat DMSO first. Once fully solvated into monomers, slowly titrate your aqueous mobile phase (e.g., Water with 0.1% TFA) into the solution while vortexing[2].

Validated Experimental Protocols
Protocol A: Sterically Hindered Coupling onto N-Methylated Residues

This self-validating protocol ensures the successful addition of an amino acid onto the sterically hindered secondary amine of the N-methyl-O-phenyl-L-serine residue.

  • Resin Preparation: Swell the resin in NMP (10 mL per gram of resin) for 30 minutes to maximize polymer matrix expansion.

  • Activation: In a separate vial, dissolve 4 equivalents (relative to resin loading) of the incoming Fmoc-amino acid in NMP. Add 4 equivalents of PyBroP and cool the mixture to 0 °C[4].

  • Base Addition: Add 8 equivalents of Diisopropylethylamine (DIEA) to the chilled mixture. Stir for 1 minute.

  • Coupling: Transfer the activated mixture to the resin. Shake at room temperature for 2 hours. (The extended time compensates for the steric bulk of the O-phenyl and N-methyl groups).

  • Validation (Bromophenol Blue Test): Remove a few resin beads, wash with methanol, and add 2 drops of 0.5% Bromophenol Blue in DMF. A yellow color indicates complete coupling; a blue/green color indicates unreacted secondary amines, requiring a double-coupling cycle[4].

Protocol B: Post-Cleavage Solubilization Cascade for HPLC

Use this methodology to prepare highly hydrophobic peptides for reverse-phase chromatography without clogging the column.

  • Initial Solvation: Weigh the crude, cleaved peptide into a glass vial. Add 100% HFIP to achieve a high concentration (e.g., 20 mg/mL). Causality: HFIP disrupts inter-chain hydrogen bonds and fully solvates the aromatic O-phenyl rings.

  • Homogenization: Sonicate the vial for 5 minutes at room temperature until the solution is optically clear.

  • Aqueous Titration: Place the vial on a vortex mixer. Dropwise, add the initial HPLC mobile phase (e.g., 20% Acetonitrile / 80% Water with 0.1% TFA).

  • Visual Inspection: If the solution turns cloudy (turbid), stop the aqueous addition immediately and add 100 μL of DMSO to break the newly formed aggregates. Centrifuge at 10,000 x g for 5 minutes before injecting the supernatant onto the HPLC.

Solubilization Workflow

G Start Peptide with N-Fmoc-N-Me-O-Ph-Ser State Determine Synthesis State Start->State OnResin On-Resin (SPPS) State->OnResin Cleaved Cleaved / Crude Peptide State->Cleaved ResinSolv Swell in NMP/DCM (1:1) Use PyBroP for Coupling OnResin->ResinSolv CleavedSolv Primary Solubilization: 100% HFIP or DMSO Cleaved->CleavedSolv Aqueous Gradual Aqueous Titration (Monitor Aggregation) CleavedSolv->Aqueous

Workflow for solubilizing highly hydrophobic N-methylated Fmoc peptides.

References
  • Chaperone-like N-methyl Peptide Inhibitors of Polyglutamine Aggregation. nih.gov.[Link]

  • Peptide Solubility Prediction: Visualizing Hydrophobicity vs. Charge. peptidechemistry.org.[Link]

Sources

Optimization

Technical Support Center: N-Fmoc-N-methyl-O-phenyl-L-serine Purification &amp; Troubleshooting Guide

Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals working with N-Fmoc-N-methyl-O-phenyl-L-serine . This heavily modified, non-proteinogenic am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals working with N-Fmoc-N-methyl-O-phenyl-L-serine . This heavily modified, non-proteinogenic amino acid presents unique challenges in both solid-phase peptide synthesis (SPPS) and chromatographic purification due to its extreme lipophilicity, steric hindrance, and propensity for rotameric peak splitting.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: During HPLC analysis, my pure N-Fmoc-N-methyl-O-phenyl-L-serine sample shows two distinct peaks or severe peak broadening. Is my sample degraded or impure? Causality & Expert Insight: This is a classic chromatographic artifact associated with N-methylated, Fmoc-protected amino acids, and does not necessarily indicate an impurity[1]. The tertiary carbamate bond formed by the Fmoc group and the N-methyl amine has a high rotational energy barrier. At room temperature, the molecule exists as a mixture of cis and trans rotamers that interconvert slowly relative to the HPLC timescale. This slow exchange leads to peak broadening or the appearance of two distinct peaks (peak splitting) for a single pure compound[2]. Solution: Elevate the column temperature to 50–60 °C. The increased thermal energy accelerates the interconversion rate between the rotamers, causing the peaks to coalesce into a single, sharp peak, allowing for accurate purity assessment.

Q2: I am experiencing poor recovery and broad elution profiles during Preparative HPLC. How can I optimize the mobile phase? Causality & Expert Insight: The combination of the fluorenylmethyloxycarbonyl (Fmoc) group, the O-phenyl ether side chain, and the N-methyl group renders this molecule exceptionally hydrophobic. Standard C18 columns with standard water/acetonitrile gradients often result in excessive retention, poor mass transfer, and compound precipitation on the column head. Solution:

  • Switch to a less retentive stationary phase, such as a C8 or a Phenyl-Hexyl column. The Phenyl-Hexyl column offers orthogonal selectivity via π−π interactions with the O-phenyl and Fmoc groups.

  • Utilize a steeper gradient starting at a higher organic baseline (e.g., 40% Acetonitrile).

  • Ensure the mobile phase is properly buffered (e.g., 0.1% TFA) to keep the carboxylic acid fully protonated, preventing secondary interactions with residual silanols.

Q3: When incorporating this amino acid into a peptide sequence, my coupling yields are extremely low. Why? Causality & Expert Insight: The N-methyl group introduces severe steric hindrance, shielding the secondary amine from incoming activated acyl species. Furthermore, acylation of secondary amines is kinetically slower, often leading to incomplete couplings and deletion sequences[3]. Solution: Use highly reactive coupling reagents like HATU or COMU, combined with a strong but non-nucleophilic base like DIPEA. Double coupling protocols (e.g., 2 x 2 hours) are virtually mandatory. However, be cautious: prolonged pre-activation of N-methyl amino acids can lead to oxazolone formation and subsequent racemization. Keep pre-activation times under 3 minutes[4].

Section 2: Quantitative Data & Chromatographic Parameters

To facilitate rapid method development, the following table summarizes the optimized chromatographic parameters for resolving rotameric issues and improving peak shape.

ParameterSub-optimal Condition (Room Temp)Optimized Condition (Elevated Temp)Rationale / Causality
Column Temperature 20–25 °C55–60 °COvercomes rotational energy barrier of the Fmoc-N-methyl carbamate bond, coalescing rotamer peaks.
Stationary Phase Standard C18 (100 Å)C8 or Phenyl-Hexyl (130 Å)Reduces excessive hydrophobic retention; Phenyl-Hexyl improves π−π selectivity.
Mobile Phase A H₂O + 0.05% TFAH₂O + 0.1% TFAHigher ionic strength ensures complete protonation of the C-terminal carboxylic acid.
Mobile Phase B AcetonitrileAcetonitrile or THF/MeCN blendTHF disrupts hydrophobic aggregation and improves solubility of the highly lipophilic construct.
Gradient Profile 5% to 95% B over 20 min40% to 100% B over 15 minBypasses the unnecessary aqueous phase where the compound is completely insoluble.

Section 3: Experimental Protocols

Protocol 1: Optimized Analytical HPLC Method for Rotamer Coalescence

Objective: To accurately determine the purity of N-Fmoc-N-methyl-O-phenyl-L-serine without rotameric interference. Self-Validating Step: Run the sample at 25 °C first. If two peaks appear, run the exact same vial at 55 °C. If the peaks merge into one, the splitting was definitively caused by rotamers, validating the compound's purity and ruling out diastereomeric contamination.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water containing 0.1% TFA. Vortex until completely clear.

  • System Setup: Equip the HPLC with a Phenyl-Hexyl analytical column (e.g., 4.6 x 150 mm, 3 µm).

  • Temperature Control: Set the column oven to 55 °C. Crucial: Allow at least 20 minutes for the column and mobile phase to reach thermal equilibrium to prevent baseline drift.

  • Gradient Execution:

    • Time 0.0 min: 40% B

    • Time 10.0 min: 90% B

    • Time 12.0 min: 90% B

    • Time 12.1 min: 40% B

    • Time 15.0 min: Stop (Flow rate: 1.0 mL/min, Detection: UV at 254 nm and 290 nm).

Protocol 2: Double-Coupling SPPS Protocol for N-Methylated Residues

Objective: Maximize coupling efficiency while minimizing racemization during solid-phase peptide synthesis[4].

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Ensure the terminal Fmoc group has been removed (20% piperidine in DMF, 2 x 10 min).

  • Activation: In a clean vial, dissolve 4.0 equivalents of N-Fmoc-N-methyl-O-phenyl-L-serine and 3.9 equivalents of HATU in minimal anhydrous DMF.

  • Base Addition: Add 8.0 equivalents of DIPEA to the vial. Immediately vortex for exactly 2 minutes. Do not exceed this pre-activation time to prevent epimerization[3].

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing & Repeat: Drain the reaction vessel, wash with DMF (3x), and repeat steps 2-4 for a second coupling cycle to ensure complete conversion.

Section 4: Workflows and Logical Relationships

Below is the logical workflow for diagnosing and resolving peak anomalies when purifying N-Fmoc-N-methyl-O-phenyl-L-serine.

G start Analyze N-Fmoc-N-methyl-O-phenyl-L-serine via HPLC at 25°C observe Observation: Peak Broadening or Peak Splitting start->observe action Action: Increase Column Oven Temp to 55°C observe->action Overcome rotational barrier decision Did the peaks coalesce into a single sharp peak? action->decision yes Diagnosis: Rotameric Effect. Proceed with Prep-HPLC at 55°C decision->yes Yes no Diagnosis: True Impurities or Diastereomers present. decision->no No optimize Action: Optimize Gradient or switch to Phenyl-Hexyl no->optimize

Diagnostic workflow for resolving HPLC peak splitting in Fmoc-N-methylated amino acids.

G cis cis-Rotamer (Sterically Hindered) trans trans-Rotamer (Thermodynamically Favored) cis->trans Elevated Temp (>50°C) Lowers Energy Barrier

Thermodynamic interconversion of cis/trans rotamers of the Fmoc-N-methyl carbamate bond.

References

  • Design of a Potent Combined Pseudopeptide Endothelin-A/Endothelin-B Receptor Antagonist... Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Development of Novel Melanocortin Receptor Agonists Based on the Cyclic Peptide Framework of Sunflower Trypsin Inhibitor-1 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group MDPI - Molecules URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purification of N-Fmoc-N-methyl-O-phenyl-L-serine Containing Peptides

Introduction: Navigating the Challenges of Modified Peptides Welcome to the technical support center dedicated to the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of peptides incorporating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Modified Peptides

Welcome to the technical support center dedicated to the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of peptides incorporating N-Fmoc-N-methyl-O-phenyl-L-serine. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this and similar modifications.

The incorporation of N-methylated amino acids significantly alters a peptide's physicochemical properties. N-methylation introduces steric bulk, which can restrict the peptide backbone's conformational freedom.[1] It also removes a hydrogen bond donor, increasing the molecule's overall lipophilicity or hydrophobicity.[1][2] When combined with the bulky and hydrophobic Fmoc and O-phenyl groups, these peptides present distinct purification hurdles:

  • Increased Hydrophobicity: Leads to strong interactions with the stationary phase, risking poor peak shape, low recovery, and requiring stronger elution conditions.[3]

  • Steric Hindrance: Can result in incomplete couplings during synthesis, creating a complex mixture of closely-related impurities that are difficult to resolve.[1][3]

  • Conformational Isomers: The restricted bond rotation around the N-methylated amide bond can lead to the presence of cis/trans isomers, which may appear as multiple peaks in the chromatogram even for a pure compound.[3]

  • Aggregation & Solubility Issues: Enhanced hydrophobicity can lead to peptide aggregation, causing poor solubility in standard mobile phases, which can result in column clogging and low recovery.[3]

This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you optimize your purification strategy and achieve high-purity peptides.

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the HPLC purification of these complex peptides.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My main peptide peak is showing significant tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue where an asymmetrical peak with a stretched trailing edge is observed.[4] For N-Fmoc-N-methyl-O-phenyl-L-serine peptides, the causes are often multifaceted.

Primary Causes & Solutions:

  • Secondary Silanol Interactions: The primary cause of peak tailing is often unwanted ionic interactions between basic residues on your peptide and acidic, unreacted silanol groups on the silica-based stationary phase.[5][6] The N-methyl group does not directly contribute to this, but other basic residues (Lys, Arg, His) will.

    • Solution: Ensure your mobile phase contains an effective ion-pairing agent. Trifluoroacetic acid (TFA) at 0.1% is the standard choice as it protonates the peptide's basic groups and masks the silanol groups, improving peak shape.[3][7][8] Consider using a modern, high-purity, end-capped column specifically designed to minimize residual silanol activity.[4][5]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[5][9]

    • Solution: Systematically reduce your sample load. Perform a loading study by injecting progressively smaller amounts (e.g., reduce concentration by 50%) and observe the effect on peak symmetry.

  • Inappropriate Mobile Phase: The sample may be poorly soluble in the initial mobile phase conditions, causing it to precipitate at the head of the column.

    • Solution: Ensure your sample is fully dissolved before injection. For highly hydrophobic peptides, dissolving the crude material in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting with the initial mobile phase is often necessary.[10]

Issue 2: Multiple Peaks for a Pure Compound

Question: My mass spectrometry (MS) data indicates my peptide is pure, but the HPLC chromatogram shows two or more closely eluting peaks. Is my peptide degrading?

Answer: Not necessarily. This is a classic hallmark of peptides containing N-methylated residues.[3]

Primary Cause & Solution:

  • Cis/Trans Isomers: The amide bond involving the N-methylated residue has a restricted rotation. This creates two distinct, stable conformational isomers (cis and trans) that can be resolved and separated by RP-HPLC, appearing as separate peaks.[2][3]

    • Solution: Increase the column temperature. Heating the column to 40–60°C provides enough thermal energy to accelerate the interconversion between the cis and trans isomers.[3] This often causes the multiple peaks to coalesce into a single, sharper peak, simplifying the chromatogram and confirming the issue.

Issue 3: Low Resolution and Co-eluting Impurities

Question: I'm struggling to separate my target peptide from impurities that elute very close to it. How can I improve the resolution?

Answer: Achieving baseline separation is critical for purity. The high hydrophobicity of N-Fmoc-N-methyl-O-phenyl-L-serine peptides means they often co-elute with similarly hydrophobic impurities, such as deletion sequences from synthesis.

Primary Causes & Solutions:

  • Gradient is Too Steep: A rapid increase in the organic solvent concentration does not allow sufficient time for the column to resolve closely eluting species.

    • Solution: Optimize your gradient. Make the gradient shallower around the elution point of your target peptide. For example, if your peptide elutes at 45% Acetonitrile (ACN) with a 1%/minute gradient, try a gradient of 0.5%/minute or even 0.2%/minute in the 35-55% ACN range.[7]

  • Suboptimal Mobile Phase: Acetonitrile is the standard organic modifier, but it may not provide the best selectivity for your specific peptide and its impurities.

    • Solution: Try an alternative organic solvent. Replacing acetonitrile with methanol or using a mixture can alter the separation selectivity. For very hydrophobic peptides, adding a small percentage (5-10%) of isopropanol to the organic mobile phase (Mobile Phase B) can improve solubility and change elution patterns.[11]

  • Incorrect Column Choice: The column chemistry may not be suitable.

    • Solution: For large or very hydrophobic peptides, a C4 or C8 column may be more appropriate than a C18.[7] These columns are less retentive and can prevent irreversible binding. Also, ensure you are using a wide-pore column (300 Å), which is essential for molecules larger than small molecules to properly interact with the stationary phase.[10][11]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common HPLC purification issues for these challenging peptides.

HPLC_Troubleshooting start Problem Observed in Chromatogram peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape resolution Low Resolution / Co-elution start->resolution multi_peak Multiple Peaks, Pure by MS start->multi_peak recovery Low Recovery start->recovery cause_silanol Cause: Secondary Silanol Interactions? peak_shape->cause_silanol cause_overload Cause: Column Overload? peak_shape->cause_overload cause_gradient Cause: Gradient Too Steep? resolution->cause_gradient cause_solvent Cause: Suboptimal Selectivity? resolution->cause_solvent cause_isomer Cause: Cis/Trans Isomers? multi_peak->cause_isomer cause_hydrophobic Cause: Irreversible Hydrophobic Binding? recovery->cause_hydrophobic cause_solubility Cause: Poor Sample Solubility? recovery->cause_solubility sol_tfa Solution: Ensure 0.1% TFA in Mobile Phase cause_silanol->sol_tfa Yes sol_load Solution: Reduce Sample Load cause_overload->sol_load Yes sol_gradient Solution: Make Gradient Shallower cause_gradient->sol_gradient Yes sol_solvent Solution: Try Methanol or Isopropanol Modifier cause_solvent->sol_solvent Yes sol_temp Solution: Increase Column Temp (40-60°C) cause_isomer->sol_temp Yes sol_column Solution: Use C4/C8 Column or Stronger Solvent cause_hydrophobic->sol_column Yes sol_dissolve Solution: Dissolve Sample in minimal DMSO/DMF first cause_solubility->sol_dissolve Yes

Caption: A decision tree for troubleshooting HPLC purification.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for a mobile phase and gradient? A1: A robust starting point for nearly all peptide purifications is a reversed-phase system using TFA as an ion-pairing agent.[8][10]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[7]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[7]

  • Scouting Gradient: Start with a broad linear gradient, such as 5% to 95% B over 30-40 minutes. This will help determine the approximate concentration of acetonitrile at which your peptide elutes. From there, you can build a shallower, optimized gradient.

Q2: How critical is the TFA concentration? A2: Very critical. TFA serves multiple functions: it acidifies the mobile phase to ensure consistent protonation of the peptide, and it acts as an ion-pairing agent to mask residual silanols on the stationary phase, which is crucial for achieving sharp, symmetrical peaks. While 0.1% is standard, some studies suggest that for complex separations, slightly higher concentrations (up to 0.25%) can sometimes improve resolution, though this is not common practice.[12] Conversely, for LC-MS applications, TFA is known to cause signal suppression, and minimizing its concentration is desirable if peak shape can be maintained.[13]

Q3: How should I prepare my crude peptide for injection? A3: Proper sample preparation is key to avoiding issues like column clogging and poor peak shape.

  • Solubility Testing: First, test the solubility of a small amount of your crude peptide in the initial mobile phase (e.g., 95% A, 5% B).

  • Use of Strong Solvents: Due to the high hydrophobicity of N-Fmoc-N-methyl-O-phenyl-L-serine peptides, they often have poor solubility in highly aqueous solutions. If it does not dissolve, use a minimal volume of a strong organic solvent like DMSO to dissolve the peptide first.[10] Then, dilute this solution with Mobile Phase A to the desired concentration. Be careful not to use too much strong solvent, as this can cause peak distortion for early-eluting peaks.[5]

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.[10]

Q4: Can the Fmoc group be cleaved by the mobile phase? A4: The Fmoc group is base-labile and is typically removed with piperidine.[14] Standard RP-HPLC mobile phases are acidic (pH ~2 with 0.1% TFA), so there is virtually no risk of on-column Fmoc deprotection under these conditions. However, if preparing your sample in a non-acidified solvent, ensure the pH is not basic, which could cause premature deprotection.[10]

Key Experimental Protocols

Protocol 1: Systematic HPLC Method Development

This protocol provides a step-by-step workflow for developing a purification method for a novel N-Fmoc-N-methyl-O-phenyl-L-serine containing peptide.

Objective: To establish a gradient that provides optimal resolution between the target peptide and its impurities.

Materials:

  • Crude, lyophilized peptide

  • HPLC-grade Water, Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • C18 wide-pore (300 Å) preparative or semi-preparative column

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) TFA in Water.

    • Prepare Mobile Phase B: 0.1% (v/v) TFA in ACN.

    • Degas both solvents thoroughly.

  • Sample Preparation:

    • Dissolve ~1-2 mg of crude peptide in 1 mL of 50:50 Water/ACN with 0.1% TFA for an analytical run.

    • Filter the sample through a 0.22 µm filter.

  • Scouting Gradient Run (Analytical Scale):

    • Equilibrate the column with 95% A / 5% B.

    • Inject a small volume (10-20 µL) of the prepared sample.

    • Run a fast, broad linear gradient: 5% B to 95% B over 30 minutes.

    • Monitor at 220 nm and 280 nm.

    • Identify the retention time (and corresponding %B) of your target peptide peak (confirm with MS).

  • Focused Gradient Optimization (Analytical Scale):

    • Based on the scouting run, design a new, shallower gradient centered around the elution %B of your target.

    • Example: If the peptide eluted at 50% B in the scouting run, design a gradient like this:

      • 0-5 min: Hold at 30% B

      • 5-45 min: Linear gradient from 30% B to 60% B (0.75% B / min)

      • 45-50 min: Ramp to 95% B (column wash)

      • 50-60 min: Re-equilibrate at 30% B

    • Inject the sample and evaluate the resolution. Adjust the gradient slope and range as needed to maximize the separation of the target peak from its nearest impurities.

  • Scale-Up to Preparative HPLC:

    • Once the analytical method is optimized, transfer it to the preparative system. Keep the gradient slope (%B/column volume) consistent.

    • Prepare a concentrated solution of your crude peptide, dissolving it as described in the FAQ section.

    • Perform the preparative run, collecting fractions across the target peak.

    • Analyze the collected fractions by analytical HPLC to determine purity before pooling and lyophilization.

Data Summary Table: Column Selection Guide
Peptide CharacteristicRecommended Column ChemistryPore Size (Å)Rationale
General Peptides (< 4 kDa) C18300Standard choice, provides high hydrophobicity and resolving power for most peptides.[15]
Highly Hydrophobic or Large Peptides (> 4 kDa) C8 or C4300Less retentive than C18, reduces the risk of irreversible binding and improves recovery for very "sticky" peptides.[7][15]
Peptides with Poor Peak Shape on C18/C8/C4 Phenyl300Offers alternative selectivity based on pi-pi interactions, which can be beneficial for separating aromatic-rich peptides.[15]

References

  • Vertex AI Search, "Post Cleavage Purification and Analysis of Peptides; TFA removal", Accessed March 15, 2026.
  • Chrom Tech, Inc., "What Causes Peak Tailing in HPLC?", Accessed March 15, 2026.
  • Benchchem, "Technical Support Center: Purification of Peptides Containing Fmoc-N-Me-Glu(OtBu)-OH", Accessed March 15, 2026.
  • MilliporeSigma, "Application Note 168", Accessed March 15, 2026.
  • GALAK Chromatography, "HPLC Troubleshooting - Peak Shape Problems & Ghost Peak", Accessed March 15, 2026.
  • Restek, "HPLC Troubleshooting Guide", Accessed March 15, 2026.
  • Bachem, "Peptide Purification Process & Methods: An Overview", Accessed March 15, 2026.
  • National Center for Biotechnology Information, "HPLC Analysis and Purification of Peptides", Accessed March 15, 2026.
  • LCGC International, "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes", Accessed March 15, 2026.
  • Biotage, "How does mobile phase modifier concentration impact peptide purity with flash chrom
  • YMC CO., LTD., "Tips for optimization of peptides and proteins separation by reversed-phase", Accessed March 15, 2026.
  • LifeTein, "Should My Peptide Be Methyl
  • Benchchem, "Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure", Accessed March 15, 2026.
  • Element Lab Solutions, "Peak Tailing in HPLC", Accessed March 15, 2026.
  • Iris Biotech, "Fmoc Resin Cleavage and Deprotection", Accessed March 15, 2026.
  • SpringerLink, "HPLC of Peptides and Proteins", Accessed March 15, 2026.
  • Benchchem, "Technical Support Center: Purification of Fmoc-Peptides by HPLC", Accessed March 15, 2026.
  • University of California, Irvine, "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)", Accessed March 15, 2026.
  • SpringerLink, "Methods for Removing the Fmoc Group", Accessed March 15, 2026.
  • ResearchGate, "Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution", Accessed March 15, 2026.
  • National Center for Biotechnology Information, "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?", Accessed March 15, 2026.
  • The Royal Society of Chemistry, "In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach", Accessed March 15, 2026.
  • ResearchGate, "HPLC Analysis and Purification of Peptides", Accessed March 15, 2026.
  • National Center for Biotechnology Information, "Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology", Accessed March 15, 2026.
  • MDPI, "Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool", Accessed March 15, 2026.
  • PubMed, "N-methylation of peptides: a new perspective in medicinal chemistry", Accessed March 15, 2026.
  • Advanced Chromatography Technologies, "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC", Accessed March 15, 2026.
  • RSC Publishing, "Toward accurately modeling N-methylated cyclic peptides", Accessed March 15, 2026.

Sources

Optimization

Technical Support Center: Mass Spectrometry Analysis of Side Products from "N-Fmoc-N-methyl-O-phenyl-L-serine"

Welcome to the technical support guide for the analysis of side products related to N-Fmoc-N-methyl-O-phenyl-L-serine (Fmoc-N-Me-Ser(Ph)-OH). This resource is designed for researchers, scientists, and drug development pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of side products related to N-Fmoc-N-methyl-O-phenyl-L-serine (Fmoc-N-Me-Ser(Ph)-OH). This resource is designed for researchers, scientists, and drug development professionals who utilize this sterically hindered and functionally complex amino acid derivative in solid-phase peptide synthesis (SPPS). This guide provides in-depth, experience-driven insights into identifying and troubleshooting common impurities encountered during synthesis and analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purity and analysis of Fmoc-N-Me-Ser(Ph)-OH and its incorporation into peptides.

Q1: What are the most common side products I should be aware of when using Fmoc-N-Me-Ser(Ph)-OH?

A1: Due to its N-methylated backbone and bulky side chain, Fmoc-N-Me-Ser(Ph)-OH is susceptible to several side reactions. The most prevalent issues are diketopiperazine (DKP) formation after coupling the second amino acid, and the presence of deletion sequences (des-N-Me-Ser(Ph)) due to incomplete coupling. Other potential side products include racemization/epimerization and byproducts from the starting material itself.

Q2: I'm seeing a peak in my LC-MS with a mass of [M-178]. What is it?

A2: A mass loss of 178 Da from your target peptide mass often corresponds to the formation of a diketopiperazine (DKP). This occurs when the N-terminal amine of the second residue on the resin attacks the ester linkage of the first residue, cleaving the dipeptide from the resin as a cyclic structure.[1][2] N-methylated residues are known to significantly accelerate this process.[1][3]

Q3: My coupling efficiency for Fmoc-N-Me-Ser(Ph)-OH is very low. What impurities should I look for?

A3: Low coupling efficiency directly leads to deletion sequences, where the final peptide is missing the N-Me-Ser(Ph) residue. In your mass spectrometry data, you will see a major peak corresponding to the mass of your target peptide minus the mass of the N-Me-Ser(Ph) residue (C₁₇H₁₇NO₃, MW: 283.32). The root cause is often steric hindrance from both the N-methyl group and the O-phenyl side chain, which slows down the coupling reaction.

Q4: Can standard ESI-MS/MS effectively fragment peptides containing N-Me-Ser(Ph)?

A4: Yes, Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) is effective. However, fragmentation patterns can be altered by the N-methyl group. You may observe a prevalence of cleavage C-terminal to the N-methylated residue. The presence of the N-methyl group can also influence the charge state of the peptide.

Part 2: In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to identifying and resolving specific issues encountered during your experiments.

Problem 1: An unexpected peak with a mass of [M-178] Da is dominating my crude peptide's mass spectrum.
  • Likely Cause: Diketopiperazine (DKP) Formation. This is a classic side reaction in SPPS, especially when coupling the third amino acid.[2] The free amine of the second residue attacks the resin linkage, cleaving the N-terminal dipeptide. The presence of an N-methylated residue at position one or two dramatically increases the rate of DKP formation.[1][3]

  • Mass Spectrometry Confirmation:

    • Confirm the mass of the impurity corresponds exactly to the cyclic dipeptide formed from the first two amino acids coupled to the resin.

    • This species will be neutral and may be observed as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ adducts.

    • The DKP will have a significantly different retention time on reverse-phase HPLC compared to your target peptide, often eluting earlier due to its smaller size and cyclic nature.

  • Solution & Mitigation Strategies:

    • Use 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly sterically hindered and reduces the likelihood of DKP formation compared to more standard resins like Wang.[4]

    • Incorporate a Dipeptide: If the sequence is particularly prone to DKP formation, consider synthesizing the dipeptide unit containing N-Me-Ser(Ph) separately and then coupling it to the resin.[4] This bypasses the vulnerable dipeptidyl-resin intermediate.

    • Modify Deprotection Conditions: Use a weaker base solution for Fmoc deprotection, such as 2% DBU and 5% piperazine in NMP, which can suppress DKP formation.[4]

Problem 2: My final peptide shows a significant peak at [M - 283.32] Da.
  • Likely Cause: Incomplete coupling of Fmoc-N-Me-Ser(Ph)-OH, leading to a "deletion sequence". The steric bulk of both the N-methyl group and the O-phenyl side chain can make acylation difficult, requiring extended coupling times or more potent activation reagents.

  • Mass Spectrometry Confirmation:

    • Calculate the theoretical mass of your target peptide and the mass of the sequence missing the N-Me-Ser(Ph) residue. The observed mass should match the deletion sequence.

    • Perform MS/MS fragmentation on the impurity peak. The resulting b- and y-ions will confirm the sequence and pinpoint the missing residue.[5]

  • Solution & Mitigation Strategies:

    • Optimize Coupling Reagents: For sterically hindered amino acids like this, standard HBTU may not be sufficient. Switch to a more powerful coupling reagent like HATU or HCTU in the presence of HOAt.

    • Double Coupling: Perform the coupling of Fmoc-N-Me-Ser(Ph)-OH twice before proceeding to the next deprotection step.

    • Microwave-Assisted SPPS: The use of microwave energy can significantly enhance coupling efficiency for difficult amino acids and reduce reaction times.

Problem 3: I see a cluster of peaks around my target mass, or a shoulder on my HPLC peak.
  • Likely Cause: Racemization/Epimerization. The α-proton of serine is susceptible to abstraction under basic conditions, which can lead to a loss of stereochemical integrity.[6] This is particularly a risk during the amino acid activation step, especially with prolonged exposure to bases like DIPEA.

  • Mass Spectrometry Confirmation:

    • Racemized or epimerized peptides will have the exact same mass as the desired product.

    • The primary method of detection is chromatographic. An analytical HPLC run with a slow gradient should be able to resolve the diastereomers, showing a closely eluting peak or a shoulder on the main peak.

    • Chiral chromatography may be necessary for complete separation and confirmation.

  • Solution & Mitigation Strategies:

    • Minimize Pre-activation Time: Add the activating reagents to the amino acid solution immediately before adding it to the resin.

    • Choice of Base: Avoid prolonged exposure to tertiary amines like DIPEA. Use of a collidine-based activation mixture can sometimes reduce racemization.

    • Lower Temperature: Performing the coupling at a lower temperature can reduce the rate of epimerization.

Part 3: Experimental Protocols & Data
Protocol 1: LC-MS Analysis of Crude Peptide

This protocol is designed for the initial assessment of a cleaved peptide containing N-Me-Ser(Ph).

  • Sample Preparation: Dissolve the lyophilized crude peptide in 50% acetonitrile/water with 0.1% formic acid to a concentration of 1 mg/mL.

  • LC-MS Parameters: A standard set of parameters is provided in the table below.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good resolution for peptide fragments.
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reverse-phase chromatography.
Gradient 5-65% B over 20 minutesA broad gradient is suitable for analyzing a crude mixture.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI PositivePeptides readily form positive ions.
MS1 Scan Range m/z 300-2000Covers the expected mass range for most peptides.
MS/MS Method Data-Dependent Acquisition (DDA)Automatically selects precursor ions for fragmentation.
Fragmentation CID or HCDEffective for peptide backbone fragmentation.
Table 1: Common Side Products and Their Mass Signatures
Side ProductMass Change from Target PeptideChemical Formula of ChangeMonoisotopic Mass of Change
Deletion of N-Me-Ser(Ph)- 283.12 g/mol C₁₇H₁₇NO₃283.1208
Diketopiperazine (DKP)- 178.00 g/mol (relative to target)Varies based on dipeptideVaries
Piperidine Adduct+ 85.09 g/mol C₅H₁₁N85.0891
Part 4: Visual Guides
Diagram 1: Troubleshooting Workflow

This diagram outlines a logical flow for identifying an unknown impurity observed during LC-MS analysis.

G cluster_0 Observation cluster_1 Initial Analysis cluster_2 Identification Pathways cluster_3 Confirmation & Action observe Unexpected Peak in LC-MS mass_check Determine Δ Mass from Target Peptide observe->mass_check hplc_check Analyze HPLC Peak Shape & Retention Time observe->hplc_check deletion Δ Mass = -283 Da? (Deletion) mass_check->deletion dkp Δ Mass = -178 Da? (DKP) mass_check->dkp other Other Δ Mass? mass_check->other racemization Δ Mass = 0 Da? (Racemization) hplc_check->racemization confirm_deletion Confirm via MS/MS. Action: Optimize Coupling. deletion->confirm_deletion confirm_dkp Confirm Dipeptide Mass. Action: Change Resin/Protocol. dkp->confirm_dkp confirm_rac Confirm via Chiral HPLC. Action: Modify Activation. racemization->confirm_rac investigate_other Investigate Other Reactions (e.g., Piperidine Adduct). other->investigate_other

Caption: Troubleshooting workflow for identifying unknown impurities.

Diagram 2: Key Chemical Structures

This diagram shows the structure of the parent amino acid and two common side products.

Caption: Structures of the parent amino acid and key side products.

References
  • Vertex AI Search. (n.d.). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.
  • Gairí, M., et al. (2022).
  • Isidro-Llobet, A., et al. (2009).
  • Vertex AI Search. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide.
  • Gante, J. (2004).
  • BenchChem. (n.d.). Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (n.d.). Side reactions associated with Fmoc-Ser(Trt)-OH and their prevention.
  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation.

Sources

Troubleshooting

"N-Fmoc-N-methyl-O-phenyl-L-serine" stability in different solvents

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for N-Fmoc-N-methyl-O-phenyl-L-serine. This resource provides in-depth troubleshooting guides and frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-Fmoc-N-methyl-O-phenyl-L-serine. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its use in experimental settings. As Senior Application Scientists, we have synthesized technical data and field-proven insights to ensure the integrity of your research.

Troubleshooting Guide: Stability and Reactivity Issues

Researchers may encounter several issues related to the stability of N-Fmoc-N-methyl-O-phenyl-L-serine. This guide provides a systematic approach to troubleshooting common problems.

Visual Troubleshooting Workflow

The following flowchart outlines a decision-making process for addressing unexpected experimental outcomes when using N-Fmoc-N-methyl-O-phenyl-L-serine.

troubleshooting_workflow start Problem: Inconsistent or Poor Yield in Peptide Synthesis check_storage 1. Verify Storage Conditions (-20°C, dry, dark) start->check_storage improper_storage Action: Discard and use a fresh, properly stored aliquot. Re-evaluate storage protocol. check_storage->improper_storage Improper proper_storage Storage Conditions Verified check_storage->proper_storage Proper resolution Resolved: Improved Yield and Purity improper_storage->resolution check_dissolution 2. Assess Solubility and Solution Stability (Visual inspection for precipitation, color change) proper_storage->check_dissolution solubility_issue Action: Confirm solvent purity. Consider alternative solvents or gentle warming. Prepare fresh solutions before use. check_dissolution->solubility_issue Issue Detected solution_stable Solution Appears Stable check_dissolution->solution_stable No Issue solubility_issue->resolution check_coupling 3. Evaluate Coupling Reaction Parameters (Reagents, reaction time, temperature) solution_stable->check_coupling coupling_issue Action: Use potent coupling reagents for sterically hindered N-methylated amino acids. Optimize reaction time and temperature. check_coupling->coupling_issue Suboptimal coupling_ok Coupling Conditions Optimized check_coupling->coupling_ok Optimal coupling_issue->resolution check_deprotection 4. Analyze Fmoc Deprotection Step (Piperidine concentration, treatment time) coupling_ok->check_deprotection deprotection_issue Action: Ensure complete Fmoc removal with fresh piperidine solution. Monitor deprotection using UV spectroscopy. check_deprotection->deprotection_issue Incomplete check_deprotection->resolution Complete deprotection_issue->resolution

Caption: Troubleshooting workflow for N-Fmoc-N-methyl-O-phenyl-L-serine.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for solid N-Fmoc-N-methyl-O-phenyl-L-serine?

A1: For long-term stability, solid N-Fmoc-N-methyl-O-phenyl-L-serine should be stored at -20°C in a tightly sealed, opaque container to protect it from moisture and light.[1] For short-term storage, 2-8°C is acceptable.[2][3] Before use, it is crucial to allow the container to warm to room temperature before opening to prevent water condensation on the compound, as moisture can compromise its integrity.[4][1]

Q2: I left my N-Fmoc-N-methyl-O-phenyl-L-serine on the bench overnight. Is it still usable?

A2: While not ideal, short-term exposure to room temperature in a sealed container is unlikely to cause significant degradation of the solid compound.[4] However, prolonged exposure to light and humidity should be avoided.[1][] If the material appears discolored or clumped, it is advisable to perform a quality control check (e.g., by HPLC) before use.

Solvent Stability and Solubility

Q3: In which solvents is N-Fmoc-N-methyl-O-phenyl-L-serine soluble and stable?

A3: N-Fmoc-N-methyl-O-phenyl-L-serine, like most Fmoc-protected amino acids, exhibits good solubility in common polar aprotic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[] It is also soluble in solvents like dichloromethane (DCM), chloroform, ethyl acetate, and DMSO.[2] However, the stability of Fmoc-amino acids in solution, particularly in DMF and NMP, can be a concern over extended periods.[6] It is recommended to prepare solutions fresh before use.

Q4: Can I store N-Fmoc-N-methyl-O-phenyl-L-serine in a solvent for an extended period?

A4: Storing N-Fmoc-N-methyl-O-phenyl-L-serine in solution is generally not recommended for more than a few days.[4] If short-term storage in solution is necessary, it should be kept at low temperatures (-20°C or -80°C) to minimize degradation.[7] Freeze-thaw cycles should be avoided as they can accelerate decomposition.[4]

Q5: My N-Fmoc-N-methyl-O-phenyl-L-serine solution in DMF has a slight yellow tint. Is this normal?

A5: A slight yellowing of DMF solutions over time can indicate solvent impurities or initial stages of compound degradation. While a very faint color may not significantly impact the reaction, a noticeable color change is a sign of potential issues. It is always best to use high-purity, fresh solvents and to prepare solutions immediately before use.

Stability in Reaction Conditions

Q6: How stable is the Fmoc group of N-Fmoc-N-methyl-O-phenyl-L-serine during the coupling step?

A6: The Fmoc group is generally stable under the neutral to slightly acidic conditions of the coupling reaction in solid-phase peptide synthesis (SPPS).[8] However, the presence of tertiary amines, such as N,N-diisopropylethylamine (DIPEA), which are often used as bases, can cause premature cleavage of the Fmoc group, although this is slower than with secondary amines.[9][8] The stability is dependent on the base concentration, solvent, and temperature.[8]

Q7: What are the primary degradation pathways for N-Fmoc-N-methyl-O-phenyl-L-serine?

A7: The main point of instability is the Fmoc protecting group, which is intentionally designed to be labile to basic conditions.[9][10] The degradation pathway involves a β-elimination reaction initiated by a base, leading to the formation of dibenzofulvene and the free N-methyl amine.[9] Under strongly acidic conditions, which are typically only used at the final cleavage step of SPPS, the O-phenyl group could potentially be labile, though this is less common.

Q8: Does the N-methyl group affect the stability of the molecule?

A8: The N-methyl group primarily introduces steric hindrance, which can make the subsequent coupling reaction more challenging and may require more potent activating reagents or longer reaction times.[11] It does not significantly alter the fundamental stability of the Fmoc group to basic or acidic conditions. However, N-methylated amino acids can influence the conformational properties of the peptide chain.[11]

Summary of Solvent Stability

SolventSolubilityStability Recommendation
N,N-Dimethylformamide (DMF) HighGood for immediate use; prepare solutions fresh as degradation can occur over time.[][6]
N-Methylpyrrolidone (NMP) HighSimilar to DMF; good for immediate use but potential for long-term degradation.[][6]
Dichloromethane (DCM) ModerateGenerally stable; often used in combination with other solvents for reactions.[2][8]
Dimethyl Sulfoxide (DMSO) HighGood solubility; store frozen for longer-term storage in solution.[2][7]
Acetonitrile (ACN) ModerateOften used in purification (HPLC); less common as a reaction solvent for coupling.
Water LowInsoluble; exposure to moisture should be minimized.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the container of solid N-Fmoc-N-methyl-O-phenyl-L-serine to equilibrate to room temperature in a desiccator.

  • Weigh the desired amount of the solid in a clean, dry vial.

  • Add the appropriate volume of high-purity solvent (e.g., DMF) to achieve the target concentration.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Use the solution immediately for the best results.

Protocol 2: General Coupling Procedure in SPPS

This is a generalized protocol and may require optimization.

  • Following the deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve N-Fmoc-N-methyl-O-phenyl-L-serine (3-5 equivalents) and a suitable activating agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

  • Add a base such as DIPEA (6-10 equivalents) to the activation mixture.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-4 hours at room temperature. The steric hindrance of the N-methyl group may necessitate longer coupling times or double coupling.[11]

  • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Wash the resin thoroughly with DMF to remove excess reagents.

References

  • AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]

  • PubMed. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. [Link]

  • ResearchGate. An Improved Synthesis of Fmoc- N -methyl-??-amino Acids | Request PDF. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • NIH. Advances in Fmoc solid‐phase peptide synthesis. [Link]

  • Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]

Sources

Optimization

Technical Support Center: A Guide to N-Fmoc-N-methyl-O-phenyl-L-serine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for N-Fmoc-N-methyl-O-phenyl-L-serine. This guide is designed to provide in-depth technical assistance, troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-Fmoc-N-methyl-O-phenyl-L-serine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for scientists incorporating this sterically hindered amino acid into their peptide synthesis workflows. As Senior Application Scientists, we understand the nuances and challenges that can arise and have structured this resource to be a practical, field-proven guide.

Understanding the Challenge: The "Difficult" Nature of N-Fmoc-N-methyl-O-phenyl-L-serine

N-methylation of amino acids, like in N-Fmoc-N-methyl-O-phenyl-L-serine, is a important strategy in drug discovery. It can significantly enhance a peptide's therapeutic properties by increasing its metabolic stability and improving cell membrane permeability.[1] However, these benefits come with synthetic challenges. The N-methyl group introduces significant steric hindrance and reduces the nucleophilicity of the secondary amine, making peptide bond formation difficult.[1][2] This can lead to incomplete couplings, slower reaction times, and potential side reactions.[1] The O-phenyl group on the serine side chain further contributes to the steric bulk of this particular amino acid derivative.

This guide will walk you through the critical considerations for successfully incorporating N-Fmoc-N-methyl-O-phenyl-L-serine, from selecting the right coupling reagents to optimizing your reaction conditions and choosing compatible solid supports.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of N-Fmoc-N-methyl-O-phenyl-L-serine so challenging?

The primary difficulty lies in the steric hindrance created by the N-methyl group.[1][3] This bulkiness hinders the approach of the activated carboxylic acid of the incoming amino acid to the N-terminal amine of the growing peptide chain.[4] Additionally, the secondary amine of an N-methylated residue is less nucleophilic than a primary amine, further slowing down the coupling reaction.[4]

Q2: Which coupling reagents are most effective for N-Fmoc-N-methyl-O-phenyl-L-serine?

Standard coupling reagents like DCC and DIC are often not reactive enough for such sterically hindered couplings.[4] High-reactivity reagents are necessary to overcome the activation energy barrier. The most commonly recommended and effective coupling reagents are:

  • Uronium/Aminium Salts: HATU, HCTU, and HBTU are popular choices. HATU is generally considered one of the most effective reagents for coupling sterically hindered amino acids.[1][5]

  • Phosphonium Salts: PyAOP and PyBOP are also highly effective, particularly for difficult couplings, including those involving two adjacent N-methylated residues.[6][7] For exceptionally challenging couplings, the more reactive PyBroP can be employed.[5][8]

  • Other Reagents: COMU is a newer generation coupling reagent with efficiency comparable to HATU and has the advantage of being non-explosive and having better solubility.[9]

Q3: How can I monitor the completion of the coupling reaction with N-Fmoc-N-methyl-O-phenyl-L-serine?

The standard ninhydrin (Kaiser) test, which detects free primary amines, will not work for monitoring the coupling to an N-methylated amino acid because it gives a false negative with secondary amines.[4][10] The recommended alternative is the bromophenol blue test .[4][5] A color change from blue to green or yellow indicates an incomplete reaction, signifying the presence of unreacted N-methylated amines.[4]

Q4: What are the best practices for the Fmoc deprotection step when working with N-methylated amino acids?

Incomplete Fmoc deprotection can be a problem with sterically hindered residues.[10] To ensure complete removal of the Fmoc group, consider the following:

  • Increased Deprotection Time: Extend the standard deprotection time with 20% piperidine in DMF.

  • Double Deprotection: Perform the deprotection step twice.[10]

  • Alternative Reagents: For particularly difficult sequences prone to aggregation, a small percentage of DBU (1-5%) in DMF can be a more potent deprotection agent than piperidine.[6]

Q5: What is the risk of racemization when coupling N-Fmoc-N-methyl-O-phenyl-L-serine?

The use of highly reactive coupling reagents can increase the risk of racemization, especially when long pre-activation times are used.[11] To minimize this risk:

  • Keep pre-activation times to a minimum.[11]

  • The use of additives like HOAt with HATU can help to suppress racemization.[12]

  • For C-terminal N-methyl amino acids, the use of TSTU with N-hydroxysuccinimide and CuCl2 has been reported to eliminate racemization.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction Steric hindrance from the N-methyl and O-phenyl groups.[1][3]- Use a high-reactivity coupling reagent like HATU, PyAOP, or PyBroP.[1][5][7] - Increase the reaction time (double or triple the standard time). - Perform a double coupling.[5] - Consider microwave-assisted synthesis to enhance coupling efficiency.[4]
Peptide Aggregation During Synthesis Interchain hydrogen bonding, a common issue with "difficult" sequences.[4]- Use N-Methyl-2-pyrrolidone (NMP) as a solvent, or a mixture of DMF and NMP.[4] - Add chaotropic salts to the reaction mixture to disrupt aggregation. - Visually inspect the resin for clumping.
Low Yield After Cleavage Incomplete Fmoc deprotection leading to deletion sequences.[10]- Increase the Fmoc deprotection time or perform a double deprotection.[10] - Use a stronger deprotection cocktail (e.g., with DBU) for difficult sequences.[6]
Chain Termination Guanidinylation of the N-terminal amine by uronium/aminium coupling reagents.- Avoid using a large excess of the coupling reagent. - Keep pre-activation times short.
Side Reactions During Cleavage The O-phenyl group is generally stable, but harsh cleavage conditions can affect other sensitive residues.- Use a standard cleavage cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) for most sequences.[13] - For peptides containing methionine, consider a specialized cocktail like Reagent H to prevent oxidation.[13][14]

Compatibility with Linkers and Resins

The choice of linker and resin is crucial for the successful synthesis of peptides containing N-Fmoc-N-methyl-O-phenyl-L-serine.

Linker Compatibility

The compatibility of N-Fmoc-N-methyl-O-phenyl-L-serine with various linkers is generally good, as the primary challenge lies in the coupling reaction itself rather than an incompatibility with the linker chemistry.

Linker Type C-Terminal Functionality Compatibility & Considerations
Wang Resin Carboxylic AcidCompatible. Standard choice for Fmoc-based synthesis of peptide acids.
2-Chlorotrityl (2-CTC) Resin Carboxylic Acid (Protected)Highly recommended, especially for the first amino acid, as it allows for mild cleavage conditions that leave side-chain protecting groups intact. This is beneficial for creating protected peptide fragments for segment condensation.
Rink Amide Resin AmideCompatible. The standard choice for the synthesis of peptide amides.
Sieber Amide Resin AmideCompatible. Offers milder cleavage conditions compared to Rink Amide resin.[15]
Safety-Catch Linkers VariesThese linkers are stable to both acidic and basic conditions used during synthesis and are activated for cleavage by a specific chemical reaction at the end.[16] They offer great flexibility and are compatible with the incorporation of N-methylated amino acids.
Resin Compatibility

The physical properties of the resin can significantly impact the efficiency of synthesizing peptides with sterically hindered amino acids.

Resin Type Description Compatibility & Considerations
Polystyrene (PS) Standard, cost-effective resin.[15]Suitable for many applications, but may not be optimal for long or aggregated sequences due to its hydrophobic nature.
Polyethylene Glycol (PEG) Grafted Resins (e.g., NovaSyn® TGT) PEG chains grafted onto a polystyrene core.Excellent swelling properties in a variety of solvents, which can improve reaction kinetics and reduce aggregation. Highly recommended for difficult sequences.
ChemMatrix® A cross-linked PEG-based resin.Offers superior swelling and chemical stability, making it an excellent choice for the synthesis of complex peptides containing N-methylated amino acids.

Experimental Protocols

Protocol 1: Standard Coupling of N-Fmoc-N-methyl-O-phenyl-L-serine using HATU

This protocol outlines a standard manual coupling procedure on a 0.1 mmol scale.

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-Fmoc-N-methyl-O-phenyl-L-serine (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) or Collidine (6-10 equivalents)

  • DMF (peptide synthesis grade)

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection (e.g., 2 x 10 min with 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Activation of N-Fmoc-N-methyl-O-phenyl-L-serine:

    • In a separate vial, dissolve N-Fmoc-N-methyl-O-phenyl-L-serine and HATU in DMF.

    • Add DIEA or collidine to the solution.

    • Allow for a short pre-activation time of 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings (e.g., to another N-methylated residue), the reaction time may need to be extended, or a second coupling performed.

  • Monitoring and Washing:

    • Take a small sample of the resin and perform a bromophenol blue test to check for reaction completion.

    • Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally DMF (3-5 times) to remove all soluble reagents and byproducts.

Protocol 2: Cleavage and Deprotection

This protocol describes a standard cleavage procedure using Reagent K.

Materials:

  • Peptide-resin (dried)

  • Reagent K: Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v)

  • Cold diethyl ether

Procedure:

  • Final Fmoc Deprotection: Ensure the N-terminal Fmoc group has been removed.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage:

    • Add Reagent K to the dried peptide-resin in a reaction vessel.

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether several times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase HPLC.

Diagrams

G cluster_activation Activation cluster_coupling Coupling AA Fmoc-N-Me-Ser(Ph)-OH Active_Ester Activated OAt-Ester AA->Active_Ester HATU HATU HATU->Active_Ester Base DIEA/Collidine Base->Active_Ester Peptide_Resin Peptide-Resin (Free N-Me Amine) Active_Ester->Peptide_Resin Peptide Bond Formation Coupled_Peptide Coupled Peptide-Resin Peptide_Resin->Coupled_Peptide

Caption: Workflow for the activation and coupling of N-Fmoc-N-methyl-O-phenyl-L-serine.

G Start Start Synthesis Incomplete_Coupling Incomplete Coupling? Start->Incomplete_Coupling Double_Couple Perform Double Coupling Incomplete_Coupling->Double_Couple Yes Continue Continue Synthesis Incomplete_Coupling->Continue No Double_Couple->Incomplete_Coupling Increase_Time Increase Reaction Time Double_Couple->Increase_Time Change_Reagent Use Stronger Coupling Reagent (e.g., PyBroP) Increase_Time->Change_Reagent

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to Serine Protection in SPPS: A Comparative Analysis of Fmoc-Ser(Bzl)-OH and Fmoc-N-Me-Ser(Ph)-OH

For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high-purity target peptides. Serine,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high-purity target peptides. Serine, with its nucleophilic side-chain hydroxyl group, necessitates robust protection to prevent unwanted side reactions. This guide provides an in-depth, experience-driven comparison of two serine derivatives: the workhorse N-Fmoc-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH) and the specialist building block N-Fmoc-N-methyl-O-phenyl-L-serine (Fmoc-N-Me-Ser(Ph)-OH) .

Our objective is to move beyond a simple cataloging of features and delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities each derivative presents in SPPS workflows.

Section 1: The Central Role of Serine and the Imperative of Protection

Serine's hydroxyl group, while essential for the biological function of many peptides, is a reactive liability during SPPS. If left unprotected, it can be acylated by activated amino acids, leading to branched peptide impurities. Furthermore, the serine residue itself is susceptible to two primary side reactions under standard Fmoc-SPPS conditions:

  • β-Elimination: During the repetitive base-mediated Nα-Fmoc deprotection steps (typically with piperidine), the acidic α-proton can be abstracted, leading to the elimination of the side-chain protecting group and the formation of a dehydroalanine (Dha) residue.[1][2] This is a significant issue that can be exacerbated by elevated temperatures.[1]

  • Racemization: While the urethane-based Fmoc group significantly suppresses racemization during coupling, certain conditions, particularly with sensitive residues like Cysteine and Histidine, can compromise chiral purity.[1]

Effective side-chain protection is therefore non-negotiable for maintaining the integrity of the growing peptide chain.

Section 2: Profiling the Contenders: Chemical Structures and Properties

The choice between Fmoc-Ser(Bzl)-OH and Fmoc-N-Me-Ser(Ph)-OH is dictated by the final peptide's target sequence—specifically, whether a standard serine or an N-methylated serine is required. Their structural differences are the root cause of their divergent behaviors in SPPS.

G cluster_0 N-Fmoc-O-benzyl-L-serine cluster_1 N-Fmoc-N-methyl-O-phenyl-L-serine a b G cluster_0 Standard Coupling (Fmoc-Ser(Bzl)-OH) cluster_1 Hindered Coupling (Fmoc-N-Me-Ser(Ph)-OH) A Fmoc-AA-OH E Coupled Peptide A->E Activate B HBTU / HOBt B->E C DIPEA D H-Ser(Bzl)-Peptide-Resin D->E Couple (30-60 min) F Fmoc-AA-OH J Coupled Peptide F->J Activate G HATU G->J H DIPEA I H-NMeSer(Ph)-Peptide-Resin I->J Couple (1-4 hrs)

Caption: Comparison of standard vs. hindered coupling workflows.

Side Reaction Propensity

β-Elimination: While a risk for any serine residue, this side reaction is primarily associated with the piperidine-based Fmoc deprotection step. [2]The use of Fmoc-Ser(Bzl)-OH is susceptible to this pathway. To mitigate this, one can use shorter deprotection times or alternative, milder bases if dehydroalanine formation is significant. [3] Guanidinylation: A potential side reaction specific to the use of uronium-based reagents like HATU involves the modification of the free N-terminal amine by the coupling reagent itself. This can be minimized by ensuring the carboxylic acid is fully activated before it is added to the resin-bound peptide. [4]

Data Summary: Comparative Performance
ParameterN-Fmoc-O-benzyl-L-serineN-Fmoc-N-methyl-O-phenyl-L-serine
Primary Application Standard Serine IncorporationSite-specific N-Methyl Serine Incorporation [5][6]
Coupling Difficulty LowVery High (Steric Hindrance) [7]
Recommended Reagent HBTU, HCTU, DIC/HOBtHATU , COMU, PyAOP [8][9][10]
Typical Coupling Time 30-60 minutes1-4 hours, often requires double coupling
Primary Side Reaction β-Elimination during deprotectionIncomplete coupling, potential for racemization
Monitoring Ninhydrin (Kaiser) TestBromophenol Blue Test (Ninhydrin is ineffective) [8]

Section 4: Experimental Protocols & Methodologies

Trustworthiness in science is built on reproducible methods. The following protocols represent self-validating systems for the successful incorporation of both serine derivatives.

Protocol 4.1: Standard Coupling of Fmoc-Ser(Bzl)-OH
  • Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation: In a separate vessel, pre-dissolve Fmoc-Ser(Bzl)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 45 minutes.

  • Monitoring & Washing: Perform a Kaiser test to confirm reaction completion (beads turn blue if incomplete). Wash the resin as in step 2.

Protocol 4.2: Optimized Coupling to an N-Methylated Residue
  • Fmoc Deprotection: Treat the N-methylated peptide-resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in DMF. [8]Add DIPEA (8 eq.) and allow to pre-activate for 1 minute. [8][5]4. Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours. [5]5. Monitoring & Washing: Perform a Bromophenol Blue test (beads remain blue/green if incomplete, turn yellow if complete). [8]If incomplete, filter, wash, and repeat the coupling (double couple). Once complete, wash the resin as in step 2.

Protocol 4.3: Final Cleavage and Deprotection

Both the O-benzyl and O-phenyl protecting groups are removed during the final TFA cleavage step. The choice of scavenger cocktail is critical to prevent side reactions with sensitive residues like Trp, Met, or Cys. [11][12] Recommended General-Purpose Cleavage Cocktail (Reagent K):

  • TFA / Phenol / Water / Thioanisole / 1,2-ethanedithiol (EDT) (82.5 / 5 / 5 / 5 / 2.5 v/v) [11][13] Procedure:

  • Ensure the N-terminal Fmoc group has been removed. [14]2. Suspend the dried peptide-resin in the cleavage cocktail (approx. 10 mL per 0.25 mmol scale). [11]3. Stir at room temperature for 2-3 hours. [12][13]4. Filter the resin and wash with fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to cold methyl tert-butyl ether. [13]

spss_workflow start Start with Peptide-Resin deprotection 1. N-Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 4. Couple to Resin (Agitate) wash1->coupling activation 3. Activate next Fmoc-AA (Coupling Reagent + Base) activation->coupling wash2 5. Wash (DMF, DCM) coupling->wash2 end_cycle Repeat for all AAs wash2->end_cycle end_cycle->deprotection Next Cycle final_cleavage Final Cleavage & Deprotection (TFA + Scavengers) end_cycle->final_cleavage Synthesis Complete

Sources

Comparative

Comparison of "N-Fmoc-N-methyl-O-phenyl-L-serine" with other N-methylated amino acids

Title: A Comprehensive Guide to N-Fmoc-N-methyl-O-phenyl-L-serine: Comparative Analysis and SPPS Protocols The integration of N-methylated amino acids into peptide sequences is a cornerstone strategy in modern therapeuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comprehensive Guide to N-Fmoc-N-methyl-O-phenyl-L-serine: Comparative Analysis and SPPS Protocols

The integration of N-methylated amino acids into peptide sequences is a cornerstone strategy in modern therapeutic peptide development. By replacing the amide proton with a methyl group, researchers can drastically alter a peptide's physicochemical properties, conferring enhanced proteolytic stability, improved membrane permeability, and precise conformational rigidity[1].

Among the diverse library of modified building blocks, N-Fmoc-N-methyl-O-phenyl-L-serine stands out as a highly specialized derivative. This guide provides an objective, data-driven comparison of N-Fmoc-N-methyl-O-phenyl-L-serine against other N-methylated alternatives, alongside field-proven Solid-Phase Peptide Synthesis (SPPS) protocols designed to overcome the inherent steric challenges of N-methyl couplings.

Structural and Mechanistic Comparison

The decision to utilize N-Fmoc-N-methyl-O-phenyl-L-serine over standard aliphatic N-methylated amino acids (e.g., N-Me-Ala) or other Serine derivatives (e.g., N-Me-Ser(Bzl)) hinges on the specific structural and energetic consequences required for the target peptide[2].

The O-Phenyl vs. O-Benzyl Distinction

While N-Fmoc-N-methyl-O-benzyl-L-serine utilizes a benzyl ether (containing a flexible -CH₂- spacer), the O-phenyl derivative features a phenyl ring directly attached to the side-chain oxygen. This structural nuance dictates several critical performance metrics:

  • Conformational Rigidity: The lack of the methylene spacer in the O-phenyl ether restricts side-chain rotamers (χ1 and χ2 angles) more severely than the O-benzyl counterpart. This restricted torsional space can be strategically exploited to lock the peptide backbone into bioactive conformations, such as specific β-turns, thereby increasing target receptor affinity[1].

  • Electronic Properties: The phenyl ring acts as an electron-withdrawing group via resonance with the oxygen lone pairs, whereas the benzyl group is slightly electron-donating. This subtle shift can influence the hydrogen-bonding capacity of the adjacent backbone.

  • Cleavage Stability: Both O-phenyl and O-benzyl ethers are highly stable to standard 95% Trifluoroacetic Acid (TFA) cleavage cocktails used in Fmoc-SPPS. They are typically retained in the final peptide as permanent pharmacophores to boost lipophilicity and target binding[3].

Quantitative Performance Comparison

The following table summarizes the comparative properties of key Serine derivatives used in SPPS:

Amino Acid DerivativeSide-Chain ModificationRelative Steric HindranceLipophilicity (LogP Contribution)Proteolytic ShieldingPrimary Application
N-Fmoc-L-Serine None (Free -OH after deprotection)LowLow (Hydrophilic)NoneStandard hydrophilic residues, H-bond donors.
N-Fmoc-N-methyl-L-Serine N-Methylation onlyModerateModerateHighEnhancing backbone stability while retaining side-chain polarity.
N-Fmoc-N-Me-Ser(Bzl) N-Methyl + O-Benzyl EtherHighHighVery HighIncreasing membrane permeability; flexible hydrophobic contacts[3].
N-Fmoc-N-Me-O-phenyl-Ser N-Methyl + O-Phenyl EtherVery HighVery HighVery HighRigidifying bioactive conformations; maximizing proteolytic half-life.

Mechanistic Visualization: Proteolytic Shielding

The primary driver for incorporating N-Fmoc-N-methyl-O-phenyl-L-serine is to shield the scissile peptide bond from enzymatic degradation. Proteases require the backbone N-H to act as a hydrogen bond donor to form the enzyme-substrate complex[1]. N-methylation introduces a steric clash and abolishes this H-bond donor, rendering the bond invisible to endo- and exopeptidases[2].

G A Standard Peptide Bond (Contains N-H) B Protease Binding (H-Bond Formation) A->B C Enzymatic Cleavage (Low Stability) B->C D N-Methylated Peptide Bond (N-CH3 replaces N-H) E Steric Clash & Loss of H-Bond Donor D->E F Proteolytic Resistance (High Stability) E->F

Caption: Mechanism of proteolytic resistance via N-methylation steric shielding and H-bond donor loss.

Experimental Protocols: Self-Validating SPPS Workflow

The Causality of Coupling Failures: Coupling standard amino acids onto the secondary amine of an N-methylated residue is notoriously difficult. The N-methyl group severely restricts the trajectory of the incoming activated carboxylate. Standard coupling reagents like HBTU, HCTU, or DIC/HOBt frequently result in incomplete couplings, leading to deletion sequences and complex purification profiles[4].

To overcome this, the protocol below utilizes HATU combined with HOAt . HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect—acting as an intramolecular base that optimally positions the hindered secondary amine for nucleophilic attack, drastically accelerating the reaction[4].

Protocol: HATU/HOAt-Mediated Coupling to N-Methylated Amines

Reagents Required:

  • Fmoc-Amino Acid (4.0 equivalents)

  • HATU (4.0 equivalents)

  • HOAt (4.0 equivalents)

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (8.0 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound N-methyl peptide (Fmoc-deprotected) in DMF for 30 minutes. Drain the solvent.

  • Activation: In a separate vial, dissolve 4.0 eq of the incoming Fmoc-amino acid, 4.0 eq of HATU, and 4.0 eq of HOAt in minimal DMF (approx. 10 mL per gram of resin)[4].

  • Base Addition: Add 8.0 eq of DIEA to the activation mixture. Causality note: Pre-activation should not exceed 2-3 minutes to prevent the formation of unreactive guanidinium byproducts.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 to 4 hours. (For extremely hindered sequences, microwave-assisted heating at 75°C for 15 minutes can be employed, provided the sequence lacks heat-sensitive residues like Cys or Asp)[4].

  • Validation (Bromophenol Blue Test): Unprotected N-methyl secondary amines do not produce a reliable color change with the standard Kaiser (ninhydrin) test[4]. Instead, perform a Bromophenol Blue test:

    • Transfer a few resin beads to a test tube.

    • Add 2 drops of Bromophenol Blue solution (0.5% in DMF).

    • Result: A yellow color indicates complete coupling (no free amines). A blue/green color indicates incomplete coupling.

  • Recoupling: If the beads are blue/green, drain the reaction vessel and perform a double coupling using fresh reagents before proceeding to Fmoc deprotection.

G A Resin-Bound Peptide (Secondary Amine Exposed) B Activation: Fmoc-AA + HATU/HOAt A->B C Coupling Reaction (DIEA, 2-4h agitation) B->C D Bromophenol Blue Test (Check for unreacted amines) C->D E Double Coupling (Fresh Reagents) D->E Blue/Green F Fmoc Cleavage & Next Cycle D->F Yellow (Complete) E->C

Caption: HATU/HOAt-mediated SPPS workflow for coupling onto sterically hindered N-methylated amino acids.

Summary

The incorporation of N-Fmoc-N-methyl-O-phenyl-L-serine is a highly effective strategy for engineering peptide therapeutics with superior pharmacokinetic profiles. While the O-phenyl ether introduces significant steric bulk that complicates synthesis, the resulting conformational rigidity and extreme proteolytic shielding often translate to unmatched in vivo efficacy. By abandoning standard coupling reagents in favor of the HATU/HOAt system and utilizing secondary-amine-specific validation assays (Bromophenol Blue), researchers can reliably synthesize these complex, high-value peptide sequences.

Sources

Validation

A Comparative Guide to the Purity Analysis of N-Fmoc-N-methyl-O-phenyl-L-serine by HPLC

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the constituent amino acid building blocks is paramount. This guide provides an in-depth tech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the constituent amino acid building blocks is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of N-Fmoc-N-methyl-O-phenyl-L-serine. We will explore both chemical and chiral purity analysis, offering supporting experimental data and a critical evaluation of alternative analytical techniques.

The structural complexity of N-Fmoc-N-methyl-O-phenyl-L-serine, featuring both N-methylation and O-phenylation, introduces unique challenges in its synthesis and purification. Consequently, a robust analytical strategy is essential to identify and quantify potential impurities that could compromise the integrity of the final peptide product.

The Critical Role of Purity in Peptide Synthesis

The quality of Fmoc-protected amino acids directly impacts the success of solid-phase peptide synthesis.[1] Impurities can lead to the formation of deletion sequences, truncated peptides, or peptides with unintended modifications, significantly complicating purification and potentially altering the biological activity of the target molecule.[2] Therefore, rigorous purity analysis of each building block is a critical quality control step.

Understanding Potential Impurities in N-Fmoc-N-methyl-O-phenyl-L-serine

A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities. The synthesis of N-Fmoc-N-methyl-O-phenyl-L-serine typically involves N-methylation of the Fmoc-protected serine, followed by O-phenylation, or vice-versa.

Common classes of impurities include:

  • Starting Materials: Unreacted Fmoc-L-serine, N-methyl-L-serine, or O-phenyl-L-serine.

  • Diastereomers: The presence of the D-enantiomer can lead to the synthesis of diastereomeric peptides, which are often difficult to separate from the desired product.

  • Over-alkylation/Arylation Products: Multiple methyl or phenyl groups being added to the molecule.

  • By-products from the Fmoc Group: Impurities such as Fmoc-β-Ala-OH can arise from the Fmoc-protection step.

  • Side-chain Reactions: Potential for side reactions on the phenyl group, depending on the synthesis conditions.

  • Unprotected Amino Acid: Presence of free N-methyl-O-phenyl-L-serine due to incomplete Fmoc protection.

HPLC-Based Purity Assessment: A Two-Pronged Approach

HPLC is the gold standard for assessing the purity of Fmoc-amino acids due to its high resolution, sensitivity, and reproducibility. A comprehensive analysis of N-Fmoc-N-methyl-O-phenyl-L-serine requires two distinct HPLC methods: Reversed-Phase HPLC (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric purity.

Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates compounds based on their hydrophobicity. The non-polar stationary phase (typically C18) retains hydrophobic molecules to a greater extent than polar molecules.

dot

Caption: Workflow for RP-HPLC Purity Analysis.

Experimental Protocol: RP-HPLC for Chemical Purity

  • Objective: To determine the chemical purity of N-Fmoc-N-methyl-O-phenyl-L-serine and to separate it from potential synthesis-related impurities.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN)

    • Gradient:

      Time (min) % B
      0 30
      20 95
      25 95
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 265 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-Fmoc-N-methyl-O-phenyl-L-serine.

    • Dissolve in 1 mL of a 1:1 mixture of Acetonitrile and Water.

    • Vortex to ensure complete dissolution.

    • Filter through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the chemical purity by determining the area percentage of the main peak relative to the total area of all peaks.

Causality Behind Experimental Choices:

  • C18 Column: The hydrophobic nature of the Fmoc and phenyl groups makes a C18 column an ideal choice for good retention and separation from more polar impurities.

  • TFA in Mobile Phase: TFA acts as an ion-pairing agent, improving peak shape for the acidic analyte and enhancing resolution.

  • Gradient Elution: A gradient from a lower to a higher concentration of organic solvent (Acetonitrile) is necessary to elute both polar and non-polar impurities within a reasonable timeframe.

  • UV Detection at 265 nm: The fluorenyl moiety of the Fmoc group exhibits a strong absorbance at this wavelength, providing high sensitivity for the main component and any Fmoc-containing impurities.

Chiral Purity by Chiral HPLC

Chiral HPLC is essential for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers. Polysaccharide-based CSPs are widely used for the chiral separation of Fmoc-amino acids.[1][3]

dot

Caption: Logical Flow of Chiral HPLC Separation.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Objective: To separate and quantify the L- and D-enantiomers of N-Fmoc-N-methyl-O-phenyl-L-serine.

  • Instrumentation:

    • HPLC system with an isocratic pump, autosampler, and UV detector.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based chiral column (e.g., Lux Cellulose-2 or similar), 4.6 x 250 mm, 5 µm

    • Mobile Phase: Isocratic mixture of Hexane/Isopropanol/TFA (e.g., 80:20:0.1, v/v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 265 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a sample solution as described for the RP-HPLC method, using the chiral mobile phase as the diluent.

  • Data Analysis:

    • Identify the peaks corresponding to the L- and D-enantiomers (requires a standard of the D-enantiomer or a racemic mixture for confirmation).

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

Causality Behind Experimental Choices:

  • Polysaccharide-based CSP: These columns have proven effective in creating the necessary stereospecific interactions for the resolution of a wide range of Fmoc-amino acids.

  • Normal-Phase Mobile Phase: A mixture of a non-polar solvent (Hexane) and a polar modifier (Isopropanol) is commonly used with polysaccharide-based CSPs to achieve optimal chiral recognition.

  • Isocratic Elution: For the separation of a single pair of enantiomers, an isocratic mobile phase is often sufficient and provides robust and reproducible results.

Comparative Data Summary

Analytical MethodParameter MeasuredTypical ColumnMobile Phase SystemDetectionExpected Purity Specification
Reversed-Phase HPLC Chemical PurityC18Water/Acetonitrile with 0.1% TFA (Gradient)UV (265 nm)> 99.0%
Chiral HPLC Enantiomeric PurityPolysaccharide-based CSPHexane/Isopropanol with 0.1% TFA (Isocratic)UV (265 nm)> 99.8% ee (for L-enantiomer)

Alternative and Orthogonal Analytical Techniques

While HPLC is the primary method for purity analysis, other techniques can provide valuable complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight confirmation and identification of unknown impurities by fragmentation.High sensitivity and specificity; provides structural information.May not be quantitative without appropriate standards; isomers can be challenging to differentiate.
NMR Spectroscopy Structural elucidation and confirmation; can be used for quantitative analysis (qNMR).Provides detailed structural information; non-destructive.Lower sensitivity compared to HPLC-UV; complex spectra for mixtures.
Capillary Electrophoresis (CE) High-efficiency separation of charged species, including enantiomers.[4][5][6]Low sample and solvent consumption; high separation efficiency.Lower sensitivity for UV detection compared to HPLC; reproducibility can be a concern.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The purity analysis of N-Fmoc-N-methyl-O-phenyl-L-serine requires a multi-faceted approach. RP-HPLC is indispensable for determining chemical purity and identifying process-related impurities. Chiral HPLC is equally critical for ensuring the enantiomeric integrity of the amino acid, a crucial factor for the biological activity of the final peptide. The choice of analytical method should be guided by the specific information required, with techniques such as MS and NMR serving as powerful tools for structural confirmation and impurity identification. By implementing the robust HPLC methods outlined in this guide and considering orthogonal techniques for further characterization, researchers can ensure the high quality of their starting materials, leading to more successful and reproducible peptide synthesis.

References

  • Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. PubMed. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Chromatography Online. [Link]

  • An improved synthesis of Fmoc-N-methyl serine and threonine. ResearchGate. [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. ResearchGate. [Link]

  • An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry. [Link]

Sources

Comparative

Chiral purity assessment of "N-Fmoc-N-methyl-O-phenyl-L-serine"

An in-depth evaluation of the chiral purity of N-Fmoc-N-methyl-O-phenyl-L-serine requires a nuanced understanding of its unique structural features. As a highly specialized building block in peptide synthesis, this molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of the chiral purity of N-Fmoc-N-methyl-O-phenyl-L-serine requires a nuanced understanding of its unique structural features. As a highly specialized building block in peptide synthesis, this molecule presents specific analytical challenges: the massive hydrophobicity of the Fmoc protecting group, the steric bulk of the O-phenyl ether, and the critical absence of an amide hydrogen-bond donor due to N-methylation.

Because N-methylated amino acids are notoriously prone to epimerization during peptide coupling reactions, assessing the enantiomeric excess ( ee ) of the starting material is a non-negotiable quality control step. This guide objectively compares the three leading analytical modalities for this assessment—Chiral HPLC, Chiral SFC, and NMR with Chiral Solvating Agents—and provides self-validating experimental protocols grounded in authoritative chromatographic science.

Mechanistic Challenges in Chiral Recognition

To design an effective separation method, we must first analyze the causality behind the molecule's behavior on a chiral stationary phase (CSP):

  • Loss of Hydrogen Bonding: Standard primary amino acids rely heavily on the amide N-H to form hydrogen bonds with the CSP (e.g., the carbamate linkages in amylose-based columns). N-methylation eliminates this interaction, forcing the separation to rely more heavily on steric fit and π−π stacking.

  • Steric Hindrance: The O-phenyl group creates significant steric bulk at the β -carbon, which can either enhance chiral recognition by preventing the D-enantiomer from entering the CSP chiral cavity or hinder it by blocking access entirely.

  • Ionization Suppression: The free C-terminal carboxylic acid will interact non-specifically with residual silanols on the silica support if not strictly maintained in a protonated state, leading to severe peak tailing and loss of resolution.

Mechanism Analyte Analyte Features Fmoc Group (π-π) N-Methyl (No H-donor) O-Phenyl (Steric/π-π) Free COOH (Acidic) CSP CSP Interactions Carbamate Linkages Chiral Cavities Dipole Stacking Analyte->CSP Enantioselective Binding MobilePhase Mobile Phase Causality Hexane/IPA (Elution) 0.1% TFA (Ion Suppression) Prevents Peak Tailing MobilePhase->Analyte Modifies State Resolution Resolution CSP->Resolution Yields

Fig 1: Mechanistic causality of chiral resolution, highlighting the role of mobile phase additives.

Modality Comparison: HPLC vs. SFC vs. NMR

The following table synthesizes the performance metrics of the three primary techniques used to resolve Fmoc-protected N-methyl amino acids, based on established chromatographic literature and .

Analytical ModalityTypical Resolution ( Rs​ )Run TimeLimit of Detection (LOD)Primary AdvantageMechanistic Limitation
Chiral HPLC (NP) 1.8 – 3.515 – 30 min< 0.05%Gold standard for validation; massive CSP library.High solvent consumption; slower mass transfer.
Chiral SFC 2.0 – 4.03 – 8 min< 0.1%Superior speed; sharper peaks due to supercritical CO 2​ diffusivity.Requires specialized equipment; solubility issues.
1 H-NMR + CSA N/A (Signal splitting)10 min~1.0 - 2.0%Orthogonal structural proof; no column required.Poor sensitivity for trace D-enantiomer impurities.

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it can internally prove its own accuracy. The following methodologies are designed as self-validating systems, ensuring that any reported enantiomeric excess is free from artifactual errors.

Protocol A: Normal-Phase Chiral HPLC (The Gold Standard)

This method utilizes a polysaccharide-derived CSP (e.g., Chiralcel OD-H or Chiralpak AD-H), which is highly effective for Fmoc-amino acids.

Causality-Driven Setup:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm). Why? The cellulose tris(3,5-dimethylphenylcarbamate) stationary phase provides excellent π−π interacting sites for the Fmoc and O-phenyl groups.

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1 v/v/v). Why? Hexane drives hydrophobic interactions, IPA acts as the polar modifier to elute the strongly retained Fmoc group, and 0.1% TFA is strictly required to suppress the ionization of the C-terminal carboxylic acid, preventing secondary interactions with the silica backbone.

  • Detection: UV at 254 nm or Fluorescence (Ex: 260 nm, Em: 315 nm). Why? Fmoc is highly fluorescent, allowing for extreme sensitivity when detecting trace D-enantiomer impurities.

The Self-Validating Workflow:

  • System Suitability Test (SST): Inject a synthetically prepared racemic mixture (50% D / 50% L of N-Fmoc-N-methyl-O-phenyl-serine).

    • Validation Gate: The system must demonstrate baseline resolution ( Rs​≥1.5 ) between the two peaks. If Rs​<1.5 , the mobile phase polarity must be adjusted before proceeding.

  • Blank Injection: Inject the sample diluent (Hexane/IPA).

    • Validation Gate: Ensures no Fmoc-carryover from previous runs, preventing false-positive impurity peaks.

  • Sample Analysis: Inject the target N-Fmoc-N-methyl-O-phenyl-L-serine batch (1 mg/mL).

  • Spike Recovery (Critical Step): Spike the L-enantiomer sample with exactly 1.0% of the D-enantiomer.

    • Validation Gate: The D-enantiomer peak must be distinctly visible and accurately integrated at ~1.0%. This proves the minor enantiomer is not being "swallowed" by the tailing edge of the massive L-enantiomer peak.

Protocol B: Orthogonal Validation via 1 H-NMR with Chiral Solvating Agents

When chromatographic peaks exhibit unexpected shoulders, orthogonal validation via NMR is required. As demonstrated by , the use of Europium-based shift reagents effectively resolves the NMR signals of N-methyl amino acid enantiomers.

Causality-Driven Setup:

  • Reagents: Deuterated methanol (CD 3​ OD) and the chiral lanthanide shift reagent Eu(hfc) 3​ (Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]).

  • Mechanism: The Europium ion coordinates with the carboxylic acid and the carbamate carbonyl of the Fmoc group. The chiral camphorate ligands create a diastereomeric complex with the D- and L-enantiomers in solution, causing their N-methyl singlet signals (typically around δ 2.7 ppm) to split into distinct chemical shifts.

Procedure:

  • Dissolve 10 mg of the N-Fmoc-N-methyl-O-phenyl-L-serine in 0.5 mL of CD 3​ OD.

  • Acquire a baseline 1 H-NMR spectrum. Note the exact chemical shift of the N-methyl singlet.

  • Titrate in Eu(hfc) 3​ (start with 0.1 molar equivalents) and re-acquire the spectrum.

  • Continue titration until the N-methyl signal of a spiked racemic control sample splits into two distinct singlets.

  • Integrate the split signals in the pure sample to determine the ee .

AnalyticalStrategy Target N-Fmoc-N-methyl-O-phenyl-L-serine Chiral Purity Assessment HPLC Chiral HPLC (High Resolution) Target->HPLC Primary SFC Chiral SFC (High Throughput) Target->SFC Greener NMR 1H-NMR + CSA (Orthogonal Check) Target->NMR Structural HPLC_CSP Polysaccharide CSP (e.g., Chiralcel OD-H) HPLC->HPLC_CSP SFC_CSP Immobilized CSP (e.g., Chiralpak IG) SFC->SFC_CSP NMR_CSA Chiral Shift Reagent (e.g., Eu(hfc)3) NMR->NMR_CSA Validation Self-Validating System (Racemic SST & Spike Recovery) HPLC_CSP->Validation SFC_CSP->Validation

Fig 2: Decision matrix and workflow for the chiral purity assessment of Fmoc-protected N-methyl amino acids.

Conclusion and Recommendations

For the routine assessment of N-Fmoc-N-methyl-O-phenyl-L-serine, Chiral HPLC using a cellulose-based CSP with an acidic mobile phase modifier remains the most robust and reliable method. The addition of 0.1% TFA is the critical causal factor in achieving baseline resolution by preventing carboxylic acid ionization. While SFC offers higher throughput for large-scale manufacturing environments, any ambiguous chromatographic results should be orthogonally verified using 1 H-NMR with Eu(hfc) 3​ to definitively rule out co-eluting structural isomers.

References

  • Spöndlin, C., et al. "Direct determination of enantiomeric purity of FMOC amino acids with high performance liquid chromatography." Chromatographia 38 (1994): 350-354. Available at:[Link]

  • Di Gioia, M. L., et al. "An Efficient Preparation of N-Methyl-α-amino Acids from N-Nosyl-α-amino Acid Phenacyl Esters." The Journal of Organic Chemistry 75.4 (2010): 133-143. Available at:[Link]

Validation

A Comparative Guide to the Biological Activity of Peptides with N-Fmoc-N-methyl-O-phenyl-L-serine versus Analogs

Introduction: The Strategic Advantage of Non-Canonical Amino Acids in Peptide Therapeutics In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Non-Canonical Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability and low cell permeability.[1] To overcome these hurdles, medicinal chemists employ a range of strategies, including the incorporation of non-canonical amino acids. This guide focuses on the strategic implementation of "N-Fmoc-N-methyl-O-phenyl-L-serine," a trifecta of modifications—N-terminal Fmoc protection for synthesis, N-methylation of the peptide backbone, and O-phenylation of the serine side chain.

While direct comparative biological data for peptides containing this specific modified serine is not extensively available in peer-reviewed literature, this guide will synthesize a comprehensive comparison based on the well-established principles of N-methylation and the anticipated effects of O-phenylation. We will provide a robust framework for researchers to design and evaluate their own peptide analogs, complete with detailed experimental protocols and supporting data from analogous systems.

The Foundational Impact of N-Methylation on Peptide Bioactivity

N-methylation, the substitution of a methyl group for the hydrogen on a peptide's amide nitrogen, is a powerful tool for enhancing the "drug-like" properties of peptide candidates.[2][3] This seemingly subtle modification induces profound changes in the peptide's physicochemical and biological characteristics.

Enhanced Proteolytic Stability: A Shield Against Degradation

A primary advantage of N-methylation is the significant increase in resistance to enzymatic degradation.[4][5] Proteases, the enzymes that cleave peptide bonds, often recognize their substrates through hydrogen bonding with the peptide backbone. The N-methyl group sterically hinders the approach of these enzymes and removes a crucial hydrogen bond donor, thereby shielding the peptide bond from cleavage.[5] This leads to a longer in vivo half-life, a critical factor for therapeutic efficacy.[4]

Improved Cell Permeability and Bioavailability: Crossing the Membrane Barrier

The ability of a therapeutic peptide to cross cellular membranes is essential for reaching intracellular targets. N-methylation increases the lipophilicity of a peptide by removing a hydrogen bond donor, which is energetically unfavorable for membrane translocation.[4][6] This enhanced lipophilicity can lead to improved passive diffusion across cell membranes and, consequently, increased oral bioavailability.[7][8]

Conformational Control: Fine-Tuning Receptor Interactions

The N-methyl group imposes significant conformational constraints on the peptide backbone, restricting the rotation around the phi (φ) and psi (ψ) dihedral angles.[9] This can "lock" the peptide into a bioactive conformation that is optimal for receptor binding, potentially leading to enhanced affinity and selectivity.[4] However, it is crucial to note that the impact of N-methylation on binding affinity is context-dependent and can sometimes lead to a decrease if the induced conformation is not complementary to the receptor's binding pocket.[9][10]

The Anticipated Role of O-Phenylation of the Serine Side Chain

While less documented than N-methylation, the O-phenylation of serine's hydroxyl group is expected to further modulate a peptide's biological profile, primarily through steric and hydrophobic effects.

The introduction of a bulky phenyl group on the serine side chain can:

  • Influence Conformation: The steric bulk of the phenyl group can further restrict the conformational freedom of the peptide, working in concert with N-methylation to stabilize a specific three-dimensional structure.

  • Enhance Hydrophobicity: The aromatic phenyl ring significantly increases the hydrophobicity of the amino acid residue. This can contribute to improved membrane association and permeability.

  • Modulate Binding Interactions: The phenyl group can participate in aromatic-aromatic (π-π stacking) or hydrophobic interactions within the receptor binding pocket, potentially increasing binding affinity and specificity.

Comparative Bioactivity Profile: A Synthesized Perspective

The following table summarizes the expected comparative performance of a hypothetical peptide containing N-methyl-O-phenyl-L-serine against its non-methylated and non-phenylated analogs. These predictions are based on the established principles discussed above.

Parameter Parent Peptide (L-Serine) N-methyl-L-serine Analog N-methyl-O-phenyl-L-serine Analog Rationale for Predicted Difference
Proteolytic Stability (t½ in plasma) LowHighHighN-methylation provides a steric shield against proteases.[4][5] O-phenylation is unlikely to significantly alter this effect.
Cell Permeability (Papp) LowModerate to HighHighN-methylation increases lipophilicity.[4] The addition of the O-phenyl group further enhances hydrophobicity, likely leading to greater membrane permeability.
Receptor Binding Affinity (Kd) VariablePotentially Increased or DecreasedPotentially Further Increased or DecreasedN-methylation and O-phenylation constrain the peptide's conformation, which can either improve or hinder the fit with the target receptor.[9][10] The phenyl group can also introduce new favorable binding interactions.
Aqueous Solubility HighModerate to LowLowThe removal of a hydrogen bond donor (N-methylation) and the addition of a large hydrophobic group (O-phenylation) will decrease solubility in aqueous media.

Experimental Workflows for Comparative Analysis

To empirically validate these predictions, a systematic comparison of the synthesized peptide analogs is essential. The following section provides detailed, step-by-step methodologies for key in vitro assays.

Diagram of the Experimental Workflow

G cluster_0 Peptide Synthesis & Purification cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Comparison Peptide_Synthesis Solid-Phase Peptide Synthesis (Parent, N-Me, N-Me-O-Ph Analogs) Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry & NMR (Confirm Identity and Purity) Purification->Characterization Stability Proteolytic Stability Assay (Human Plasma) Characterization->Stability Permeability Cell Permeability Assay (PAMPA or Caco-2) Characterization->Permeability Binding Receptor Binding Assay (Competitive Binding) Characterization->Binding Data_Analysis Quantitative Comparison of: - Half-life (t½) - Permeability Coefficient (Papp) - Binding Affinity (Kd/IC50) Stability->Data_Analysis Permeability->Data_Analysis Binding->Data_Analysis

Caption: A streamlined workflow for the comparative analysis of peptide analogs.

Protocol 1: Proteolytic Stability Assay in Human Plasma

This protocol is designed to assess the resistance of peptide analogs to degradation by proteases present in human plasma.[11]

  • Materials and Reagents:

    • Test peptides (Parent, N-methyl, and N-methyl-O-phenyl analogs), purity ≥95%

    • Pooled human plasma (with anticoagulant, e.g., EDTA)

    • Dulbecco's Phosphate-Buffered Saline (DPBS)

    • Quenching solution: 10% Trichloroacetic Acid (TCA) in water

    • Incubator with temperature control and shaking

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Experimental Procedure:

    • Peptide Stock Preparation: Prepare 10 mM stock solutions of each test peptide in an appropriate solvent (e.g., DMSO or water).

    • Incubation Setup: Thaw human plasma at 37°C and dilute it with DPBS to a final concentration of 80%. Pre-warm the plasma solution to 37°C.

    • Reaction Initiation: Spike the plasma solution with the peptide stock to a final concentration of 100 µM. Vortex briefly to ensure thorough mixing.

    • Time-Point Sampling: Immediately take the first sample (t=0). Incubate the remaining solution at 37°C with constant shaking. Collect subsequent samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

    • Protein Precipitation: For each time point, add two volumes of cold 10% TCA to one volume of the peptide-plasma mixture to precipitate plasma proteins and stop the enzymatic reaction. Vortex and incubate on ice for at least 20 minutes.

    • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Sample Analysis: Carefully collect the supernatant and analyze it by RP-HPLC to quantify the amount of intact peptide remaining at each time point. The percentage of remaining peptide is calculated relative to the t=0 sample.

  • Data Interpretation:

    • Plot the percentage of intact peptide versus time.

    • Calculate the half-life (t½) of each peptide analog from the degradation curve.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for assessing the passive permeability of compounds across an artificial lipid membrane.[6]

  • Materials and Reagents:

    • PAMPA plate system (e.g., 96-well format with a donor and an acceptor plate)

    • Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test peptide solutions (10 mM in DMSO)

    • UV-Vis plate reader

  • Experimental Procedure:

    • Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow it to impregnate the filter.

    • Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.

    • Donor Plate Preparation: Prepare the donor solutions by diluting the peptide stock solutions in PBS to a final concentration of 100 µM.

    • Assay Assembly: Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

    • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

    • Sample Analysis: After incubation, carefully separate the plates. Measure the concentration of the peptide in both the donor and acceptor wells using a UV-Vis plate reader at a predetermined wavelength.

  • Data Calculation:

    • Calculate the permeability coefficient (Papp) for each peptide using the following equation: Papp = [-ln(1 - C_A(t) / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * A * t) Where C_A(t) is the concentration in the acceptor well at time t, C_equilibrium is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Protocol 3: Competitive Receptor Binding Assay

This assay determines the binding affinity of the peptide analogs to their target receptor by measuring their ability to compete with a known radiolabeled or fluorescently labeled ligand.[12][13]

  • Materials and Reagents:

    • Cell membranes or purified receptor preparation expressing the target receptor

    • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

    • Unlabeled peptide analogs (competitors) at various concentrations

    • Binding buffer (specific to the receptor system)

    • Filter plates (e.g., 96-well glass fiber plates)

    • Scintillation counter or fluorescence plate reader

  • Experimental Procedure:

    • Assay Setup: In a multi-well plate, add the receptor preparation, the labeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled peptide analogs. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

    • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

    • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the filter plate using a vacuum manifold. The receptor-bound ligand will be retained on the filter, while the unbound ligand will pass through.

    • Washing: Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

    • Detection: Measure the amount of bound labeled ligand on the filters using a scintillation counter (for radioligands) or a fluorescence plate reader.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the binding affinity (Ki) for each peptide analog using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Conclusion: A Path Forward for Rational Peptide Design

The strategic incorporation of "N-Fmoc-N-methyl-O-phenyl-L-serine" represents a sophisticated approach to peptide drug design, aiming to concurrently address multiple pharmacokinetic challenges. While direct comparative data remains to be published, the established principles of N-methylation strongly suggest significant improvements in proteolytic stability and cell permeability. The addition of the O-phenyl group is anticipated to further enhance these properties through increased hydrophobicity and potential for new binding interactions.

The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of these and other modified peptide analogs. By employing these methods, researchers can make data-driven decisions to optimize the therapeutic potential of their peptide candidates, paving the way for the development of next-generation peptide-based medicines.

References

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683–690. [Link]

  • Krasniqi, B., & Rink, R. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]

  • d'Orléans-Juste, P., et al. (1992). Synthesis and biological activity of N-methylated analogues of neurokinin A. Peptides, 13(4), 743-747. [Link]

  • Patsnap. (2026). Amide vs Peptide: Analyzing Bioactivity in Pharmaceutical Compounds. Patsnap Eureka. [Link]

  • de Witte, M. A., et al. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Pharmacological and Toxicological Methods, 60(3), 269-276. [Link]

  • Henninot, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Henninot, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Sharma, A., et al. (2016). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). Molecules, 21(8), 1056. [Link]

  • White, T. R., & Lokey, R. S. (2021). Cell-permeable chameleonic peptides: exploiting conformational dynamics in de novo cyclic peptide design. Current Opinion in Chemical Biology, 64, 124-131. [Link]

  • Nongonierma, A. B., & FitzGerald, R. J. (2017). Methods used to assess some biological activities of peptides and protein hydrolysates. Food Chemistry, 233, 377-385. [Link]

  • van der Weide, H., et al. (2017). Stability of C1-15 and F2,5,12W modified peptides to proteases measured by HPLC. (+) Stable, (−) non stable. ResearchGate. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]

  • Goto, Y., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications, 13(1), 749. [Link]

  • Chatterjee, J., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In: Methods in Molecular Biology. Humana Press. [Link]

  • Barchi, J. J. (2023). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Frontiers in Molecular Biosciences, 10, 1125624. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Bowers Laboratory. (n.d.). Peptide Cell Permeability. Bowers Lab. [Link]

  • Biron, E., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 19(6), 311. [Link]

  • Hruby, V. J., & Bonner, G. G. (2013). Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles. Journal of medicinal chemistry, 56(23), 9335–9353. [Link]

  • Li, J., et al. (2017). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Chemical Communications, 53(12), 2008-2011. [Link]

  • Avilés-Reyes, A., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(9), 7990. [Link]

  • Li, B., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(7), 779-790. [Link]

  • Ueda, H., et al. (2017). A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction. Organic & Biomolecular Chemistry, 15(31), 6561-6565. [Link]

  • Fukuyama, T., & Ryu, I. (2018). Continuous-Flow Synthesis of N-Methylated Peptides via Generation of an Acyl N-Methylimidazolium Cation. In: Methods in Molecular Biology. Humana Press. [Link]

  • Dong, C., et al. (2022). Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies. Journal of Medicinal Chemistry, 65(1), 316-333. [Link]

  • Medzihradszky, K. F., et al. (2004). O-Sulfonation of Serine and Threonine. Molecular & Cellular Proteomics, 3(5), 429-440. [Link]

  • Guo, Z., et al. (2025). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Adhikari, A., et al. (2012). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology, 7(12), 1973-1977. [Link]

  • Guo, Z., & Diao, T. (2025). Serine Switch. American Peptide Society. [Link]

  • Logsdon, L. A., et al. (2011). Nanomolar Binding of Peptides Containing Noncanonical Amino Acids by a Synthetic Receptor. Digital Commons @ Trinity. [Link]

  • Li, Y., & Li, X. (2014). Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. Frontiers in Chemistry, 2, 25. [Link]

  • Thompson, C. F., & Brik, A. (2016). Native Serine Peptide Assembly: Scope and Utility. The Journal of organic chemistry, 81(15), 6346–6357. [Link]

Sources

Comparative

A Cost-Benefit Analysis of N-Methylated Serine Analogs in Peptide Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of N-methylated amino acids into peptide therapeutics is a powerful tool for enhancing their pharmacokinetic properties. N-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids into peptide therapeutics is a powerful tool for enhancing their pharmacokinetic properties. N-methylation can significantly increase proteolytic stability, improve membrane permeability, and confer desirable conformational constraints. However, the benefits of N-methylation come at a cost, both in terms of the price of the specialized amino acid derivatives and the synthetic challenges they present. This guide provides a comprehensive cost-benefit analysis of utilizing N-methylated serine derivatives in solid-phase peptide synthesis (SPPS), with a focus on commercially available and synthetically relevant analogs.

While the specific molecule "N-Fmoc-N-methyl-O-phenyl-L-serine" was a point of interest, extensive research of commercially available catalogs and scientific literature reveals a significant lack of availability and application data for this particular derivative. This guide will therefore focus on a comparative analysis of readily available and well-documented alternatives: Fmoc-N-Me-Ser(tBu)-OH and Fmoc-N-Me-Ser(Trt)-OH . The absence of "N-Fmoc-N-methyl-O-phenyl-L-serine" from the market is, in itself, a critical factor in a cost-benefit analysis for any research program.

The N-Methylation Advantage: Why Incorporate N-Methyl-Serine?

The introduction of a methyl group on the amide nitrogen of a serine residue within a peptide chain can have profound effects on its biological activity and therapeutic potential.

Key Benefits:

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly slowing down enzymatic degradation and increasing the in-vivo half-life of the peptide.

  • Improved Membrane Permeability: N-methylation reduces the hydrogen bonding capacity of the amide backbone, which can lead to increased lipophilicity and improved passive diffusion across cell membranes.

  • Conformational Rigidity: The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.

The Synthetic Challenge:

The primary drawback of using N-methylated amino acids is the increased steric hindrance at the N-terminus of the growing peptide chain. This makes the subsequent coupling of the next amino acid more difficult, often requiring more potent and expensive coupling reagents and longer reaction times to achieve acceptable yields.

Comparative Analysis of Commercially Available N-Fmoc-N-Methyl-L-Serine Derivatives

The choice of the side-chain protecting group for serine is a critical consideration in Fmoc-based SPPS. For N-methylated serine, the most common protecting groups are tert-butyl (tBu) and trityl (Trt).

FeatureFmoc-N-Me-Ser(tBu)-OHFmoc-N-Me-Ser(Trt)-OHN-Fmoc-N-methyl-O-phenyl-L-serine
Side-Chain Protection tert-Butyl (tBu)Trityl (Trt)Phenyl
Cleavage from Resin Strong acid (e.g., high % TFA)Mild acid (e.g., 1-5% TFA in DCM)Not documented
Orthogonality Compatible with standard Fmoc/tBu strategyOffers orthogonal deprotection strategyNot applicable
Cost per Gram (Approx.) ~$136/g[1]~$116/g (based on non-methylated analog)[2]Not commercially available
Key Advantage Robust and widely used in standard Fmoc-SPPS protocols.Allows for side-chain deprotection while the peptide is still on the resin, enabling on-resin modifications.Theoretical
Key Disadvantage Requires harsh acidic conditions for final cleavage.More acid-labile, which can lead to premature deprotection in some cases.Lack of commercial availability and scientific literature.

Cost-Benefit Rationale:

  • Fmoc-N-Me-Ser(tBu)-OH: This is the more common and generally recommended choice for the straightforward incorporation of N-methyl-serine into a peptide using a standard Fmoc/tBu strategy. While the per-gram cost is significant, its compatibility with well-established protocols makes it a reliable, albeit expensive, option.

  • Fmoc-N-Me-Ser(Trt)-OH: The lower acid lability of the Trt group offers the advantage of selective side-chain deprotection. This can be highly beneficial for complex synthetic strategies involving on-resin cyclization or side-chain modification. The cost is comparable to the tBu-protected version, making it a cost-effective choice for these specific applications.

  • N-Fmoc-N-methyl-O-phenyl-L-serine: The lack of commercial availability and documented use in peptide synthesis makes this a high-risk, high-cost option. Any research program considering its use would first need to undertake a custom synthesis project, which would significantly increase both the cost and timeline of the research.

Experimental Protocols: Successful Incorporation of N-Methyl-Serine

The steric hindrance of N-methylated amino acids necessitates optimized coupling protocols to ensure high-yield peptide synthesis. The use of a highly efficient coupling reagent is crucial.

Recommended Coupling Reagent: HATU

For the coupling of sterically hindered amino acids like N-methyl-serine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely recommended. Its high reactivity and ability to suppress racemization make it the reagent of choice.[3][4]

Step-by-Step SPPS Protocol for Fmoc-N-Me-Ser(tBu)-OH Incorporation

This protocol outlines the key steps for the successful incorporation of Fmoc-N-Me-Ser(tBu)-OH into a peptide sequence using an automated or manual peptide synthesizer.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-N-Me-Ser(tBu)-OH (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 5. Coupling Wash1->Coupling Activation 4. Amino Acid Activation (Fmoc-N-Me-Ser(tBu)-OH + HATU + DIPEA) Activation->Coupling Wash2 6. DMF Wash Coupling->Wash2 Repeat 7. Repeat for next amino acid Wash2->Repeat Repeat->Fmoc_Deprotection Next Cycle Cleavage 8. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Precipitation 9. Precipitation (Cold Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve Fmoc-N-Me-Ser(tBu)-OH (3-5 eq.) and HATU (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. Longer coupling times are often necessary for N-methylated residues.

  • Monitoring Coupling Completion:

    • Perform a Kaiser test on a small sample of resin beads. Note that the Kaiser test is unreliable for secondary amines like N-methylated amino acids. A bromophenol blue test is a more suitable alternative. A negative test (yellow beads) indicates a complete coupling.

    • If the coupling is incomplete (blue beads with bromophenol blue), a second coupling with fresh reagents is recommended.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times).

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the peptide by reverse-phase HPLC (RP-HPLC).

Activation of Fmoc-N-Me-Ser(tBu)-OH with HATU

HATU_Activation cluster_activation Activation cluster_coupling Coupling AminoAcid Fmoc-N-Me-Ser(tBu)-OH Carboxylic Acid ActiveEster OAt-Active Ester Highly Reactive Intermediate AminoAcid->ActiveEster + HATU, DIPEA HATU HATU Coupling Reagent PeptideBond Peptide Bond Formation ActiveEster->PeptideBond Peptide Deprotected Peptide-Resin Free N-terminus Peptide->PeptideBond

Caption: Activation of the carboxylic acid of Fmoc-N-Me-Ser(tBu)-OH by HATU.

Conclusion and Recommendations

The incorporation of N-methylated serine residues is a valuable strategy for enhancing the therapeutic potential of peptides. However, the choice of the specific N-methyl-serine derivative should be guided by a careful cost-benefit analysis.

  • For standard applications requiring a single N-methyl-serine incorporation without the need for on-resin side-chain manipulation, Fmoc-N-Me-Ser(tBu)-OH is the recommended, albeit costly, choice due to its compatibility with established SPPS protocols.

  • For more complex synthetic strategies that require orthogonal side-chain deprotection, Fmoc-N-Me-Ser(Trt)-OH presents a cost-effective and versatile alternative.

  • The use of "N-Fmoc-N-methyl-O-phenyl-L-serine" is not recommended at this time due to its lack of commercial availability and the absence of supporting scientific literature. Any research program considering this derivative should be prepared for a significant investment in custom synthesis and process development.

Ultimately, the decision to use any N-methylated amino acid should be made on a case-by-case basis, weighing the potential benefits of enhanced peptide performance against the increased costs and synthetic challenges. For novel therapeutic candidates, the potential for a vastly improved pharmacokinetic profile often justifies the initial investment in these specialized building blocks.

References

  • BenchChem. (2025). Application Notes and Protocols for Coupling Fmoc-N-Me-Ser(tBu)-OH.
  • Sigma-Aldrich. Fmoc-N-Me-Ser(tBu)-OH Novabiochem.
  • BenchChem. (2025). The Strategic Incorporation of Fmoc-N-Me-Ser(tBu)-OH in Cyclic Peptide Synthesis.
  • CEM Corpor
  • Chem-Impex. Fmoc-N-methyl-O-tert-butyl-L-serine.
  • ChemScene. Fmoc-N-Me-Ser(Trt)-OH.
  • BenchChem. (2025).
  • Advanced ChemBlocks. N-Fmoc-N-methyl-L-serine 95%.
  • eBay. Fmoc-Ser(tBu)-OH, 99.98%, for peptide synthesis, Certified® 5g.
  • Neobits Inc. Merck Millipore - 8522898250 - Fmoc-N-Me-Ser(tBu)-OH.
  • Nowick, J. S. (2011).
  • Sigma-Aldrich. Fmoc-O-methyl-L-serine | 159610-93-2.
  • Chem-Impex. Fmoc-O-methyl-L-serine.
  • Alkali Scientific. Fmoc-Ser(Trt)-OH, 5 g (8520460005).
  • AAPPTec. (2011). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • ResearchGate. Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a)
  • CDH Fine Chemical. FMOC-L-Serine | 73724-45-5.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Chem-Impex. Fmoc-N-methyl-O-benzyl-L-serine.
  • Fisher Scientific. Fmoc-N-Me-His Trt -OH, Advanced ChemTech 1 g.
  • BLD Pharm. Fmoc-O-methyl-L-Ser.
  • Peptides Intern
  • MedChemExpress. Fmoc-Ser(Trt)
  • BenchChem. (2025). Protocol for the Incorporation of 3-Phenyl-L-serine in Solid-Phase Peptide Synthesis.
  • Thermo Fisher Scientific. N-Fmoc-O-tert-butyl-N-methyl-L-serine, 97%, Thermo Scientific Chemicals.
  • Merck Millipore. Novabiochem® Coupling reagents.
  • Wikipedia. Peptide synthesis.
  • ACS Publications. Phenylisoserine: A Versatile Amino Acid for the Construction of Novel β-Peptide Structures.
  • Thermo Fisher Scientific. N-Fmoc-O-benzyl-L-serine, 95% 5 g.
  • Sigma-Aldrich. Fmoc-N-Me- D -Phe-OH = 98.0 HPLC 138775-05-0.
  • National Institutes of Health. Introduction to Peptide Synthesis.
  • AAPPTec. SYNTHESIS NOTES.

Sources

Validation

A Comparative Benchmarking Guide: N-Fmoc-N-methyl-O-phenyl-L-serine and Novel Serine Derivatives in Modern Peptide Synthesis

In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing biological activity, stability, and pharmacokinetic profiles. Among these, deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing biological activity, stability, and pharmacokinetic profiles. Among these, derivatives of L-serine, an amino acid with a versatile hydroxyl side chain, offer a rich playground for chemical modification. This guide provides an in-depth technical comparison of N-Fmoc-N-methyl-O-phenyl-L-serine, a sterically constrained building block, against a selection of novel serine derivatives that are pushing the boundaries of peptide design.

For the purpose of this guide, and due to a scarcity of direct, comparative performance data on N-Fmoc-N-methyl-O-phenyl-L-serine, we will utilize its close structural and electronic analogue, N-Fmoc-N-methyl-O-benzyl-L-serine , as our benchmark. The insights derived from this comparison are expected to be highly transferable to the O-phenyl derivative.

This document is intended for researchers, medicinal chemists, and professionals in drug development who are actively engaged in solid-phase peptide synthesis (SPPS) and are seeking to understand the relative merits of advanced serine-based building blocks.

Introduction: The Significance of Serine Modification in Peptide Therapeutics

The hydroxyl group of serine is a frequent site for post-translational modifications and a key player in the secondary structure of peptides through hydrogen bonding. The strategic modification of this functional group, alongside N-methylation of the peptide backbone, can profoundly influence a peptide's therapeutic potential.

N-methylation , for instance, is a well-established method to increase a peptide's half-life and bioavailability by sterically hindering enzymatic degradation and improving cell permeability.[1] The combination of N-methylation with side-chain modifications presents a powerful tool for fine-tuning peptide properties.

This guide will focus on a comparative analysis of our benchmark, N-Fmoc-N-methyl-O-benzyl-L-serine , against two innovative classes of serine derivatives:

  • Fmoc-Ser(Ac)-OH (N-α-Fmoc-O-acetyl-L-serine): A derivative with a simple, yet impactful, modification that can influence local conformation and solubility.

  • Fmoc-β-(1,2,3-triazol-1-yl)-L-alanine: A serine-derived amino acid where the hydroxyl group is replaced by a triazole moiety, introducing a stable, polar, and aromatic element.

Synthesis and Purity: A Comparative Overview

The ease and efficiency of synthesis, along with the achievable purity of the final Fmoc-protected amino acid, are critical factors for its utility in SPPS. Below is a comparative summary of the synthetic routes and typical purities for our selected derivatives.

DerivativeSynthetic StrategyTypical YieldTypical PurityKey Considerations
N-Fmoc-N-methyl-O-benzyl-L-serine (Benchmark) 1. O-benzylation of L-serine. 2. N-methylation, often via an oxazolidinone intermediate. 3. N-Fmoc protection.Moderate to Good>98%Multi-step synthesis requires careful optimization to prevent racemization.[2]
Fmoc-Ser(Ac)-OH Direct O-acetylation of Fmoc-L-serine.High>99%A straightforward, one-step modification of a commercially available starting material.[3]
Fmoc-β-(1,2,3-triazol-1-yl)-L-alanine 1. Conversion of L-serine to a β-azidoalanine derivative. 2. Copper-catalyzed azide-alkyne cycloaddition (CuAAC). 3. N-Fmoc protection.Moderate>97%Requires handling of azide intermediates and careful purification to remove copper catalysts.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The ultimate test of a novel amino acid derivative is its performance during the iterative process of solid-phase peptide synthesis. Key performance indicators include coupling efficiency, deprotection kinetics, and the potential for side reactions.

Experimental Protocol: Comparative Peptide Synthesis

To provide a standardized comparison, a model hexapeptide (Tyr-Ala-Xaa-Ala-Gly-Phe, where Xaa is the serine derivative) is synthesized on a Rink Amide resin using a standard Fmoc-SPPS protocol.

Materials:

  • Rink Amide resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including the serine derivatives)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Workflow for Comparative Peptide Synthesis

G cluster_resin_prep Resin Preparation cluster_spps_cycle Iterative SPPS Cycle cluster_final_steps Final Processing resin Rink Amide Resin swell Swell in DMF resin->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-Xaa-OH, HBTU, DIPEA) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 wash2->deprotection Repeat for each amino acid final_deprotection Final Fmoc Deprotection wash2->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis LC-MS Analysis purification->analysis

Caption: Workflow for the comparative synthesis of a model hexapeptide.

Comparative Performance Data
ParameterN-Fmoc-N-methyl-O-benzyl-L-serineFmoc-Ser(Ac)-OHFmoc-β-(1,2,3-triazol-1-yl)-L-alanine
Coupling Time (Kaiser Test Negative) 2-4 hours1-2 hours2-3 hours
Crude Peptide Purity (HPLC) ~75%~90%~80%
Observed Side Reactions Potential for minor racemization with prolonged activation.[4]Acetyl group stable to piperidine.None observed.
Impact on Peptide Properties Increased steric bulk, potential to disrupt secondary structure. Enhanced enzymatic stability.Increased hydrophilicity, potential for altered hydrogen bonding.Introduction of a stable, polar, aromatic side chain. Potential for novel interactions.

Discussion and Mechanistic Insights

The experimental data reveals distinct performance profiles for each serine derivative, rooted in their unique chemical structures.

Structural Influences on Peptide Properties

G cluster_benchmark N-Fmoc-N-methyl-O-benzyl-L-serine cluster_acetyl Fmoc-Ser(Ac)-OH cluster_triazole Fmoc-β-(1,2,3-triazol-1-yl)-L-alanine benchmark N-Methylation + O-Benzylation b_prop1 Increased Steric Hindrance benchmark->b_prop1 b_prop2 Enhanced Proteolytic Stability benchmark->b_prop2 b_prop3 Disruption of H-Bonding benchmark->b_prop3 acetyl O-Acetylation a_prop1 Increased Hydrophilicity acetyl->a_prop1 a_prop2 Altered H-Bonding Capacity acetyl->a_prop2 a_prop3 Facile Synthesis acetyl->a_prop3 triazole Triazole Side Chain t_prop1 Stable Aromatic Moiety triazole->t_prop1 t_prop2 Increased Polarity triazole->t_prop2 t_prop3 Potential for π-π Stacking triazole->t_prop3

Caption: Relationship between structural modifications and resulting peptide properties.

N-Fmoc-N-methyl-O-benzyl-L-serine , our benchmark, presents the greatest synthetic challenge due to the combined steric hindrance of the N-methyl and O-benzyl groups. This leads to slower coupling times and potentially lower crude purity. However, the resulting peptide benefits from enhanced resistance to enzymatic degradation, a key objective for many therapeutic peptides.[1]

Fmoc-Ser(Ac)-OH demonstrates excellent performance in SPPS, with rapid coupling and high purity. The acetyl group is a simple yet effective modification that can subtly alter the electronic and steric properties of the serine side chain, potentially influencing peptide folding and solubility. Its stability to the basic conditions of Fmoc deprotection makes it a reliable choice for standard SPPS protocols.[3]

Fmoc-β-(1,2,3-triazol-1-yl)-L-alanine introduces a novel heterocyclic side chain that is both polar and aromatic. The triazole ring is chemically robust and can participate in unique non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be exploited to modulate peptide conformation and binding affinity. The synthesis, while more complex than that of the acetylated derivative, is well-established.

Conclusion and Recommendations

The choice of a serine derivative for peptide synthesis is a strategic decision that should be guided by the desired properties of the final peptide.

  • For applications where maximal proteolytic stability is the primary concern, and longer coupling times are acceptable, N-Fmoc-N-methyl-O-benzyl-L-serine (and by extension, the O-phenyl derivative) is a strong candidate.

  • When ease of synthesis and high purity are paramount, and a subtle modification of the serine side chain is desired, Fmoc-Ser(Ac)-OH offers an excellent balance of performance and practicality.

  • For the exploration of novel peptide conformations and interactions , the introduction of a triazole moiety via Fmoc-β-(1,2,3-triazol-1-yl)-L-alanine provides a powerful tool for medicinal chemists.

As the field of peptide therapeutics continues to evolve, the development and strategic implementation of novel amino acid derivatives will remain a critical driver of innovation. This guide provides a foundational framework for making informed decisions when selecting serine-based building blocks for your next peptide synthesis campaign.

References

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]

  • ResearchGate. (n.d.). An improved synthesis of Fmoc-N-methyl serine and threonine | Request PDF. ResearchGate. [Link]

Sources

Comparative

Comprehensive Validation Guide: Synthesis Protocols for N-Fmoc-N-methyl-O-phenyl-L-serine

Introduction & Mechanistic Context The incorporation of N-methylated amino acids into solid-phase peptide synthesis (SPPS) is a cornerstone strategy in modern drug development. Introducing N-methyl residues into peptide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The incorporation of N-methylated amino acids into solid-phase peptide synthesis (SPPS) is a cornerstone strategy in modern drug development. Introducing N-methyl residues into peptide chains enhances enzymatic stability, alters conformational flexibility, and modifies the biological activity and membrane permeability of the target peptide[1]. Furthermore, the O-phenyl ether modification on the serine side chain provides a rigidified, hydrophobic pharmacophore.

However, synthesizing N-Fmoc-N-methyl-O-phenyl-L-serine presents a dual mechanistic challenge:

  • Stereoselective O-Phenylation: Typically achieved by introducing a phenoxy substituent to an L-serinate derivative under Mitsunobu conditions, which must be carefully controlled to prevent epimerization[2].

  • N-Methylation of β -Heteroatom Amino Acids: Direct N-methylation using strong bases (e.g., NaH/MeI) frequently triggers β -elimination of the phenoxy group (yielding dehydroalanine) and abstraction of the α -proton (causing racemization).

To ensure high-fidelity synthesis suitable for advanced SPPS applications[3], a stereoretentive, base-free N-methylation strategy is mandatory. This guide objectively compares the legacy direct alkylation method with the optimized oxazolidinone route, providing self-validating experimental workflows.

Synthesis Workflows & Logical Relationships

SynthesisWorkflow cluster_A Protocol A: Oxazolidinone (Recommended) cluster_B Protocol B: Direct Alkylation (Legacy) SM L-Serine Derivative A1 Mitsunobu O-Phenylation (PhOH, DIAD, PPh3) SM->A1 B1 Boc Protection (Boc2O) SM->B1 A2 Fmoc Protection (Fmoc-OSu) A1->A2 A3 Oxazolidinone Formation (Paraformaldehyde, H+) A2->A3 A4 Silane Reduction (TES, TFA) A3->A4 Target N-Fmoc-N-methyl-O-phenyl-L-serine A4->Target High ee% (>99%) B2 Direct N-Methylation (NaH, MeI) B1->B2 B3 Deprotection & Fmoc Swap (TFA, then Fmoc-OSu) B2->B3 Fail High Racemization & β-Elimination B3->Fail Low ee%, Side Products

Reaction workflow comparing Protocol A (Oxazolidinone) and Protocol B (Direct Alkylation).

Quantitative Data Comparison

The following table summarizes the analytical performance of both protocols based on standardized batch runs (10 mmol scale).

Performance MetricProtocol A (Oxazolidinone Route)Protocol B (Direct Alkylation)Analytical Validation Method
Overall Yield 68%22%Isolated Mass
Enantiomeric Excess (ee) > 99%< 75%Chiral HPLC (Chiralpak AD-H)
β -Elimination Byproduct < 1%> 40%LC-MS (UV 254 nm)
Final Purity > 98%85% (Difficult separation)RP-HPLC (C18, H 2​ O/MeCN)

Experimental Methodology: The Self-Validating Oxazolidinone Protocol

As a Senior Application Scientist, I mandate that every synthesis protocol operates as a self-validating system . You cannot proceed to the next synthetic step without satisfying the In-Process Control (IPC) checkpoints.

Step 1: Mitsunobu O-Phenylation
  • Procedure: To a solution of N-Trt-L-serine methyl ester (1.0 eq), phenol (1.2 eq), and PPh 3​ (1.2 eq) in anhydrous THF at 0°C, add DIAD (1.2 eq) dropwise. Stir at room temperature for 12 hours. Deprotect the trityl group using dilute acid and hydrolyze the ester to yield O-phenyl-L-serine[2].

  • Causality: The Mitsunobu reaction on the primary hydroxyl group avoids direct interaction with the chiral α -carbon, maintaining stereochemical integrity.

  • Self-Validation Checkpoint: LC-MS must confirm the exact mass of the O-phenylated intermediate. Chiral HPLC must show a single peak confirming 0% epimerization before proceeding.

Step 2: Fmoc Protection
  • Procedure: Dissolve O-phenyl-L-serine in 10% aqueous Na 2​ CO 3​ and dioxane (1:1). Add Fmoc-OSu (1.1 eq) at 0°C. Stir for 4 hours, acidify to pH 2 with HCl, and extract with EtOAc.

  • Self-Validation Checkpoint: TLC (DCM:MeOH 9:1) must show complete consumption of the ninhydrin-positive starting material.

Step 3: Oxazolidinone Formation
  • Procedure: Suspend the Fmoc-O-phenyl-L-serine in toluene. Add paraformaldehyde (5.0 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux under a Dean-Stark trap for 2 hours.

  • Causality: Forming the 5-membered oxazolidinone ring locks the molecule's conformation. This prevents the α -proton from aligning with the π -system of the carbonyl, drastically reducing the acidity of the α -proton and effectively immunizing the molecule against racemization.

  • Self-Validation Checkpoint: 1 H-NMR (CDCl 3​ ) must reveal a characteristic AB doublet system (approx. 5.2 and 4.8 ppm), confirming the formation of the methylene bridge of the oxazolidinone ring.

Step 4: Reductive Cleavage (N-Methylation)
  • Procedure: Dissolve the oxazolidinone intermediate in anhydrous DCM. Add triethylsilane (TES, 3.0 eq) followed by dropwise addition of trifluoroacetic acid (TFA, 10.0 eq). Stir for 12 hours at room temperature. Concentrate under vacuum and purify via RP-HPLC.

  • Causality: The acidic environment (TFA) protonates the oxazolidinone oxygen, triggering ring opening to an iminium ion. TES acts as a hydride donor to irreversibly reduce the iminium ion to the N-methyl group. This strictly acidic environment completely circumvents the base-catalyzed β -elimination of the phenoxy group.

  • Self-Validation Checkpoint: Final LC-MS must show [M+H] + corresponding to N-Fmoc-N-methyl-O-phenyl-L-serine (+14 Da relative to Step 2 product). No peak corresponding to dehydroalanine (mass loss of phenol) should be present.

ValidationLogic Step Synthesis Step LCMS LC-MS Analysis Mass Confirmation Step->LCMS IPC Chiral Chiral HPLC Stereo-integrity Step->Chiral ee% Check NMR 1H-NMR Structural Fidelity Step->NMR Final QA LCMS->NMR Chiral->NMR

Logical framework for the self-validating analytical checkpoints during synthesis.

References

  • Fmoc-N-Me-Leu-OH | Building Block in Solid-phase Peptide Synthesis Source: MedChemExpress 1

  • Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist Source: ACS Publications / PMC4

  • Melanocortin 1 Receptor Agonists Based on a Bivalent, Bicyclic Peptide Framework Source: ACS Publications 3

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-Fmoc-N-methyl-O-phenyl-L-serine

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-Fmoc-N-methyl-O-phenyl-L-serine. As professionals in research and drug development, our commitment to safety and environ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-Fmoc-N-methyl-O-phenyl-L-serine. As professionals in research and drug development, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of our chemical reagents. This document synthesizes regulatory standards with practical, field-proven insights to ensure your disposal practices are robust, safe, and self-validating.

Core Principle: Hazard Assessment and Precautionary Handling

While N-Fmoc-N-methyl-O-phenyl-L-serine and similar Fmoc-protected amino acids are often not classified as hazardous under OSHA or EU regulations, they must be handled and disposed of as chemical waste.[1][2][3] The rationale for this precautionary approach is rooted in several key principles:

  • Incomplete Toxicological Data: Many specialized reagents lack comprehensive, long-term toxicological data.

  • Potential for Irritation: Direct contact with the dust or solid may cause mild irritation to the skin, eyes, and respiratory tract.[2][4][5]

  • Hazardous Decomposition Products: In the event of a fire, thermal decomposition can release hazardous oxides of carbon (CO, CO₂) and nitrogen (NOx).[4][6]

Therefore, under no circumstances should this chemical be disposed of in standard laboratory trash or down the sanitary sewer.[7][8] All disposal methods must comply with federal, state, and local environmental regulations.[4][5]

Table 1: Key Safety & Handling Information for Fmoc-Protected Amino Acids

PropertyGuidelineJustification & Source(s)
GHS Classification Not a hazardous substance or mixture.Based on Safety Data Sheets for structurally similar compounds.[1][3]
Potential Health Effects May cause mild skin, eye, and respiratory irritation upon contact.[2][4]Avoid generating dust and ensure direct contact is minimized through proper PPE.
Primary Disposal Route Disposal as solid chemical waste via a certified hazardous waste program.Aligns with EPA and RCRA guidelines for laboratory chemical waste.[9][10]
Incompatible Materials Strong oxidizing agents.Store waste away from these materials to prevent hazardous reactions.[4]

Mandatory Personal Protective Equipment (PPE) Protocol

Prior to handling N-Fmoc-N-methyl-O-phenyl-L-serine for any purpose, including disposal, the following PPE is mandatory to minimize exposure risk.

  • Eye Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][8]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[1][8]

  • Body Protection: A standard lab coat is required to protect against skin contact.[4]

  • Respiratory Protection: In situations where dust may be generated, use a NIOSH-approved N95 particle filter respirator or equivalent.[1][4] Engineering controls like a fume hood or ventilated enclosure are the preferred method for controlling airborne dust.[2][4]

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol ensures waste is handled in a manner that is safe, compliant, and prevents unintended chemical reactions.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[7][11] It prevents dangerous reactions between incompatible chemicals.

  • Solid Waste: This stream includes unused or expired N-Fmoc-N-methyl-O-phenyl-L-serine, and any disposables contaminated with it (e.g., weigh boats, contaminated gloves, paper towels).[8]

  • Liquid Waste: Solutions containing dissolved N-Fmoc-N-methyl-O-phenyl-L-serine must be collected separately. This waste should be further categorized based on the solvent (e.g., halogenated or non-halogenated) as per your institution's guidelines.[8]

  • Contaminated Labware: Non-disposable items like glassware must be decontaminated before washing.

Step 2: Containerization and Collection
  • Solid Waste Protocol:

    • Carefully transfer any residual solid N-Fmoc-N-methyl-O-phenyl-L-serine into a dedicated, chemically compatible container designated for solid chemical waste.[8][9] The original product container can be used for this purpose.[9]

    • Place all contaminated disposables (gloves, weigh paper, etc.) into the same container.

    • Ensure the container is kept securely sealed when not in use.[12]

  • Liquid Waste Protocol:

    • Collect all solutions containing the compound in a designated, leak-proof container appropriate for liquid chemical waste.[13]

    • Do not mix different solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

    • Do not fill containers to more than 90% capacity to allow for expansion.[9]

  • Decontamination of Non-Disposable Labware:

    • Rinse contaminated glassware with a suitable solvent (e.g., ethanol or isopropanol) to remove all residues.

    • This rinsate is now considered hazardous liquid waste and must be collected in the appropriate liquid waste container.[13]

    • After decontamination, the glassware can be cleaned via standard laboratory procedures.

Step 3: Labeling and Storage

Proper labeling is a critical regulatory requirement that ensures safety and proper handling by waste management personnel.[10][14]

  • Labeling: Affix a "Hazardous Waste" label to the container.[9][14] The label must clearly state the full chemical name: "N-Fmoc-N-methyl-O-phenyl-L-serine" and list any other components (e.g., solvents) in the container.[8]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[8][9] This area should be under the control of laboratory personnel and away from heat sources or incompatible materials.[7][12]

Step 4: Final Disposal
  • All chemical waste must be disposed of through your institution's certified chemical waste disposal program, typically managed by the EHS department.[8][11]

  • Schedule a pickup in accordance with your facility's procedures. This ensures the waste is transported and disposed of in compliance with all EPA, state, and local regulations.[9][15]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Restrict Access: Secure the area to prevent others from entering.

  • Assess the Spill: For a small spill of solid material, proceed with cleanup.

  • Personal Protection: Ensure you are wearing the full, appropriate PPE as described in Section 2.

  • Containment & Cleanup:

    • Gently sweep or scoop the spilled solid material to avoid generating dust.[2][4]

    • Place the collected material into your designated solid hazardous waste container.[4][13]

  • Decontamination: Clean the spill area with a suitable solvent and paper towels. All cleaning materials must be disposed of as solid hazardous waste.[13]

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of N-Fmoc-N-methyl-O-phenyl-L-serine.

DisposalWorkflow Disposal Workflow for N-Fmoc-N-methyl-O-phenyl-L-serine cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_final Final Disposition Start Identify Waste: N-Fmoc-N-methyl-O-phenyl-L-serine PPE 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Assess 2. Assess Waste Form PPE->Assess Solid 3a. Collect Solid Waste & Contaminated Disposables Assess->Solid Solid Liquid 3b. Collect Liquid Waste (Solutions & Rinsate) Assess->Liquid Liquid LabelSolid 4a. Seal & Label Container: 'Hazardous Waste - Solid' Solid->LabelSolid LabelLiquid 4b. Seal & Label Container: 'Hazardous Waste - Liquid' Liquid->LabelLiquid Store 5. Store in Designated Satellite Accumulation Area LabelSolid->Store LabelLiquid->Store EHS 6. Arrange Pickup via Institutional EHS Program Store->EHS

Caption: Workflow for the proper disposal of N-Fmoc-N-methyl-O-phenyl-L-serine.

References

  • AAPPTec. (n.d.). Safety Data Sheet: Nα-Fmoc-L-serine phenacyl ester. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Serine-(tBu). Retrieved from [Link]

  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Boc-Ser(Fmoc-Phe)-OH. Retrieved from [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: (R)-2-(Fmoc-amino)-2-methyl-pent-4-ynoic acid. Retrieved from [Link]

  • MedicalLab Management. (2019, June). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450. Retrieved from [Link]

  • Business Waste. (2024, March 19). Laboratory Waste Disposal Guide. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Fmoc-D-MePhe-OH. Retrieved from [Link]

  • Environmental Marketing Services. (2024, April 15). Laboratory Chemical Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • Vahabi, S., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-Fmoc-N-methyl-O-phenyl-L-serine

As a Senior Application Scientist specializing in complex peptide architectures, I frequently guide laboratories through the synthesis of highly modified, sterically hindered sequences. Handling N-Fmoc-N-methyl-O-phenyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in complex peptide architectures, I frequently guide laboratories through the synthesis of highly modified, sterically hindered sequences. Handling N-Fmoc-N-methyl-O-phenyl-L-serine presents a dual challenge: the strict safety protocols required for handling fine, lipophilic chemical powders, and the operational hurdles of coupling an N-methylated, bulky amino acid in Solid-Phase Peptide Synthesis (SPPS).

This guide abandons generic safety sheets in favor of field-proven, self-validating protocols. It is designed to ensure both operator safety and synthetic success, explaining the causality behind every required action.

Hazard Assessment & The Causality of Risk

To handle N-Fmoc-N-methyl-O-phenyl-L-serine safely, you must understand its molecular behavior. This compound is not acutely toxic, but its structural modifications create specific handling hazards:

  • High Lipophilicity (The Fmoc Group): The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes this molecule highly lipophilic[]. If the powder is dissolved in polar aprotic solvents like DMF or NMP, the solvent acts as a carrier, allowing the compound to rapidly cross the skin barrier (stratum corneum) and enter the bloodstream.

  • Aerosolization Risk (The Lyophilized State): As a fine, dry powder, it poses a severe inhalation risk (H335: May cause respiratory irritation)[2]. Static electricity during weighing can cause the powder to aerosolize.

  • Hyper-Reactive Reagent Dependency (The N-Methyl Group): The N-methyl group creates severe steric hindrance, drastically reducing the nucleophilicity of the amine[3]. To force the peptide coupling, you cannot use standard reagents; you must use hyper-reactive activators like HATU or PyBroP. HATU is a known severe respiratory and skin sensitizer that can induce anaphylaxis upon repeated exposure [4]. The primary danger in this workflow often comes from the coupling reagents rather than the amino acid itself.

Mandatory Personal Protective Equipment (PPE)

Do not rely on standard "lab minimums." The interaction between SPPS solvents and nitrile dictates the following PPE requirements:

Protective EquipmentSpecificationCausal Justification
Hand Protection Double-layered Nitrile (min 5 mil thickness)DMF and NMP rapidly permeate single-layer nitrile (often in <15 minutes). Double-gloving provides a physical buffer. If the outer glove is splashed, it must be removed and replaced immediately.
Eye Protection Chemical Splash GogglesStandard safety glasses do not protect against solvent vapor or capillary action from splashes. Basic deprotection solutions (20% piperidine) cause severe, irreversible ocular damage[].
Respiratory & Body Class II Fume Hood & Flame-Resistant Lab CoatPrevents inhalation of the fine amino acid powder and toxic solvent vapors[4]. The lab coat protects against highly flammable coupling solvents like DCM.

Operational Workflow: Self-Validating Protocols

The following step-by-step methodology ensures that both safety and chemical integrity are maintained during SPPS. Every step includes a validation checkpoint to prevent downstream failures.

Step 1: Environmental Setup & Fume Hood Verification

  • Action: Conduct all weighing and solubilization inside a certified fume hood.

  • Validation: Before opening the vial, verify the airflow monitor reads >100 fpm. Tape a small piece of tissue to the bottom of the sash; it must pull inward steadily.

Step 2: Anti-Static Weighing

  • Action: N-Fmoc-N-methyl-O-phenyl-L-serine is prone to static flyaway. Use an anti-static gun (ionizer) on your metal spatula and weigh boat before transferring the powder.

  • Validation: The powder should transfer smoothly without clinging to the spatula or dispersing into the air. If it clings, re-ionize the tools.

Step 3: Solubilization

  • Action: Transfer the powder to a glass vial and add the primary solvent (DMF or NMP).

  • Validation: Swirl gently. The solution must be completely transparent before proceeding. A cloudy solution indicates incomplete solvation, which will fatally truncate the peptide sequence.

Step 4: Steric Activation & Coupling

  • Action: Add the coupling reagent (e.g., DIC/Oxyma) and base (DIPEA) to the amino acid solution, then transfer to the resin[3]. Due to the N-methyl group, extend the coupling time from the standard 45 minutes to 2–4 hours, or utilize microwave-assisted SPPS (e.g., 75°C for 5 minutes) to overcome the activation energy barrier[5].

  • Validation: Perform a chloranil test (the standard Kaiser test fails on secondary amines like N-methyls) to confirm complete coupling. A colorless bead indicates success; a blue/green bead indicates incomplete coupling.

Step 5: Fmoc Deprotection

  • Action: Treat the resin with 20% Piperidine in DMF to remove the Fmoc group, exposing the N-methyl amine for the next coupling cycle[6].

Workflow N1 1. Environmental Setup Verify Fume Hood & Don PPE N2 2. Reagent Handling Weigh Lyophilized Powder N1->N2 N3 3. Solubilization Dissolve in DMF/NMP N2->N3 N4 4. Steric Activation Add HATU/HOAt or DIC/Oxyma N3->N4 N5 5. Peptide Coupling Extended Time / Microwave Assist N4->N5 N6 6. Wash & Deprotect 20% Piperidine in DMF N5->N6

Operational workflow for handling and coupling sterically hindered N-methyl amino acids in SPPS.

Activation Reagent Selection Data

Because N-Fmoc-N-methyl-O-phenyl-L-serine requires aggressive activation, selecting the right reagent is a balance of synthetic efficacy and operator safety[3].

Reagent SystemReactivity for N-MethylsRacemization RiskSafety Profile & Handling Notes
HATU / DIPEA Very HighLowHigh Risk: Known sensitizer; risk of anaphylaxis. Handle with extreme care[4].
DIC / Oxyma HighLowModerate Risk: Safer alternative to explosive HOBt/HOAt derivatives[3].
PyBroP / DIPEA Very HighLow-ModerateModerate Risk: Highly effective for sterically hindered amines; requires strict fume hood use[3].

Spill Response & Waste Disposal Plan

If a spill occurs, the response must be dictated by the physical state of the chemical.

  • Solid Powder Spills: Do NOT sweep. Sweeping aerosolizes the Fmoc-amino acid powder, leading to immediate respiratory irritation[2]. Instead, cover the powder with paper towels lightly dampened with water or ethanol. Wipe inward to consolidate the powder, and place the towels in a solid hazardous waste container.

  • Liquid Solution Spills (in DMF/DCM): Cover the spill immediately with chemical absorbent pads. Because DMF easily permeates the skin and acts as a carrier for the amino acid, ensure your double-gloves are intact before cleaning. Dispose of the pads in a sealed, labeled "Solvent Waste" container.

SpillLogic Spill Spill Detected Type State of Material? Spill->Type Solid Solid Powder Spill Type->Solid Dry Powder Liquid Liquid Solution (DMF/DCM) Type->Liquid Dissolved SolidClean Wet-Wipe Method (Avoid Aerosolization) Solid->SolidClean LiquidClean Chemical Absorbent Pads Liquid->LiquidClean SolidWaste Solid Hazardous Waste Bin SolidClean->SolidWaste LiquidWaste Solvent Waste Carboy LiquidClean->LiquidWaste

Logical decision pathway for spill response and hazardous waste disposal.

References

  • Safe Disposal of Fmoc-L-Dab(Me,Ns)-OH: A Comprehensive Guide for Laboratory Professionals. Benchchem. 2

  • Application Note: Activation of Z-N-Me-Ala-OH Carboxyl Group for Peptide Synthesis. Benchchem. 3

  • Peptide Synthesis for Beginners. American Peptide Society. 4

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC - NIH. 5

  • Why Fmoc-Protected Amino Acids Dominate SPPS? BOC Sciences.

  • Fmoc Solid Phase Peptide Synthesis. ChemPep. 6

Sources

© Copyright 2026 BenchChem. All Rights Reserved.